Product packaging for Lankamycin(Cat. No.:CAS No. 30042-37-6)

Lankamycin

货号: B1674470
CAS 编号: 30042-37-6
分子量: 833.0 g/mol
InChI 键: JQMACDQCTNFQMM-QAOHEUSVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lankamycin (CAS Registry Number: 30042-37-6) is a 14-membered macrolide antibiotic isolated from Streptomyces rochei . Its molecular formula is C 42 H 72 O 16 , with a molecular weight of 833.01 g/mol . The compound is characterized by a double melting point at 147-150°C and 181-182°C, and a specific optical rotation of [α] D 20 -94° (c = 1.23 in alcohol) . This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome. Research has shown that this compound acts synergistically with the unrelated polyketide Lankacidin C, as both antibiotics bind to neighboring sites on the large ribosomal subunit, leading to a enhanced inhibitory effect . This synergistic mechanism provides a valuable model for studying antibiotic interactions and ribosomal function. This compound is primarily used in microbiological research and for studying the biosynthesis of macrocyclic polyketides. The gene cluster responsible for its production is located on a large linear plasmid in S. rochei , making it an interesting subject for genetic and metabolic engineering studies . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H72O16 B1674470 Lankamycin CAS No. 30042-37-6

属性

CAS 编号

30042-37-6

分子式

C42H72O16

分子量

833.0 g/mol

IUPAC 名称

[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate

InChI

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1

InChI 键

JQMACDQCTNFQMM-QAOHEUSVSA-N

手性 SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]3C[C@@]([C@@H]([C@@H](O3)C)OC(=O)C)(C)OC)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)(C)O)C)O)OC

规范 SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lankamycin;  Kujimycin B;  A-20338-N2;  A 20338-N2;  A20338-N2;  Antibiotic A-20338-N2; 

产品来源

United States

Foundational & Exploratory

Lankamycin: A Technical Guide to Discovery, Isolation, and Biosynthesis in Streptomyces rochei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankamycin, a 14-membered macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces rochei. First identified as a co-metabolite with the structurally distinct antibiotic lankacidin, this compound has garnered interest for its synergistic antimicrobial activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of this compound. It details the experimental protocols for the fermentation of Streptomyces rochei, extraction, and purification of this compound, and presents quantitative data on its production. Furthermore, this document elucidates the genetic organization and the key enzymatic steps of the this compound biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery and Background

This compound is produced by Streptomyces rochei, notably the 7434AN4 strain, in conjunction with lankacidin C. The biosynthetic gene clusters for both antibiotics are located on a large linear plasmid, pSLA2-L, which is approximately 210 kb in size.[1][2][3] While this compound itself exhibits moderate activity against several Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, its primary significance lies in its synergistic antibiotic effect when paired with lankacidin. This synergism is achieved through their simultaneous binding to adjacent sites on the bacterial ribosome, effectively inhibiting protein synthesis. This compound binds to the nascent peptide exit tunnel, while lankacidin binds to the peptidyl transferase center.

Quantitative Data

The production of this compound and its derivatives can be quantified from the fermentation broth of Streptomyces rochei. The yields are influenced by the specific strain and culture conditions.

CompoundProducing StrainAverage Yield (mg/L)
This compoundS. rochei 51252 (parent strain)2.0
8-deoxythis compoundS. rochei KK01 (ΔlkmF)1.2
15-deoxythis compoundS. rochei KA26 (ΔlkmK)0.7
8,15-dideoxythis compoundS. rochei KA26 (ΔlkmK)0.2

Antimicrobial Activity

This compound demonstrates activity primarily against Gram-positive bacteria. However, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available literature. Its antimicrobial effect is most pronounced when acting synergistically with lankacidin.

Target OrganismActivity
Staphylococcus aureusModerate activity; Synergistic with lankacidin
Bacillus subtilisModerate activity
Micrococcus luteusModerate activity

Experimental Protocols

Fermentation of Streptomyces rochei for this compound Production

This protocol is optimized for the production of antimicrobial metabolites from Streptomyces rochei.

Materials:

  • Streptomyces rochei strain (e.g., MTCC 10109)

  • Seed culture medium (e.g., Yeast Malt Extract Broth)

  • Production medium (containing 2% glycerol as a carbon source and 1% peptone as a nitrogen source)

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. rochei spores or mycelia into a flask containing the seed culture medium. Incubate at 32°C with shaking for 48 hours.

  • Production Culture: Inoculate the production medium with the seed culture at a 20% (v/v) ratio.

  • Fermentation: Incubate the production culture at 32°C with shaking for 120 hours. Maintain the pH of the medium at 7.5. The addition of 30% sea water and 1% NaCl to the medium can enhance production.

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the culture broth.

Materials:

  • Fermentation broth of S. rochei

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Methanol

  • Sephadex LH-20 resin

  • Silica gel (for column chromatography)

  • Chloroform

  • Toluene

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.

  • Sephadex LH-20 Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol. This compound and its derivatives will typically elute in the earlier fractions.

  • Silica Gel Chromatography:

    • Pool the this compound-containing fractions from the Sephadex LH-20 column and concentrate.

    • Subject the concentrated fractions to silica gel column chromatography.

    • Elute the column with a chloroform-methanol gradient (e.g., 100:1 to 50:1) followed by a toluene-ethyl acetate gradient (e.g., 1:1 to 1:2) to obtain pure this compound.

  • Purity Analysis:

    • Assess the purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Streptomyces rochei is a complex process involving a Type I polyketide synthase (PKS) and subsequent modifying enzymes. The genes for this pathway (lkm cluster) are located on the pSLA2-L plasmid.

Biosynthetic Workflow

Lankamycin_Biosynthesis_Workflow cluster_PKS Polyketide Synthase (PKS) Assembly cluster_modifications Post-PKS Modifications Isoleucine Isoleucine (Starter Unit) PKS_modules Lkm PKS Modules Isoleucine->PKS_modules Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS_modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_modules Lankanolide_aglycone 8,15-dideoxy-15-oxolankanolide PKS_modules->Lankanolide_aglycone Hydroxylation1 C-15 Hydroxylation (LkmK) Lankanolide_aglycone->Hydroxylation1 Hydroxylation2 C-8 Hydroxylation (LkmF) Hydroxylation1->Hydroxylation2 Glycosylation1 L-arcanose addition (LkmL) Hydroxylation2->Glycosylation1 Glycosylation2 D-chalcose addition (LkmI) Glycosylation1->Glycosylation2 This compound This compound Glycosylation2->this compound Lankamycin_Regulation cluster_regulation Regulatory Cascade SRB SRB Signaling Molecules SrrA SrrA (Receptor) SRB->SrrA SrrY SrrY (Activator) SrrA->SrrY SrrZ SrrZ (Activator) SrrY->SrrZ lkm_genes lkm biosynthetic genes SrrZ->lkm_genes Lankamycin_production This compound Production lkm_genes->Lankamycin_production

References

An In-depth Technical Guide to Lankamycin Production: Organism, Fermentation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankamycin, a 14-membered macrolide antibiotic, demonstrates significant antimicrobial activity, particularly in synergy with lankacidin. This technical guide provides a comprehensive overview of the producing organism, Streptomyces rochei, and the critical parameters for its fermentation to yield this compound. Detailed methodologies for inoculum preparation, batch and fed-batch fermentation, product extraction, and quantification are presented. Furthermore, this guide delves into the molecular regulation of this compound biosynthesis, specifically the γ-butyrolactone signaling pathway, offering a holistic view for researchers aiming to optimize production and explore novel derivatives.

This compound Producing Organism

The primary producer of this compound is the Gram-positive, filamentous bacterium, Streptomyces rochei. Specifically, strain 7434AN4 is well-documented for its ability to synthesize this macrolide antibiotic.[1][2][3] The biosynthetic gene cluster responsible for this compound production, denoted as the lkm cluster, is located on a large linear plasmid, pSLA2-L, within S. rochei.[2][4] This genetic arrangement is a key characteristic of this compound synthesis in this organism.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process initiated by a modular polyketide synthase (PKS) system. Unlike some other macrolides, the starter unit for this compound synthesis is derived from L-isoleucine. The subsequent elongation of the polyketide chain is followed by a series of post-PKS modifications, including hydroxylations and glycosylations, to form the final active compound.

The production of this compound in Streptomyces rochei is, in part, regulated by a sophisticated signaling system involving γ-butyrolactones. These small, diffusible molecules act as autoregulators, coordinating gene expression in a population-density-dependent manner, a phenomenon known as quorum sensing. In S. rochei, a complex regulatory cascade involving an AfsA homolog (SrrX) and multiple γ-butyrolactone receptor homologs (SrrA, SrrB, and SrrC) governs the production of both this compound and lankacidin. Disruption of these regulatory elements has been shown to significantly impact antibiotic yields, highlighting their importance in the overall biosynthetic pathway.

Lankamycin_Regulation Glycerol_Derivative Glycerol Derivative SrrX SrrX (AfsA homolog) Glycerol_Derivative->SrrX Fatty_Acid_Derivative Fatty Acid Derivative Fatty_Acid_Derivative->SrrX gamma_Butyrolactone γ-Butyrolactone SrrX->gamma_Butyrolactone Biosynthesis SrrA SrrA (Receptor) gamma_Butyrolactone->SrrA Binding lkm_genes lkm Gene Cluster SrrA->lkm_genes Derepression This compound This compound lkm_genes->this compound Production

γ-Butyrolactone signaling pathway for this compound production.

Fermentation Conditions for this compound Production

The successful production of this compound is highly dependent on the optimization of fermentation conditions. Key parameters include the composition of the culture medium, pH, temperature, aeration, and agitation.

Inoculum Preparation

A two-stage inoculum development protocol is recommended to ensure a healthy and robust starter culture for the production phase.

Experimental Protocol: Inoculum Preparation

  • Spore Suspension Preparation:

    • Grow Streptomyces rochei on a suitable agar medium, such as ISP Medium 4, at 28-30°C for 7-10 days to achieve good sporulation.

    • Aseptically scrape the spores from the agar surface and suspend them in sterile water containing 0.01% (v/v) Tween 80 to prevent clumping.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

  • Seed Culture (Stage 1):

    • Inoculate a seed culture medium, such as YM medium (see Table 1), with the prepared spore suspension.

    • Incubate at 28-30°C for 2-3 days on a rotary shaker.

  • Production Inoculum (Stage 2):

    • Transfer the seed culture (typically 5-10% v/v) to a larger volume of the same seed culture medium.

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Fermentation Media

The composition of the fermentation medium is a critical factor influencing the yield of this compound. Below are representative media compositions for the seed and production stages.

Table 1: Fermentation Media Composition

ComponentSeed Culture Medium (YM Medium) (g/L)Production Medium (g/L)
Yeast Extract4.0-
Malt Extract10.0-
Glucose4.010.0
Soybean Meal-10.0
CaCO₃-1.0
K₂HPO₄-1.0
pH7.37.0

Note: The production medium may also be supplemented with a trace metal solution containing FeSO₄·7H₂O, MnCl₂·4H₂O, and ZnSO₄·7H₂O, each at 1.0 g/L.

Optimal Fermentation Parameters

For successful this compound production, it is crucial to maintain optimal physical parameters throughout the fermentation process.

Table 2: Optimal Fermentation Parameters for this compound Production

ParameterOptimal Range
Temperature28-32°C
pH7.0-8.0
Agitation300-500 rpm
Aeration1.0-1.5 vvm
Dissolved Oxygen (DO)> 30% saturation
Incubation Time5-10 days

Fermentation Methodologies

Both batch and fed-batch fermentation strategies can be employed for this compound production, with fed-batch often leading to higher yields by mitigating substrate limitation and catabolite repression.

Batch Fermentation

Experimental Protocol: Batch Fermentation

  • Prepare the production medium (Table 1) in a sterilized fermenter.

  • Inoculate the medium with 5-10% (v/v) of the Stage 2 inoculum culture.

  • Maintain the fermentation parameters as outlined in Table 2.

  • Monitor the fermentation for 5-10 days.

Fed-Batch Fermentation

Experimental Protocol: Fed-Batch Fermentation

  • Start the fermentation as a batch culture with a lower initial concentration of the primary carbon source (e.g., 20 g/L glucose).

  • Once the initial carbon source is nearly depleted (typically after 24-48 hours), initiate feeding with a concentrated, sterile nutrient solution (e.g., 500 g/L glucose and 100 g/L yeast extract).

  • Maintain a low concentration of the carbon source in the fermenter to avoid catabolite repression.

  • Continue the fermentation under the optimal parameters (Table 2) for the desired duration.

Fermentation_Workflow Spore_Suspension Spore Suspension (1x10⁸ spores/mL) Seed_Culture_1 Seed Culture (Stage 1) 2-3 days Spore_Suspension->Seed_Culture_1 Seed_Culture_2 Production Inoculum (Stage 2) 48-72 hours Seed_Culture_1->Seed_Culture_2 Fermenter Production Fermenter (Batch or Fed-Batch) Seed_Culture_2->Fermenter Harvest Harvest (5-10 days) Fermenter->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis

General experimental workflow for this compound production.

Extraction, Purification, and Quantification

Following fermentation, this compound must be extracted from the culture broth and purified for analysis and further use.

Extraction and Purification

Experimental Protocol: Extraction and Purification

  • Harvesting: Centrifuge the culture broth to separate the supernatant from the mycelial biomass.

  • Extraction: Extract the supernatant twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

  • Drying: Combine the organic phases (ethyl acetate layers) and dry with anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter to remove the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification: Dissolve the crude extract in a small volume of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute the column with methanol and collect fractions. This compound and its derivatives are expected to elute in specific fractions based on their molecular weight.

Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Experimental Protocol: Quantification by HPLC-MS/MS

  • Sample Preparation: Dissolve the purified this compound fractions in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small percentage of an ion-pairing agent like formic acid.

    • Detection: Utilize tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined and used for quantification.

  • Quantification: Generate a standard curve using this compound standards of known concentrations to quantify the amount of this compound in the samples.

Table 3: Representative HPLC-MS/MS Parameters for Macrolide Analysis

ParameterValue/Condition
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature45°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.1 kV
Source Temperature150°C
Desolvation Temperature400°C

Note: These are general parameters and should be optimized for the specific instrument and this compound standard.

Conclusion

This technical guide provides a comprehensive framework for the production and analysis of this compound from Streptomyces rochei. By understanding the producing organism, its biosynthetic pathways, and the critical fermentation parameters, researchers can effectively optimize this compound yields. The detailed experimental protocols offer a solid foundation for laboratory and pilot-scale production, paving the way for further investigation into the therapeutic potential of this promising macrolide antibiotic. The elucidation of regulatory networks, such as the γ-butyrolactone system, opens avenues for metabolic engineering strategies to further enhance production and generate novel this compound analogs.

References

An In-Depth Technical Guide to the Lankamycin Biosynthesis Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei. It exhibits significant antimicrobial activity, particularly in synergy with the polyketide antibiotic lankacidin.[1][2] The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes.[3] This technical guide provides a comprehensive analysis of the this compound biosynthetic pathway, the genetic architecture of its corresponding gene cluster (lkm), and the regulatory mechanisms governing its production. Detailed experimental protocols for the genetic manipulation and analysis of this pathway are also presented to facilitate further research and metabolic engineering efforts.

The this compound Biosynthetic Gene Cluster (lkm)

The complete biosynthetic machinery for this compound is encoded within the lkm gene cluster, located on the 210-kb giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4.[4][5] This plasmid is notable for housing multiple secondary metabolite gene clusters, including those for lankacidin (lkc), a cryptic type II polyketide (roc), and carotenoids (crt). The lkm cluster itself spans from orf24 to orf53. The plasmid also contains a suite of regulatory genes, including SARP family activators and TetR-type repressors, that control the expression of these biosynthetic pathways.

G Figure 1: Organization of the pSLA2-L Plasmid in S. rochei cluster_pSLA2L pSLA2-L (210 kb) lkc lkc Cluster (orf4-orf18) Lankacidin lkm lkm Cluster (orf24-orf53) This compound roc roc Cluster (Cryptic Type II PKS) crt crt Cluster (Carotenoid) sarp SARP Activators (srrY, srrZ, srrW) tetR TetR Repressors (srrA-F)

Caption: Figure 1: Organization of the pSLA2-L Plasmid in S. rochei.

The this compound Biosynthesis Pathway

The synthesis of this compound can be divided into two major stages: the formation of the macrolide aglycone, lankanolide, by the PKS assembly line, and the subsequent post-PKS tailoring modifications involving hydroxylation and glycosylation.

Core Macrolide Synthesis: Lankanolide Formation

The biosynthesis of the lankanolide core is initiated by a modular Type I PKS system. Unlike erythromycin biosynthesis, which uses a propionyl-CoA starter unit, the this compound PKS utilizes L-isoleucine. This amino acid is converted into 2-methylbutyryl-CoA, which serves as the starter unit for the PKS, a fact confirmed by deuterium-labeling experiments. The PKS then catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to assemble the polyketide chain, which is ultimately cyclized to form the 14-membered lankanolide aglycone.

Post-PKS Tailoring Modifications

Following the synthesis of lankanolide, the macrolide core undergoes a series of enzymatic modifications to yield the final this compound product. These tailoring steps occur in a specific sequence of hydroxylation and glycosylation events.

  • C-15 Hydroxylation: The first modification is the hydroxylation at the C-15 position, catalyzed by the cytochrome P450 hydroxylase LkmK (orf37).

  • C-8 Hydroxylation: Subsequently, a second hydroxylation occurs at the C-8 position, mediated by the P450 hydroxylase LkmF (orf26).

  • C-3 Glycosylation: The glycosyltransferase LkmL attaches the deoxysugar L-arcanose to the C-3 hydroxyl group of the hydroxylated aglycone.

  • C-5 Glycosylation: The final step is the attachment of a second deoxysugar, D-chalcose, to the C-5 hydroxyl group, a reaction catalyzed by the glycosyltransferase LkmI.

G Figure 2: this compound Biosynthesis Pathway precursors L-Isoleucine + Malonyl-CoA + Methylmalonyl-CoA lankanolide Lankanolide (Aglycone) precursors->lankanolide Type I PKS step1_prod 15-hydroxy-Lankanolide lankanolide->step1_prod LkmK (P450) step2_prod 8,15-dihydroxy-Lankanolide (8-deoxylankanolide) step1_prod->step2_prod LkmF (P450) step3_prod 3-O-L-arcanosyl-Lankanolide step2_prod->step3_prod LkmL (GT) This compound This compound step3_prod->this compound LkmI (GT)

Caption: Figure 2: this compound Biosynthesis Pathway.

Genetic Analysis and Metabolite Production

Gene disruption studies have been instrumental in elucidating the function of the tailoring enzymes and the order of the biosynthetic steps. The analysis of metabolites accumulated by various knockout mutants has confirmed the proposed pathway.

Gene DisruptedORFEnzyme FunctionAccumulated Metabolite(s)Reference(s)
lkmKorf37C-15 P450 Hydroxylase15-deoxythis compound and 8,15-dideoxythis compound,
lkmForf26C-8 P450 Hydroxylase8-deoxythis compound,
lkmL-C-3 Glycosyltransferase (L-arcanose)8-deoxylankanolide and 8,15-dideoxy-15-oxolankanolide
lkmI-C-5 Glycosyltransferase (D-chalcose)3-O-L-arcanosyl lankanolide

Experimental Protocols

Gene Disruption in S. rochei via Conjugation

This protocol describes a standard method for creating targeted gene knockouts in S. rochei to study gene function.

  • Vector Construction:

    • Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from S. rochei genomic DNA using high-fidelity PCR.

    • Clone the two flanking regions into an E. coli - Streptomyces shuttle vector that cannot replicate in S. rochei (a "suicide" vector), such as pKC1139.

    • Introduce an antibiotic resistance cassette (e.g., for spectinomycin) between the two flanking regions.

  • Conjugation:

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the S. rochei recipient strain to the mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) without selection. Incubate at 30°C for 16-20 hours.

    • Overlay the plates with nalidixic acid (to select against E. coli) and the antibiotic for selecting exconjugants (e.g., apramycin, if the vector carries an apramycin resistance gene).

  • Selection of Double Crossover Mutants:

    • Subculture the resulting exconjugants on a medium containing the antibiotic for the inserted resistance cassette (e.g., spectinomycin).

    • Screen for the loss of the vector-encoded resistance by replica plating onto a medium with and without the vector-specific antibiotic (e.g., apramycin). Colonies that are resistant to spectinomycin but sensitive to apramycin are potential double crossover mutants.

    • Confirm the gene disruption by PCR analysis using primers that flank the target gene.

G Figure 3: Workflow for Gene Disruption in S. rochei A 1. Vector Construction - Amplify flanking regions - Ligate into 'suicide' vector - Insert resistance cassette B 2. Conjugation - Transform vector into E. coli donor - Mix E. coli donor and S. rochei recipient - Plate on non-selective medium A->B C 3. Selection of Exconjugants - Overlay with antibiotics (e.g., Nalidixic Acid + Apramycin) B->C D 4. Screening for Double Crossover - Subculture on new selective medium (e.g., Spectinomycin) - Replica plate to confirm loss of vector C->D E 5. Confirmation - PCR analysis of mutant genomic DNA D->E

Caption: Figure 3: Workflow for Gene Disruption in S. rochei.

Fermentation and Metabolite Analysis

Culture Conditions:

  • Seed Medium (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄, pH 7.0.

  • Production Medium (per liter): Same as seed medium.

  • Inoculum: Inoculate 50 mL of seed medium and incubate at 30°C with shaking (200 rpm) for 48 hours.

  • Production: Inoculate 50 mL of production medium with 5% (v/v) seed culture. Incubate at 30°C (200 rpm) for 5-7 days.

Metabolite Extraction and Analysis:

  • Extraction: Centrifuge the culture broth. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness and redissolve the residue in methanol.

  • Thin-Layer Chromatography (TLC):

    • Plate: Silica gel TLC plate.

    • Solvent System: Chloroform:methanol (9:1, v/v).

    • Visualization: Spray with 10% sulfuric acid in ethanol, followed by heating.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated. It is induced by two endogenous γ-butenolide signaling molecules, SRB1 and SRB2, which are effective at nanomolar concentrations. These signaling molecules are thought to interact with a receptor, leading to the activation of SARP (Streptomyces Antibiotic Regulatory Protein) family activators, such as SrrY and SrrZ, which in turn activate the expression of the lkm gene cluster.

G Figure 4: Proposed Regulatory Cascade for this compound Production srb SRB1 / SRB2 (γ-butenolides) receptor Receptor Protein srb->receptor binds sarp SARP Activators (SrrY, SrrZ) receptor->sarp activates lkm lkm Gene Cluster Expression sarp->lkm activates lm This compound Production lkm->lm

Caption: Figure 4: Proposed Regulatory Cascade for this compound Production.

Conclusion

The this compound biosynthesis pathway in Streptomyces rochei is a well-defined system involving a Type I PKS and a series of precise post-PKS tailoring enzymes. The entire pathway is encoded on the large linear plasmid pSLA2-L, which also carries genes for other secondary metabolites and a complex regulatory network. A thorough understanding of this pathway, facilitated by the genetic and analytical protocols detailed in this guide, provides a robust platform for metabolic engineering and combinatorial biosynthesis. These efforts can lead to the generation of novel macrolide derivatives with improved antimicrobial properties, addressing the growing challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin

Author: BenchChem Technical Support Team. Date: November 2025

Lankamycin is a macrolide antibiotic produced by various strains of Streptomyces, notably Streptomyces rochei.[1] It is a 14-membered macrolide characterized by a lactone ring decorated with two deoxysugar moieties: D-chalcose and 4-O-acetyl-L-arcanose.[1] This guide provides a detailed overview of its chemical structure, stereochemistry, the experimental protocols used for its elucidation, and relevant quantitative data.

Chemical Structure and Properties

This compound is a complex polyketide with the chemical formula C₄₂H₇₂O₁₆ and a molecular weight of approximately 833.01 g/mol .[2][3] The core of the molecule is a 14-membered lactone ring. A distinctive feature of this compound is the 3-hydroxy-2-butyl group attached at the C-13 position of this ring.[4]

The full chemical identity is captured by its IUPAC name: [(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate. This nomenclature defines the absolute stereochemistry at each of the 20 stereocenters.

Key Structural Features:

  • Macrolide Core: A 14-membered lactone ring.

  • Sugar Moieties:

    • A D-chalcose sugar attached at the C-5 position of the aglycone.

    • A 4-O-acetyl-L-arcanose sugar attached at the C-3 position.

  • Side Chain: A 3-hydroxy-2-butyl group at the C-13 position.

Lankamycin_Structure cluster_core This compound Core cluster_sugars Sugar Moieties Aglycone 14-Membered Lactone Ring (Lankanolide) Sidechain 3-Hydroxy-2-butyl Side Chain (at C-13) Aglycone->Sidechain C13-C Chalcose D-Chalcose (at C-5) Aglycone->Chalcose C5-O Arcanose 4-O-Acetyl-L-Arcanose (at C-3) Aglycone->Arcanose C3-O

Figure 1: Structural components of the this compound molecule.

Quantitative Structural Data

The precise three-dimensional arrangement of this compound has been determined through spectroscopic and crystallographic methods. The following tables summarize key quantitative data from these analyses.

The crystal structure of this compound in complex with the large ribosomal subunit of Deinococcus radiodurans (D50S) has been resolved, providing definitive stereochemical assignment and conformational details.

ParameterValue
Resolution3.2 Å
PDB Accession Code3PIO
Data Collection SourceSynchrotron

Table 1: X-ray Crystallography Data for this compound-D50S Complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution. The following data were reported for this compound.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH)
Aglycone
1170.0-
241.52.92
382.55.08
445.42.15
583.13.65
639.41.60, 2.05
780.23.75
844.72.78
9220.5-
1045.93.10
1178.93.58
1240.51.85
1375.14.05
1445.11.95
1515.11.25
D-Chalcose
1'102.14.35
2'35.51.80, 2.10
3'78.53.05
4'85.13.15
5'70.13.55
6'18.21.20
L-Arcanose
1''96.54.80
2''29.81.55, 2.25
3''78.13.60
4''73.24.75
5''65.93.85
6''21.51.15

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure relies on a combination of advanced analytical techniques, primarily X-ray crystallography and NMR spectroscopy.

The following protocol outlines the key steps used to determine the crystal structure of this compound bound to its biological target, the 50S ribosomal subunit.

  • Crystallization:

    • Crystals of the large ribosomal subunit from Deinococcus radiodurans (D50S) are grown using vapor diffusion methods (e.g., hanging or sitting drop).

    • This compound is introduced by soaking the D50S crystals in a solution containing the antibiotic at a specified concentration (e.g., 400 μM).

    • The crystals are then cryo-cooled in liquid nitrogen, typically with a cryoprotectant like glycerol, to prevent ice formation during data collection.

  • Data Collection:

    • A complete X-ray diffraction data set is collected from a single crystal using a highly collimated synchrotron radiation source.

    • Data is collected in a series of images with small oscillation steps (e.g., 1°) and short exposure times.

  • Data Processing and Structure Refinement:

    • The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities.

    • The processed data is scaled and merged using programs like CCP4.

    • Initial phases are often obtained through methods like isomorphous replacement.

    • An initial model is built into the electron density map using software like COOT.

    • The model is then refined using computational programs such as CNS and PHENIX to improve the fit between the model and the experimental diffraction data.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystallization Crystallization (Vapor Diffusion) Soaking Soaking with this compound Crystallization->Soaking CryoCooling Cryo-Cooling Soaking->CryoCooling DataCollection X-ray Diffraction Data Collection (Synchrotron) CryoCooling->DataCollection Processing Data Processing (e.g., HKL2000, CCP4) DataCollection->Processing Phasing Phase Determination Processing->Phasing ModelBuilding Model Building (e.g., COOT) Phasing->ModelBuilding Refinement Structure Refinement (e.g., PHENIX, CNS) ModelBuilding->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

References

Lankamycin's Assault on the Bacterial Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of lankamycin, a macrolide antibiotic, on the bacterial ribosome. It details the molecular interactions, mechanism of inhibition, and synergistic potential of this compound, offering valuable insights for researchers in microbiology, structural biology, and antibiotic development.

Executive Summary

This compound is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. Its primary mechanism of action is the steric obstruction of the nascent peptide exit tunnel (NPET), thereby preventing the elongation of the polypeptide chain.[1][2][3] Structural and biochemical studies have revealed that this compound binds to a site within the NPET that partially overlaps with the binding site of other macrolides, such as erythromycin.[1][2] Notably, this compound can act synergistically with another antibiotic, lankacidin, which targets the peptidyl transferase center (PTC) of the ribosome. This dual-binding mechanism presents a promising avenue for the development of novel combination therapies to combat antibiotic resistance.

Mechanism of Action: Blocking the Exit

This compound's inhibitory effect stems from its ability to physically block the passage of newly synthesized polypeptide chains through the nascent peptide exit tunnel. By lodging itself within this crucial channel, this compound creates a bottleneck that halts the process of translation elongation. This leads to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis, which is fatal for the bacterial cell.

Binding Site within the Nascent Peptide Exit Tunnel

Crystallographic studies have pinpointed the binding site of this compound to the upper region of the NPET on the 50S ribosomal subunit. It establishes interactions primarily with the 23S ribosomal RNA (rRNA), with no direct contacts to ribosomal proteins.

Key interactions of this compound with the 23S rRNA include:

  • Hydrogen bonds: The chalcose sugar moiety of this compound forms hydrogen bonds with nucleotide A2058. Additional hydrogen bonds are observed between the C-9 ketone group and the 2'-OH of A2058, as well as a bridging polar contact between the C-13 hydroxyl group and the ribose of C2611.

  • Hydrophobic interactions: The antibiotic is further stabilized within the binding pocket through hydrophobic interactions with nucleotides A2059, A2062, G2505, U2506, C2510, and C2611.

The binding of this compound induces a conformational change in the flexible nucleotide A2062, causing it to move away from the antibiotic. This movement is thought to be a result of steric hindrance from the C-6 methyl group of the macrolide ring.

Synergistic Action with Lankacidin

This compound exhibits a moderate synergistic effect when used in combination with lankacidin, a 17-membered macrocyclic polyketide antibiotic. This synergy arises from their ability to simultaneously bind to two distinct but neighboring functional centers on the 50S ribosomal subunit.

  • This compound: Binds to the nascent peptide exit tunnel (NPET).

  • Lankacidin: Binds to the peptidyl transferase center (PTC), the site of peptide bond formation.

This dual blockade of two sequential steps in protein synthesis—peptide bond formation and nascent chain elongation—results in a more potent inhibition of bacterial growth than either antibiotic alone. The simultaneous binding of both antibiotics has been confirmed by chemical footprinting and X-ray crystallography.

Quantitative Data

The inhibitory activity of this compound and its synergistic partner, lankacidin, has been quantified through in vitro assays.

AntibioticTarget SiteIC50 (μM)Organism/System
This compound Nascent Peptide Exit Tunnel (NPET)275 ± 36E. coli cell-free translation system
Lankacidin Peptidyl Transferase Center (PTC)1.5E. coli cell-free translation system
Erythromycin Nascent Peptide Exit Tunnel (NPET)0.2E. coli cell-free translation system

Table 1: Inhibitory concentrations (IC50) of this compound, lankacidin, and erythromycin in an in vitro translation assay. Data sourced from PNAS.

Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a combination of structural, biochemical, and microbiological techniques.

X-ray Crystallography of the this compound-Ribosome Complex

Objective: To determine the three-dimensional structure of this compound bound to the 50S ribosomal subunit.

Methodology:

  • Crystallization: Large ribosomal subunits (50S) are isolated and purified from a suitable bacterial species, such as Deinococcus radiodurans. Crystals of the 50S subunit are grown under specific buffer and precipitant conditions.

  • Soaking: The grown crystals are then soaked in a solution containing a high concentration of this compound to allow the antibiotic to diffuse into the crystal and bind to the ribosomes.

  • Data Collection: The soaked crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. The diffraction patterns are recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the ribosome-lankamycin complex. The atomic model of the ribosome is then fitted into the electron density, and the structure is refined to obtain a high-resolution model of the complex. This allows for the precise identification of the this compound binding site and its interactions with the rRNA.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

Methodology:

  • Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared from a bacterial strain such as Escherichia coli.

  • Assay Setup: The cell-free translation system is incubated with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no antibiotic is also included.

  • Incubation: The reactions are incubated at 37°C to allow for protein synthesis to occur.

  • Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified using a suitable method, such as measuring luminescence for luciferase or fluorescence for GFP.

  • IC50 Determination: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the antibiotic concentration.

Chemical Footprinting

Objective: To identify the specific nucleotides in the 23S rRNA that interact with this compound.

Methodology:

  • Complex Formation: Purified 50S ribosomal subunits are incubated with this compound to allow for the formation of the ribosome-antibiotic complex.

  • Chemical Probing: The complex is then treated with chemical probes that modify specific rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines, and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT), which modifies uridines and guanines. The binding of this compound protects the interacting nucleotides from modification.

  • Primer Extension Analysis: The modified rRNA is extracted, and reverse transcriptase is used with a radiolabeled primer that binds downstream of the region of interest. The reverse transcriptase will stop at the modified bases.

  • Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the protected nucleotides can be identified by comparing the banding pattern of the this compound-treated sample to a control sample without the antibiotic.

Visualizations

Lankamycin_Mode_of_Action This compound's Mode of Action on the Bacterial Ribosome cluster_ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein Synthesis Protein Synthesis Peptidyl Transferase Center (PTC)->Protein Synthesis Inhibits Peptide Bond Formation Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET)->Protein Synthesis Blocks Elongation This compound This compound This compound->Nascent Peptide Exit Tunnel (NPET) Binds to Lankacidin Lankacidin Lankacidin->Peptidyl Transferase Center (PTC) Binds to Inhibition Inhibition Protein Synthesis->Inhibition

Caption: this compound and lankacidin binding sites and their inhibitory effects.

Experimental_Workflow In Vitro Translation Inhibition Assay Workflow A Prepare E. coli S30 cell-free extract B Set up translation reactions with mRNA template A->B C Add varying concentrations of this compound B->C D Incubate at 37°C C->D E Measure reporter protein activity (e.g., luminescence) D->E F Calculate % Inhibition and determine IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

References

A Technical Guide to the Synergistic Inhibition of Protein Synthesis by Lankamycin and Lankacidin

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synergistic antibacterial action of Lankamycin (LM) and Lankacidin (LC), two structurally distinct antibiotics produced by Streptomyces rochei. Their synergy stems from their simultaneous binding to adjacent, functionally critical sites on the large 50S ribosomal subunit. Lankacidin, a 17-membered polyketide, binds to the peptidyl transferase center (PTC), while this compound, a 14-membered macrolide, occupies the nascent peptide exit tunnel (NPET). This dual-site binding leads to a moderate enhancement of their inhibitory effect on bacterial protein synthesis. This guide summarizes the structural basis for this synergy, presents available quantitative data on their inhibitory action, details key experimental protocols for studying such interactions, and illustrates the underlying mechanisms and workflows through structured diagrams.

Introduction

The bacterial ribosome is a primary target for a multitude of clinically important antibiotics. Its intricate role in protein synthesis offers several vulnerabilities that can be exploited for therapeutic intervention. One advanced strategy to combat bacterial infections, particularly those involving resistant strains, is the use of synergistic antibiotic combinations. A classic example is the streptogramin pair, quinupristin and dalfopristin, which bind to neighboring sites on the 50S ribosomal subunit to achieve a potent bactericidal effect.[1]

This compound (LM) and Lankacidin (LC) are another antibiotic pair produced by a single organism, Streptomyces rochei, hinting at a naturally evolved synergistic relationship.[1][2] LC is a macrocyclic polyketide, while LM is a macrolide antibiotic similar in structure to erythromycin.[3] Structural and biochemical studies have revealed that these two compounds inhibit bacterial growth by targeting the ribosome, displaying a mild to moderate synergistic effect.[4] This guide elucidates the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the LM and LC synergy.

Mechanism of Synergistic Action

The synergistic effect of this compound and Lankacidin is a direct result of their ability to bind simultaneously to two distinct but adjacent sites on the 50S ribosomal subunit, creating a more effective blockade of protein synthesis than either agent alone.

Individual and Combined Binding Sites

Crystallographic analysis has precisely mapped the binding locations of both antibiotics on the large ribosomal subunit of Deinococcus radiodurans (D50S), which serves as an excellent model for eubacterial ribosomes.

  • Lankacidin (LC): This molecule binds within the peptidyl transferase center (PTC) . The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds. By occupying this site, LC directly interferes with this crucial step in protein elongation.

  • This compound (LM): As a macrolide, LM binds to the nascent peptide exit tunnel (NPET) , a channel through which the growing polypeptide chain emerges from the ribosome. Its position is near the entrance of the tunnel, adjacent to the PTC. This binding obstructs the passage of the elongating peptide.

  • Simultaneous Binding: Crucially, the two antibiotics can occupy their respective sites at the same time. The binding of LC in the PTC appears to stabilize the positioning of LM in the NPET, enhancing the overall inhibitory effect. This cooperative binding is the structural foundation of their synergy, analogous to the mechanism of streptogramins A and B. Interestingly, while LM is structurally similar to erythromycin, erythromycin's presence disrupts the binding of LC, indicating that subtle structural differences in LM are key to the synergistic interaction.

Visualization of the Synergistic Mechanism

The following diagram illustrates the dual-binding mechanism that leads to enhanced inhibition of protein synthesis.

PTC Peptidyl Transferase Center (PTC) Inhibition Enhanced Inhibition of Protein Synthesis PTC->Inhibition Blocks Peptide Bond Formation NPET Nascent Peptide Exit Tunnel (NPET) NPET->Inhibition Blocks Nascent Chain Elongation LC Lankacidin (LC) LC->PTC Binds to LM This compound (LM) LC->LM Cooperative Binding (Synergy) LM->NPET Binds to

Caption: Mechanism of synergistic inhibition by this compound and Lankacidin on the 50S ribosome.

Quantitative Analysis of Inhibition

The inhibitory effects of Lankacidin and this compound, both individually and in combination, have been quantified through various in vitro and in vivo assays.

In Vitro Inhibitory Concentrations

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biochemical process.

CompoundAssaySystemIC50 Value (µM)
Lankacidin CCell-free transcription-translationE. coli1.5 ± 0.1
Lankacidin CPeptidyl transferase (puromycin reaction)S. aureus 70S ribosomes0.32 ± 0.02
Lankacidin CPeptidyl transferase (puromycin reaction)D. radiodurans 50S subunits10.0 ± 6.0

Data sourced from Auerbach et al., 2010.

In Vivo Synergy Assessment

The synergy between LC and LM against whole bacterial cells is typically evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the drug interaction.

  • FIC Index ≤ 0.5: Synergy

  • FIC Index > 0.5 to 4.0: Additive or Indifference

  • FIC Index > 4.0: Antagonism

In an in vivo assay using a susceptible strain of Staphylococcus aureus, the combination of LC and LM displayed a well-pronounced concave isobologram. This shape is characteristic of a synergistic interaction, confirming that the combination is more effective at inhibiting bacterial growth than the sum of its individual components. While the specific FIC index value was not explicitly stated in the reviewed literature, the graphical representation strongly supports a synergistic relationship.

Key Experimental Protocols

The study of antibiotic synergy relies on a combination of biochemical, microbiological, and structural biology techniques. Detailed below are methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the direct impact of compounds on protein synthesis in a cell-free environment.

Objective: To quantify the inhibition of mRNA translation into protein.

Methodology:

  • System Preparation: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all necessary translational machinery (ribosomes, tRNAs, initiation/elongation factors).

  • Reaction Mixture: In a microtiter plate, combine the cell-free extract with a reaction buffer, an energy source (ATP, GTP), amino acids, and a specific mRNA template (e.g., luciferase mRNA for easy readout).

  • Inhibitor Addition: Add varying concentrations of this compound, Lankacidin, and their combinations to the wells. Include a no-drug control (DMSO vehicle) and a positive control inhibitor.

  • Incubation: Incubate the plate at 30-37°C for 60-90 minutes to allow for translation.

  • Quantification:

    • Radiolabeling: If a radiolabeled amino acid (e.g., ³⁵S-Methionine) was included, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.

    • Luciferase Assay: If luciferase mRNA was used, add luciferin substrate and measure the resulting luminescence, which is directly proportional to the amount of functional protein synthesized.

  • Data Analysis: Plot the measured signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each compound and combination.

A Prepare Cell-Free Translation System (e.g., E. coli S30) B Add mRNA Template, Energy Source, and Labeled Amino Acids A->B C Dispense into Microplate with Test Compounds (LC, LM, Combo) B->C D Incubate at 30-37°C (60-90 min) C->D E Stop Reaction & Quantify Synthesized Protein (Luminescence or Radioactivity) D->E F Calculate % Inhibition and Determine IC50 Values E->F

Caption: General workflow for an in vitro protein synthesis inhibition assay.

Checkerboard (FIC) Assay

This microdilution method is the standard for quantifying antibiotic synergy against live bacteria.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the LM/LC combination.

Methodology:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Serially dilute this compound along the rows (e.g., left to right) and Lankacidin down the columns (e.g., top to bottom). The plate will contain wells with each drug alone, combinations of both drugs at various concentrations, and a no-drug growth control.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each condition by identifying the lowest concentration of antibiotic(s) that prevents visible bacterial growth. The MIC of drug A alone (MICA), drug B alone (MICB), and the MIC of each drug in a combination well (A and B) are recorded.

  • FIC Calculation: For each well showing no growth, calculate the FIC index using the following formula:

    • FIC Index = FICA + FICB = (A / MICA) + (B / MICB)

  • Interpretation: The lowest FIC index value obtained from all combination wells (ΣFICmin) is used to classify the interaction as synergistic (≤0.5), additive (>0.5 to 4.0), or antagonistic (>4.0).

X-ray Crystallography of Ribosome-Antibiotic Complexes

This structural biology technique provides atomic-level detail of how the antibiotics bind to the ribosome.

Objective: To resolve the three-dimensional structure of LM and LC in complex with the 50S ribosomal subunit.

Methodology:

  • Isolation and Crystallization: Isolate and purify large ribosomal subunits (e.g., D50S from D. radiodurans). Grow high-quality crystals of the subunits.

  • Soaking/Co-crystallization: Introduce the antibiotics to the crystals. This can be done by soaking the pre-grown crystals in a solution containing a high concentration of the antibiotic(s) or by co-crystallizing the subunits in the presence of the antibiotics.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect the resulting diffraction data.

  • Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement, phase refinement) to calculate electron density maps.

  • Model Building and Refinement: Build an atomic model of the ribosome and the bound antibiotics into the electron density map and refine it to achieve the best fit with the experimental data. This final model reveals the precise orientation of the drugs and their interactions with the rRNA and ribosomal proteins.

cluster_exp Experimental cluster_comp Computational A Isolate & Purify 50S Subunits B Crystallize 50S Subunits A->B C Soak Crystals with This compound &/or Lankacidin B->C D Collect X-ray Diffraction Data C->D E Process Data & Calculate Electron Density Map D->E F Build & Refine Atomic Model E->F G Structural Basis of Synergy F->G

Caption: Logical workflow from experimental crystallography to understanding the structural basis of synergy.

Conclusion and Future Directions

The synergistic interaction between this compound and Lankacidin is a compelling example of multi-site antibiotic action. Structural and biochemical data conclusively show that their simultaneous binding to the peptidyl transferase center and the nascent peptide exit tunnel results in a moderately enhanced inhibition of bacterial protein synthesis. Although the synergy is not as potent as that observed with clinically used streptogramins, the underlying principle is identical.

The detailed structural understanding of the LC/LM-ribosome complex provides a valuable blueprint for drug development. Future research could focus on the semi-synthetic modification of either this compound or lankacidin to improve their binding affinity and enhance their synergistic interaction. For instance, enlarging the molecules to create more extensive contacts with the ribosome or with each other could lead to more potent inhibition. Furthermore, covalently linking the two pharmacophores could create a single, powerful inhibitor that simultaneously targets two critical ribosomal sites, a strategy with significant potential for overcoming existing antibiotic resistance mechanisms.

References

The Core Mechanism of Lankamycin: An In-Depth Technical Guide to its Action as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei.[1] While exhibiting weak antibiotic activity on its own, its synergistic interaction with the co-produced polyketide antibiotic, lankacidin, presents a compelling case for the development of novel antimicrobial strategies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a protein synthesis inhibitor, focusing on its molecular interactions with the ribosome, its synergistic properties, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel

This compound exerts its inhibitory effect on protein synthesis by binding to the large (50S) ribosomal subunit.[3] Specifically, it localizes to the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[2] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The mechanism of inhibition by this compound is primarily steric hindrance. By occupying a critical space within the NPET, this compound physically obstructs the passage of the elongating nascent polypeptide chain. This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.

The binding of this compound to the ribosome is stabilized by a series of interactions with 23S rRNA nucleotides. Crystallographic studies have revealed hydrogen bond contacts between the chalcose sugar of this compound and A2058, as well as hydrophobic interactions with nucleotides such as A2059, A2062, G2505, U2506, C2510, and C2611 (E. coli numbering).

The Synergistic Action with Lankacidin

A crucial aspect of this compound's biological activity is its synergistic relationship with lankacidin. While this compound blocks the exit tunnel, lankacidin binds directly to the peptidyl transferase center (PTC). The simultaneous binding of these two antibiotics to adjacent sites on the ribosome results in a significantly enhanced inhibition of bacterial growth compared to the action of either compound alone. This synergistic interaction is attributed to the cooperative impairment of two sequential steps in protein synthesis: peptide bond formation (inhibited by lankacidin) and nascent peptide elongation (inhibited by this compound).

Quantitative Data on Protein Synthesis Inhibition

The inhibitory activity of this compound and related antibiotics on protein synthesis has been quantified using in vitro translation assays. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from an E. coli cell-free transcription-translation system.

AntibioticIC50 (µM)
This compound275 ± 36
Lankacidin1.5 ± 0.1
Erythromycin0.2

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract or a reconstituted PURE system

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled or fluorescently labeled amino acid)

  • ATP and GTP

  • This compound and other test compounds

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radioactivity) or fluorometer (for fluorescence)

Protocol:

  • Prepare a reaction mixture containing the cell-free extract, DNA template, amino acid mixture, and energy sources.

  • Aliquot the reaction mixture into tubes or a microplate.

  • Add varying concentrations of this compound (and control antibiotics) to the reaction mixtures. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for protein synthesis.

  • To stop the reaction and precipitate the synthesized proteins, add cold TCA.

  • Collect the precipitated protein by filtration or centrifugation.

  • Quantify the amount of newly synthesized protein by measuring the incorporated radiolabeled amino acid using a scintillation counter or the fluorescence of the reporter protein using a fluorometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

X-ray Crystallography of Ribosome-Lankamycin Complexes

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits from a suitable bacterial species (e.g., Deinococcus radiodurans or Thermus thermophilus)

  • This compound

  • Crystallization buffers and precipitants

  • Cryoprotectants

  • Synchrotron X-ray source

Protocol:

  • Co-crystallize the purified ribosomes or ribosomal subunits with an excess of this compound. This is typically done using the hanging-drop or sitting-drop vapor diffusion method.

  • Screen a wide range of crystallization conditions (pH, salt concentration, precipitant type) to find conditions that yield diffraction-quality crystals.

  • Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data from the crystals using a synchrotron beamline.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using molecular replacement, using a previously determined ribosome structure as a search model.

  • Build a model of the this compound molecule into the electron density map and refine the overall structure to obtain an accurate representation of the antibiotic-ribosome complex.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level, revealing how antibiotics affect translation in vivo.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer containing a translation elongation inhibitor (e.g., chloramphenicol, though care must be taken to avoid artifacts)

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation reagents for next-generation sequencing

  • High-throughput sequencer

Protocol:

  • Grow a bacterial culture to mid-log phase and treat one half with this compound while leaving the other half as an untreated control.

  • Rapidly harvest the cells and lyse them in a buffer that preserves ribosome-mRNA complexes.

  • Treat the lysate with RNase I to digest any mRNA that is not protected by ribosomes. This will generate "ribosome footprints," which are the mRNA fragments enclosed within the ribosome.

  • Isolate the monosome fraction (single ribosomes bound to mRNA) by sucrose gradient ultracentrifugation.

  • Extract the RNA from the monosome fraction.

  • Purify the ribosome footprint fragments (typically 20-30 nucleotides in length).

  • Prepare a cDNA library from the purified footprints for next-generation sequencing.

  • Sequence the library and map the resulting reads back to the bacterial genome.

  • Analyze the data to identify the specific locations on mRNAs where ribosomes have paused or stalled in the presence of this compound, providing insights into its context-specific effects on translation.

Visualizations

Lankamycin_Mechanism_of_Action This compound's Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->NPET contains PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC contains 30S_Subunit 30S Subunit This compound This compound Lankacidin Lankacidin This compound->Lankacidin Synergistic Action This compound->NPET Binds to Lankacidin->PTC Binds to Nascent_Peptide Nascent Polypeptide Chain NPET->Nascent_Peptide Blocks exit of Protein_Synthesis_Inhibition Protein Synthesis Inhibition PTC->Protein_Synthesis_Inhibition Directly inhibits Nascent_Peptide->Protein_Synthesis_Inhibition Leads to In_Vitro_Translation_Assay_Workflow Workflow for In Vitro Translation Inhibition Assay Start Start Prepare_Mixture Prepare cell-free translation reaction mixture Start->Prepare_Mixture Add_this compound Add varying concentrations of this compound Prepare_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Precipitate_Protein Precipitate synthesized protein with TCA Incubate->Precipitate_Protein Quantify_Protein Quantify newly synthesized protein Precipitate_Protein->Quantify_Protein Calculate_Inhibition Calculate % inhibition Quantify_Protein->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Elucidation of the Lankamycin Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces rochei 7434AN4.[1][2][3][4] It exhibits moderate antimicrobial activity against Gram-positive bacteria and acts synergistically with the polyketide antibiotic lankacidin.[2] The biosynthesis of this compound is orchestrated by a Type I polyketide synthase (PKS) system encoded by the lkm gene cluster. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the experimental methodologies employed in their characterization.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (lkm) is located on the giant linear plasmid pSLA2-L in Streptomyces rochei 7434AN4. The cluster spans from orf24 to orf53, encompassing a series of genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of two deoxysugar moieties, D-chalcose and L-arcanose.

Core Biosynthesis Pathway

The biosynthesis of this compound is initiated from a starter unit derived from L-isoleucine, which is converted to 2-methylbutyryl-CoA. This starter unit is then loaded onto the PKS assembly line for sequential condensation with malonyl-CoA and methylmalonyl-CoA extender units. Following the assembly of the polyketide chain and the formation of the macrolactone ring, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the final this compound structure.

Functional Characterization of the lkm Genes

The functions of several key genes within the lkm cluster have been elucidated through gene disruption experiments and analysis of the resulting metabolites. A summary of the known and putative functions of the genes from orf24 to orf53 is presented below.

Gene (ORF)Proposed or Confirmed FunctionReference(s)
PKS Genes
lkmA (I-VII)Polyketide Synthase
lkmB (II-VII)Polyketide Synthase
Post-PKS Modification Genes
lkmF (orf26)C-8 Hydroxylase (P450)
lkmK (orf37)C-15 Hydroxylase (P450)
Deoxysugar Biosynthesis and Glycosylation Genes
lkmIGlycosyltransferase (attaches D-chalcose)
lkmLGlycosyltransferase (attaches L-arcanose)
lkmCVI (orf42)3-Ketoreductase (in D-chalcose biosynthesis)
Other Genes
lkmEType II Thioesterase (involved in starter unit biosynthesis)
orf24, orf25, orf27-orf36, orf38-orf41, orf43-orf53Putative functions including regulation, transport, and further tailoring steps (exact functions not yet fully elucidated)

Quantitative Data on this compound Production in Mutant Strains

Gene disruption studies have provided valuable quantitative data on the impact of specific genes on this compound biosynthesis.

StrainGenotypeProduct(s)Production Yield (mg/L)Reference(s)
S. rochei 51252Wild TypeThis compound2.0
KK01ΔlkmF8-deoxythis compound1.2
KA26ΔlkmK15-deoxythis compound0.7
8,15-dideoxythis compound0.2
lkmE disruptantΔlkmEThis compound~30% of wild type

Experimental Protocols

Gene Disruption in Streptomyces rochei

This protocol describes a general method for targeted gene knockout in S. rochei using a PCR-targeting approach.

a. Construction of the Gene Disruption Cassette:

  • Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and priming sites for an antibiotic resistance marker (e.g., apramycin).

  • PCR amplify the resistance cassette using a template plasmid (e.g., pIJ773) and the designed primers.

  • Purify the PCR product, which will serve as the gene disruption cassette.

b. Preparation of Electrocompetent E. coli and Transformation:

  • Prepare electrocompetent E. coli BW25113/pIJ790 cells expressing the λ Red recombination system.

  • Electroporate the purified gene disruption cassette into the competent E. coli cells.

  • Select for transformants on LB agar containing the appropriate antibiotic.

c. Conjugal Transfer to Streptomyces rochei:

  • Isolate the recombinant cosmid DNA from the transformed E. coli.

  • Introduce the cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

  • Grow the E. coli donor and S. rochei recipient strains to mid-log phase.

  • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar).

  • Overlay the plates with nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for exconjugants.

d. Selection and Verification of Double Crossover Mutants:

  • Screen exconjugants for the desired antibiotic resistance and loss of the vector-associated resistance marker.

  • Confirm the gene replacement by PCR analysis and Southern blotting.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol provides a general framework for the heterologous expression of large gene clusters in a suitable Streptomyces host.

a. Cloning of the Gene Cluster:

  • Construct a cosmid or BAC library of S. rochei genomic DNA.

  • Screen the library using probes specific to the lkm gene cluster to identify clones containing the entire cluster.

  • Alternatively, use Transformation-Associated Recombination (TAR) cloning in yeast to directly capture the large gene cluster.

b. Transfer to a Heterologous Host:

  • Introduce the recombinant cosmid or BAC into a suitable Streptomyces expression host (e.g., S. coelicolor, S. lividans, or S. albus) via intergeneric conjugation from E. coli.

  • Select for exconjugants containing the integrated or autonomously replicating plasmid.

c. Fermentation and Product Analysis:

  • Cultivate the heterologous host strain under conditions optimized for secondary metabolite production.

  • Extract the secondary metabolites from the culture broth and mycelium.

  • Analyze the extracts using techniques such as HPLC, LC-MS, and NMR to identify and quantify the produced this compound and any novel derivatives.

In Vitro Enzymatic Assay for a Polyketide Synthase Domain (General Protocol)

This protocol outlines a general approach for the in vitro characterization of a PKS domain, such as an acyltransferase (AT) or ketosynthase (KS) domain.

a. Protein Expression and Purification:

  • Clone the gene encoding the PKS domain of interest into an E. coli expression vector.

  • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

b. Acyltransferase (AT) Assay:

  • Incubate the purified AT domain with a radiolabeled extender unit (e.g., [1-¹⁴C]malonyl-CoA or [1-¹⁴C]methylmalonyl-CoA) and an acyl carrier protein (ACP).

  • Separate the protein from the unincorporated substrate using methods like gel filtration or precipitation.

  • Quantify the radioactivity incorporated into the ACP to determine the AT activity.

c. Ketosynthase (KS) Assay:

  • Pre-load an ACP with an acyl group (the growing polyketide chain).

  • Incubate the purified KS domain with the acylated ACP and an extender unit-loaded ACP.

  • Monitor the condensation reaction by observing the formation of the elongated polyketide chain attached to the ACP, often analyzed by HPLC or mass spectrometry after cleavage from the ACP.

Visualizations

Lankamycin_Biosynthesis_Pathway cluster_0 Starter Unit Biosynthesis cluster_1 Polyketide Chain Assembly cluster_2 Post-PKS Modifications L-Isoleucine L-Isoleucine 2-methylbutyryl-CoA 2-methylbutyryl-CoA L-Isoleucine->2-methylbutyryl-CoA lkmE (putative) PKS This compound PKS (lkmA, lkmB) 2-methylbutyryl-CoA->PKS Loading Lankanolide Lankanolide PKS->Lankanolide Cyclization 15-hydroxy-Lankanolide 15-hydroxy-Lankanolide Lankanolide->15-hydroxy-Lankanolide lkmK (C15-Hydroxylation) 8,15-dihydroxy-Lankanolide 8,15-dihydroxy-Lankanolide 15-hydroxy-Lankanolide->8,15-dihydroxy-Lankanolide lkmF (C8-Hydroxylation) 3-O-Arcanosyl-8,15-dihydroxy-Lankanolide 3-O-Arcanosyl-8,15-dihydroxy-Lankanolide 8,15-dihydroxy-Lankanolide->3-O-Arcanosyl-8,15-dihydroxy-Lankanolide lkmL (L-arcanose transfer) This compound This compound 3-O-Arcanosyl-8,15-dihydroxy-Lankanolide->this compound lkmI (D-chalcose transfer)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_disruption Gene Disruption cluster_heterologous_expression Heterologous Expression cluster_enzymatic_assay Enzymatic Assay A1 Construct Gene Disruption Cassette A2 Transform into E. coli with λ Red A1->A2 A3 Conjugal Transfer to S. rochei A2->A3 A4 Select & Verify Mutants A3->A4 B1 Clone lkm Gene Cluster B2 Transfer to Heterologous Host B1->B2 B3 Fermentation & Product Analysis B2->B3 C1 Express & Purify Target Enzyme C2 Perform In Vitro Assay C1->C2 C3 Analyze Product Formation C2->C3

Caption: General experimental workflows for studying the this compound biosynthetic gene cluster.

References

A Technical Guide to Natural Lankamycin Derivatives from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the Gram-positive soil bacterium, Streptomyces rochei. Like other macrolides, it exhibits antimicrobial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit. The biosynthetic gene cluster for this compound is located on a large linear plasmid, pSLA2-L, in Streptomyces rochei 7434AN4.[1][2] Scientific research into the this compound biosynthetic pathway has led to the identification of several natural derivatives, primarily through the genetic manipulation of S. rochei. These derivatives, resulting from the disruption of specific enzymatic steps, provide valuable insights into the biosynthesis of macrolide antibiotics and offer potential scaffolds for the development of novel therapeutic agents. This compound has also been noted for its synergistic antibacterial activity when combined with lankacidin, another antibiotic produced by the same organism.[3]

This technical guide provides a comprehensive overview of the known natural derivatives of this compound produced by Streptomyces, with a focus on their biosynthesis, isolation, and biological activity.

Natural Derivatives of this compound

Genetic studies of Streptomyces rochei have successfully identified several natural derivatives of this compound. These compounds are typically produced by creating knockout mutants for specific genes within the this compound biosynthetic cluster, leading to the accumulation of biosynthetic intermediates.

The primary identified natural derivatives of this compound from genetically modified Streptomyces rochei strains include:

  • 3-O-L-arcanosyl lankanolide: This compound accumulates in a mutant where the glycosyltransferase gene, lkmI, is disrupted. lkmI is responsible for the attachment of D-chalcose to the lankanolide core.[1]

  • 8-deoxylankanolide: This aglycone is one of the metabolites that accumulates in a mutant with a disrupted lkmL gene, which encodes a glycosyltransferase responsible for attaching L-arcanose to the macrolide core.[1]

  • 8,15-dideoxy-15-oxolankanolide: This is another aglycone that accumulates in the lkmL mutant of S. rochei.

  • 8-deoxythis compound: Produced by a mutant with a disrupted P450 hydroxylase gene, lkmF, which is responsible for the hydroxylation at the C-8 position of the this compound scaffold.

  • 15-deoxythis compound and 8,15-dideoxythis compound: These derivatives are produced by a mutant with a disrupted P450 hydroxylase gene, lkmK, which is responsible for the C-15 hydroxylation. The accumulation of both compounds suggests a degree of flexibility in the subsequent hydroxylation step at C-8.

  • 5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide: A novel this compound derivative featuring a branched-chain deoxysugar. This compound was isolated from a mutant with a disruption in the lkmCVI gene, which is involved in the biosynthesis of the deoxysugar D-chalcose.

Data Presentation

Production of this compound Derivatives

Quantitative data on the production yields of natural this compound derivatives from mutant strains of Streptomyces rochei are not extensively reported in publicly available literature. The focus of many studies has been on the identification and structural elucidation of these compounds to understand the biosynthetic pathway, rather than optimizing production titers.

Table 1: Production Yields of Natural this compound Derivatives

DerivativeProducing StrainProduction Yield (mg/L)Reference
This compoundStreptomyces rochei 7434AN4Data not available
3-O-L-arcanosyl lankanolideS. rochei KA50 (lkmI mutant)Data not available
8-deoxylankanolideS. rochei KA55 (lkmL mutant)Data not available
8,15-dideoxy-15-oxolankanolideS. rochei KA55 (lkmL mutant)Data not available
8-deoxythis compoundS. rochei (lkmF disruptant)Data not available
15-deoxythis compoundS. rochei (lkmK disruptant)Data not available
8,15-dideoxythis compoundS. rochei (lkmK disruptant)Data not available
5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolideS. rochei (lkmCVI mutant)Data not available

Note: The lack of specific yield data highlights a potential area for future research in optimizing the production of these novel macrolide structures.

Biological Activity of this compound and its Derivatives

This compound exhibits moderate antimicrobial activity, primarily against Gram-positive bacteria. A notable characteristic of this compound is its synergistic activity with lankacidin C, another antibiotic produced by S. rochei, where the two compounds together show enhanced inhibition of bacterial growth. Comprehensive, directly comparative Minimum Inhibitory Concentration (MIC) data for this compound and its natural derivatives against a standardized panel of bacteria are limited in the literature.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Natural Derivatives

CompoundStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Micrococcus luteus (µg/mL)Reference
This compoundData not availableData not availableData not available
3-O-L-arcanosyl lankanolideData not availableData not availableData not available
8-deoxylankanolideData not availableData not availableData not available
8-deoxythis compoundData not availableData not availableData not available
15-deoxythis compoundData not availableData not availableData not available
Structural Data of this compound Derivatives

The structures of this compound derivatives have been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the structures are reported, detailed and assigned ¹H and ¹³C NMR data in a tabular format are not consistently available across the literature for all derivatives.

Table 3: Key Spectroscopic Data for this compound Derivatives

DerivativeMolecular FormulaMass Spectrometry (m/z)Key ¹H and ¹³C NMR DataReference
8-deoxythis compound C₄₂H₇₂O₁₅[M+H]⁺ calculated for C₄₂H₇₃O₁₅, found value.Specific chemical shifts not readily available in tabular format.
15-deoxythis compound C₄₂H₇₂O₁₅[M+H]⁺ calculated for C₄₂H₇₃O₁₅, found value.Specific chemical shifts not readily available in tabular format.
8,15-dideoxythis compound C₄₂H₇₂O₁₄[M+H]⁺ calculated for C₄₂H₇₃O₁₄, found value.Specific chemical shifts not readily available in tabular format.
5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide C₄₇H₇₈O₁₇[M+Na]⁺ calculated for C₄₇H₇₈NaO₁₇, 933.5026; found 933.5029.Detailed 1D and 2D NMR data were used for structure elucidation.

Note: Researchers are encouraged to consult the primary literature for detailed spectroscopic charts and data related to the structure elucidation of these compounds.

Experimental Protocols

The following sections provide detailed, synthesized methodologies for the key experiments involved in the production, isolation, and characterization of this compound derivatives from Streptomyces.

Fermentation of Streptomyces rochei and its Mutant Strains

This protocol outlines the general procedure for the cultivation of S. rochei to produce this compound and its derivatives.

Materials:

  • Streptomyces rochei strain (wild-type or mutant)

  • Spore stock in 20% glycerol

  • Seed culture medium (e.g., Tryptone Soya Broth - TSB)

  • Production medium (e.g., a suitable fermentation medium optimized for macrolide production)

  • Baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of seed culture medium in a 250 mL baffled Erlenmeyer flask with a loopful of spores or 1 mL of a thawed glycerol stock of the desired S. rochei strain.

  • Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours until a dense mycelial culture is obtained.

  • Production Culture: Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.

  • Monitor the fermentation periodically for growth (mycelial dry weight) and pH.

Extraction of this compound Derivatives

This protocol describes a general method for extracting macrolide compounds from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separation of Mycelium and Supernatant: Centrifuge the fermentation broth at a sufficient speed (e.g., 5,000 x g) for 15-20 minutes to pellet the mycelial mass.

  • Decant the supernatant and save it for extraction. The mycelial pellet can also be extracted separately, as some macrolides may be retained intracellularly.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7-8) if necessary.

    • Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • For each extraction, shake the funnel vigorously for 2-3 minutes, allowing the layers to separate.

    • Pool the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate for at least 30 minutes.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness in vacuo using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be stored at -20°C until further purification.

Purification of this compound Derivatives

This protocol outlines a multi-step chromatographic procedure for the isolation of individual this compound derivatives.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Elute the column with a stepwise or gradient system of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and monitor the separation using TLC.

    • Pool fractions containing compounds with similar TLC profiles.

  • Size Exclusion Chromatography:

    • Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a chloroform-methanol mixture) to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing the target this compound derivatives using preparative or semi-preparative HPLC.

    • A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peaks corresponding to the individual derivatives and concentrate them to obtain the pure compounds.

Structure Elucidation of this compound Derivatives

This protocol provides a general workflow for determining the chemical structure of the purified compounds.

Materials:

  • Purified this compound derivative

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS, HR-MS)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, CD₃OD)

Procedure:

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the purified compound using a mass spectrometer. High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and predict the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent.

    • Acquire a series of NMR spectra, including:

      • ¹H NMR: To determine the number and types of protons and their splitting patterns.

      • ¹³C NMR: To determine the number and types of carbon atoms.

      • 2D NMR experiments such as:

        • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

        • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

  • Data Analysis and Structure Determination:

    • Integrate the data from MS and the various NMR experiments to piece together the chemical structure of the this compound derivative.

    • Compare the spectroscopic data with that of known this compound compounds and other macrolides to aid in the structure elucidation process.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the natural derivatives of this compound.

Lankamycin_Biosynthesis_Pathway polyketide_synthase This compound Polyketide Synthase (PKS) lankanolide Lankanolide polyketide_synthase->lankanolide hydroxyl_15 Hydroxylation at C-15 (LkmK) lankanolide->hydroxyl_15 hydroxy_15_lankanolide 15-hydroxy-lankanolide hydroxyl_15->hydroxy_15_lankanolide hydroxyl_8 Hydroxylation at C-8 (LkmF) hydroxy_15_lankanolide->hydroxyl_8 dihydroxy_lankanolide 8,15-dihydroxy-lankanolide hydroxyl_8->dihydroxy_lankanolide glycosyl_arcanose Glycosylation with L-arcanose (LkmL) dihydroxy_lankanolide->glycosyl_arcanose arcanosyl_lankanolide 3-O-L-arcanosyl-lankanolide glycosyl_arcanose->arcanosyl_lankanolide glycosyl_chalcose Glycosylation with D-chalcose (LkmI) arcanosyl_lankanolide->glycosyl_chalcose This compound This compound glycosyl_chalcose->this compound

Caption: Proposed biosynthetic pathway of this compound in Streptomyces rochei.

Experimental_Workflow fermentation 1. Fermentation of Streptomyces rochei Strain extraction 2. Solvent Extraction of Fermentation Broth fermentation->extraction purification 3. Chromatographic Purification extraction->purification structure_elucidation 4. Structure Elucidation purification->structure_elucidation sub_purification Silica Gel Chromatography Size Exclusion Chromatography Preparative HPLC purification->sub_purification biological_activity 5. Biological Activity Assays (e.g., MIC determination) structure_elucidation->biological_activity sub_structure Mass Spectrometry (MS) 1D and 2D NMR Spectroscopy structure_elucidation->sub_structure

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

Conclusion

The study of natural this compound derivatives from Streptomyces provides a fascinating window into the intricacies of macrolide biosynthesis. While several novel structures have been identified through genetic engineering, there remains a significant opportunity for further research. Key areas for future investigation include the optimization of production yields for these derivatives, which would enable more extensive biological evaluation. Furthermore, a systematic assessment of their antimicrobial activity, both alone and in combination with other antibiotics, is crucial to determine their therapeutic potential. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to explore this promising class of natural products.

References

Lankanolide as a Precursor to Lankamycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biosynthesis of lankamycin, a 14-membered macrolide antibiotic, with a specific focus on the pivotal role of its aglycone core, lankanolide. This compound, produced by Streptomyces rochei, demonstrates significant antimicrobial activity, especially when combined synergistically with the polyketide antibiotic lankacidin.[1] The intricate biosynthetic pathway is orchestrated by the this compound biosynthetic gene cluster (lkm), located on the large linear plasmid pSLA2-L in Streptomyces rochei 7434AN4.[1][2] This document details the complete biosynthetic sequence from the initial starter unit to the final active compound, presents quantitative data from genetic studies, outlines key experimental protocols, and visualizes the involved pathways and workflows.

The Core Biosynthesis of Lankanolide

The formation of the lankanolide macrolactone ring is the foundational stage of this compound synthesis. This process is catalyzed by a modular Type I polyketide synthase (PKS) system.[2][3]

Starter Unit and Chain Elongation

Unlike erythromycin biosynthesis, which begins with a propionyl-CoA starter unit, the this compound pathway is initiated by the amino acid L-isoleucine. L-isoleucine is converted into 2-methylbutyryl-CoA, which serves as the starter unit loaded onto the PKS assembly line. This starter unit ultimately forms the characteristic C-13 side chain of the lankanolide structure. The PKS then catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to elongate the polyketide chain.

Lankanolide_PKS Proposed Lankanolide Polyketide Synthase (PKS) Assembly Line cluster_loading Loading Module cluster_elongation Elongation Modules (Type I PKS) Loading L-Isoleucine 2-Methylbutyryl-CoA Load Module1 Module 1 (+ Methylmalonyl-CoA) Loading:f2->Module1 Starter Unit ModuleN Module N (+ Malonyl-CoA/Methylmalonyl-CoA) Module1->ModuleN Chain Elongation TE Thioesterase (TE) ModuleN->TE Lankanolide Lankanolide TE->Lankanolide Cyclization & Release

Caption: Proposed modular organization of the Lankanolide Polyketide Synthase.

Post-PKS Modifications: The Path from Lankanolide to this compound

Following the synthesis and cyclization of the lankanolide core by the PKS, a series of post-PKS modifications are required to yield the final this compound molecule. These modifications include precise hydroxylation and glycosylation steps, each catalyzed by specific enzymes encoded within the lkm gene cluster. Gene disruption studies have been instrumental in elucidating the order of these events.

The proposed biosynthetic pathway is as follows:

  • C-15 Hydroxylation : The enzyme LkmK, a P450 hydroxylase, first introduces a hydroxyl group at the C-15 position of lankanolide.

  • C-8 Hydroxylation : Subsequently, the LkmF enzyme, another P450 hydroxylase, hydroxylates the C-8 position.

  • C-3 Glycosylation : The glycosyltransferase LkmL attaches the deoxysugar L-arcanose to the C-3 hydroxyl group of the aglycone.

  • C-5 Glycosylation : Finally, the glycosyltransferase LkmI transfers D-chalcose to the C-5 hydroxyl group, completing the synthesis of this compound.

Lankamycin_Biosynthesis_Pathway This compound Biosynthetic Pathway PKS L-Isoleucine + Extender Units (Polyketide Synthase) Lankanolide Lankanolide PKS->Lankanolide Intermediate1 15-hydroxylankanolide Lankanolide->Intermediate1 LkmK (C-15 Hydroxylation) Intermediate2 8-deoxy-lankamycin aglycone (Lankanolide, hydroxylated at C15 & C8) Intermediate1->Intermediate2 LkmF (C-8 Hydroxylation) Intermediate3 3-O-L-arcanosyl lankanolide Intermediate2->Intermediate3 LkmL (+ L-arcanose @ C-3) This compound This compound Intermediate3->this compound LkmI (+ D-chalcose @ C-5)

Caption: Key post-PKS modification steps from lankanolide to this compound.

Quantitative Data from Gene Disruption Studies

The functional analysis of genes within the lkm cluster has been achieved through targeted gene disruption. By inactivating specific genes, the biosynthetic pathway is blocked, leading to the accumulation of specific intermediates. The analysis of these accumulated products confirms the function of the disrupted gene.

Mutant StrainDisrupted GeneProposed Gene FunctionAccumulated Product(s)Molecular Formula of Main ProductReference
KK01 lkmF (orf26)C-8 P450 Hydroxylase8-deoxythis compoundC₄₂H₇₂O₁₅
KA26 lkmK (orf37)C-15 P450 Hydroxylase15-deoxythis compound and 8,15-dideoxythis compoundC₄₂H₇₂O₁₅ (15-deoxy)
KA50 lkmIC-5 Glycosyltransferase (D-chalcose)3-O-L-arcanosyl lankanolideNot specified
KA55 lkmLC-3 Glycosyltransferase (L-arcanose)8-deoxylankanolide and 8,15-dideoxy-15-oxolankanolideNot specified
lkmCVI Mutant lkmCVI (orf42)3-ketoreductase (D-chalcose synthesis)5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolideNot specified

Regulatory Control of this compound Biosynthesis

The production of this compound is not constitutive but is tightly regulated by a complex signaling cascade. This regulation involves small, diffusible signaling molecules of the γ-butenolide family, which function at nanomolar concentrations.

Two specific endogenous signaling molecules, SRB1 and SRB2, induce this compound biosynthesis. The regulatory pathway involves:

  • SrrX : An AfsA homolog responsible for the biosynthesis of the SRB signaling molecules.

  • SrrA : A receptor protein that binds to the SRB molecules, likely triggering a transcriptional cascade that activates the lkm gene cluster.

Regulatory_Pathway Regulatory Cascade for this compound Production SrrX SrrX (AfsA homolog) SRB SRB1 & SRB2 (γ-butenolide signals) SrrX->SRB Synthesizes SrrA SrrA (Receptor Protein) SRB->SrrA Binds to LKM_cluster lkm Gene Cluster (Biosynthesis Genes) SrrA->LKM_cluster Activates Transcription This compound This compound Production LKM_cluster->this compound Leads to

Caption: Signaling pathway controlling the expression of the this compound gene cluster.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible by a combination of genetic and analytical techniques. Below are generalized protocols for essential experiments.

Cultivation of S. rochei for this compound Production
  • Strain and Media : Streptomyces rochei 7434AN4 or its mutant derivatives are used.

    • Seed Medium (per liter) : 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄, in a 1:1 mixture of distilled water and aged seawater, pH 7.0.

    • Production Medium (per liter) : Same composition as the seed medium.

  • Inoculum Preparation : A single colony is inoculated into 50 mL of seed medium in a 250 mL baffled flask and incubated at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture : 50 mL of production medium is inoculated with 2.5 mL (5% v/v) of the seed culture and incubated at 30°C with shaking at 200 rpm for 5-7 days.

Gene Disruption via Homologous Recombination

This method is used to inactivate a specific gene in the lkm cluster to study its function.

  • Vector Construction :

    • Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target gene from S. rochei genomic DNA using PCR.

    • Clone the two flanking regions into an E. coli-Streptomyces shuttle vector that cannot replicate in S. rochei.

    • Introduce an antibiotic resistance cassette (e.g., for spectinomycin) between the two flanking regions.

  • Conjugation :

    • Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor and S. rochei recipient strains to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for 16-20 hours at 30°C.

    • Overlay the plates with antibiotics to select against E. coli (e.g., nalidixic acid) and for exconjugants (e.g., apramycin, if the vector carries apramycin resistance).

  • Selection of Double Crossover Mutants :

    • Subculture the exconjugants on a medium containing the antibiotic for the resistance cassette (e.g., spectinomycin).

    • Screen for the loss of the vector-encoded resistance (e.g., apramycin sensitivity), which indicates a double crossover event.

    • Confirm the gene disruption by PCR analysis.

Gene_Disruption_Workflow Experimental Workflow for Gene Disruption cluster_vector Vector Construction cluster_transfer Genetic Transfer cluster_selection Mutant Selection PCR 1. PCR Amplify Flanking Regions Clone 2. Clone into Shuttle Vector PCR->Clone Insert 3. Insert Resistance Cassette Clone->Insert Transform 4. Transform into E. coli Donor Insert->Transform Conjugate 5. Conjugate with S. rochei Recipient Transform->Conjugate Select_Ex 6. Select for Exconjugants Conjugate->Select_Ex Screen 7. Screen for Double Crossover Event Select_Ex->Screen Confirm 8. Confirm by PCR Screen->Confirm Analysis Analyze Metabolites (HPLC, TLC, MS) Confirm->Analysis

Caption: Workflow for creating and verifying gene knockout mutants in S. rochei.

Metabolite Analysis
  • Thin-Layer Chromatography (TLC) :

    • Spot a methanolic extract of the culture onto a silica gel TLC plate.

    • Develop the plate using a solvent system such as chloroform:methanol (9:1, v/v).

    • Visualize spots by spraying with 10% sulfuric acid in ethanol followed by heating.

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm.

    • Quantification : Compare peak areas with those of known standards.

Conclusion

The biosynthesis of this compound is a highly orchestrated process centered around the formation of the lankanolide aglycone by a Type I PKS, followed by a defined sequence of hydroxylation and glycosylation events. Understanding the function of each enzyme in the lkm cluster, the order of post-PKS modifications, and the intricate regulatory network that controls the pathway is paramount. This knowledge provides a robust foundation for the rational design of novel macrolide antibiotics through metabolic engineering and precursor-directed biosynthesis, offering powerful tools to address the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Regulation of Lankamycin Production in Streptomyces rochei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces rochei is a notable producer of the macrolide antibiotic lankamycin, a compound of significant interest for its potential therapeutic applications. The biosynthesis of this compound is a tightly regulated process, orchestrated by a complex hierarchical signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound production, focusing on the key regulatory genes and signaling molecules. We present a detailed analysis of the γ-butyrolactone-dependent signaling pathway, the roles of Streptomyces antibiotic regulatory proteins (SARPs), and other transcriptional regulators. Quantitative data on the impact of gene mutations are summarized in structured tables, and the core signaling pathways and experimental workflows are visualized through detailed diagrams. Furthermore, this guide offers in-depth protocols for key experimental techniques essential for studying gene regulation in Streptomyces, including gene disruption, transcriptional analysis, and protein-DNA interaction assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of Streptomyces secondary metabolism and the development of novel antimicrobial agents.

Introduction

The genus Streptomyces is renowned for its remarkable capacity to produce a vast array of secondary metabolites, including a majority of the clinically important antibiotics. Streptomyces rochei 7434AN4 is a particularly interesting strain as it synthesizes two structurally distinct polyketide antibiotics: lankacidin and this compound[1]. This compound, a 14-membered macrolide, exhibits moderate antimicrobial activity and acts synergistically with lankacidin C by binding to the ribosome exit tunnel[2]. Understanding the intricate regulatory networks that control the production of these compounds is paramount for the rational design of strain improvement strategies aimed at enhancing antibiotic yields. This guide delves into the core regulatory circuits governing this compound biosynthesis in S. rochei, providing a technical foundation for researchers in the field.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis in S. rochei 7434AN4 is located on the giant linear plasmid pSLA2-L, which spans 210,614 base pairs[1]. The this compound (lkm) gene cluster comprises open reading frames orf24 to orf53[2]. In addition to the this compound and lankacidin biosynthetic gene clusters, pSLA2-L also harbors a multitude of regulatory genes that form a complex network controlling antibiotic production and morphological differentiation[1].

The γ-Butyrolactone (SRB) Signaling Cascade

A key element in the initiation of this compound biosynthesis is a quorum-sensing-like mechanism mediated by small, diffusible signaling molecules known as γ-butyrolactones (GBLs). In S. rochei, these signaling molecules are designated as SRB1 and SRB2.

The biosynthesis of SRBs is dependent on the product of the srrX gene. Once SRBs accumulate to a critical concentration, they bind to a specific receptor protein, SrrA, which is encoded by the srrA gene. In the absence of SRBs, the SrrA protein acts as a repressor, binding to the promoter region of a key activator gene, srrY, thereby inhibiting its transcription. The binding of SRBs to SrrA induces a conformational change in the SrrA protein, causing it to dissociate from the srrY promoter. This derepression allows for the transcription of srrY, initiating the downstream regulatory cascade that leads to this compound production.

Hierarchical Gene Regulation of this compound Production

The regulation of this compound production extends beyond the initial GBL signaling and involves a multi-tiered hierarchy of transcriptional regulators. The central players in this hierarchy are the Streptomyces antibiotic regulatory proteins (SARPs) SrrY and SrrZ, and a TetR-family pseudo-receptor, SrrB.

The Role of SARP-family Activators: SrrY and SrrZ

The srrY gene product is a SARP-family transcriptional activator that plays a pivotal role in the production of both lankacidin and this compound. For this compound biosynthesis, SrrY functions by directly binding to the promoter region of a second SARP-encoding gene, srrZ, and activating its transcription. SrrZ, in turn, is believed to act as a pathway-specific activator for the lkm gene cluster, directly switching on the expression of the this compound biosynthetic genes. This sequential activation of two SARP-family regulators represents a key feature of the this compound regulatory cascade.

The Negative Feedback Loop involving SrrB

The regulatory network also includes a negative feedback mechanism mediated by the srrB gene product. SrrB is a pseudo-receptor protein belonging to the TetR family of transcriptional regulators. In the later stages of fermentation, SrrB acts as a negative regulator by binding to the promoter region of srrY, thereby repressing its expression. This action effectively dampens the production of both lankacidin and this compound, suggesting a mechanism for fine-tuning antibiotic biosynthesis over time.

The intricate interplay between these regulatory proteins is depicted in the signaling pathway diagram below.

Lankamycin_Regulation cluster_SRB γ-Butyrolactone (SRB) Signaling cluster_SARP SARP Cascade srrX srrX SRB SRB1/SRB2 srrX->SRB biosynthesis srrA SrrA (Repressor) SRB->srrA binds & inactivates srrY_gene srrY srrA->srrY_gene represses SrrY_protein SrrY (Activator) srrY_gene->SrrY_protein expression srrZ_gene srrZ SrrY_protein->srrZ_gene activates SrrZ_protein SrrZ (Activator) srrZ_gene->SrrZ_protein expression lkm_genes lkm genes SrrZ_protein->lkm_genes activates This compound This compound lkm_genes->this compound biosynthesis srrB_protein SrrB (Pseudo-receptor) srrB_protein->srrY_gene represses (late stage) Gene_Disruption_Workflow start Start: Target Gene Identification construct Construct Disruption Cassette (e.g., antibiotic resistance gene flanked by homology arms to target gene) start->construct vector Clone Cassette into a non-replicating E. coli-Streptomyces shuttle vector construct->vector conjugation Introduce Vector into S. rochei via Intergeneric Conjugation from E. coli vector->conjugation selection1 Select for Exconjugants with Single Crossover Integration (antibiotic resistance from vector) conjugation->selection1 selection2 Screen for Double Crossover Events (loss of vector backbone marker, retention of disruption cassette) selection1->selection2 verification Verify Gene Disruption by PCR and Southern Blot Analysis selection2->verification phenotype Analyze Phenotype (e.g., this compound production) verification->phenotype end End: Functional Characterization phenotype->end Protein_DNA_Workflow cluster_emsa EMSA cluster_footprinting DNase I Footprinting start Start: Purified Regulator Protein and Target DNA Probe label_probe Label DNA Probe (e.g., with 32P or fluorescent dye) start->label_probe binding_reaction Incubate Labeled Probe with varying concentrations of Protein label_probe->binding_reaction native_page Run Binding Reactions on a Non-denaturing Polyacrylamide Gel binding_reaction->native_page dnase_digest Partially Digest DNA with DNase I binding_reaction->dnase_digest detect_shift Detect Shifted Bands (protein-DNA complexes) native_page->detect_shift end End: Identify Binding and Binding Site detect_shift->end denaturing_page Denature and Run on a Sequencing Gel dnase_digest->denaturing_page detect_footprint Identify Protected Region ('Footprint') where protein was bound denaturing_page->detect_footprint detect_footprint->end

References

Methodological & Application

Application Note: HPLC Purification of Lankamycin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lankamycin is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces rochei. Along with the parent compound, several analogs such as 8-deoxythis compound and 15-deoxythis compound are also often produced during fermentation. These compounds exhibit moderate antimicrobial activity and are of interest to researchers for the development of new therapeutic agents. High-purity this compound and its analogs are essential for structural elucidation, in-depth biological activity studies, and as standards for analytical method development. This application note provides a detailed protocol for the purification of this compound and its analogs from a crude fermentation extract using a combination of traditional chromatography and High-Performance Liquid Chromatography (HPLC).

Overall Purification Workflow

The purification process for this compound and its analogs typically involves a multi-step approach to remove impurities and isolate the target compounds. The general workflow begins with extraction from the fermentation broth, followed by preliminary chromatographic separations to fractionate the crude extract. The final polishing step to obtain high-purity compounds is achieved using preparative HPLC.

HPLC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction & Initial Purification cluster_2 Final Purification Fermentation Streptomyces rochei Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Broth Sephadex Sephadex LH-20 Chromatography (Methanol) Extraction->Sephadex Crude Extract SilicaGel Silica Gel Chromatography Sephadex->SilicaGel Macrolide-rich Fractions Prep_HPLC Preparative RP-HPLC SilicaGel->Prep_HPLC Partially Purified Fractions Pure_Compounds Pure this compound & Analogs Prep_HPLC->Pure_Compounds Collected Fractions

Caption: General workflow for the purification of this compound and its analogs.

Experimental Protocols

Fermentation and Extraction
  • Organism: Streptomyces rochei is cultured in a suitable fermentation medium to produce this compound and its analogs.

  • Protocol:

    • Inoculate Streptomyces rochei into a suitable production medium and incubate for the required duration to allow for the biosynthesis of this compound.

    • After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude extract.

Initial Purification: Column Chromatography

This two-step column chromatography process helps to remove a significant portion of impurities and enrich the fraction with this compound and its analogs.

  • Step 2.1: Sephadex LH-20 Chromatography

    • Column: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Protocol:

      • Dissolve the crude extract in a minimal amount of methanol.

      • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

      • Elute the column with methanol and collect fractions.

      • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound and its analogs.

  • Step 2.2: Silica Gel Chromatography

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform-methanol or toluene-ethyl acetate can be used.

    • Protocol:

      • Pool and concentrate the this compound-containing fractions from the Sephadex LH-20 column.

      • Adsorb the concentrated extract onto a small amount of silica gel.

      • Load the adsorbed sample onto a silica gel column.

      • Elute the column with a suitable solvent system (e.g., a gradient of increasing methanol in chloroform).

      • Collect and analyze fractions by TLC to isolate partially purified this compound and its analogs.

Final Purification: Preparative HPLC

Preparative High-Performance Liquid Chromatography is employed for the final purification and separation of this compound from its closely related analogs. The following method is a general guideline and may require optimization based on the specific analogs present and the available instrumentation.

  • Instrumentation: A preparative HPLC system equipped with a fraction collector.

  • Column: A reversed-phase C18 column is recommended for the separation of macrolides.

  • Sample Preparation: Dissolve the partially purified fractions from the silica gel chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Table 1: Preparative HPLC Parameters for this compound Purification

ParameterRecommended Conditions
Column Preparative C18, 5-10 µm particle size, e.g., 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Elution Mode Gradient
Gradient Profile Example: 40-70% B over 30 minutes
Flow Rate 15-25 mL/min (dependent on column dimensions)
Detection UV at 210-240 nm
Injection Volume Dependent on sample concentration and column loading capacity
Column Temperature Ambient or controlled at 25-30 °C

Protocol:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 40% B).

  • Inject the prepared sample onto the column.

  • Run the gradient elution as defined.

  • Monitor the chromatogram and collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions of each compound and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected yields from the initial purification steps for this compound and some of its analogs, based on literature data. Retention times are hypothetical and will vary based on the specific HPLC conditions used.

Table 2: Purification Summary and Expected HPLC Retention Times

CompoundYield after Initial Purification (mg/L of culture)[1]Expected Relative Retention Time (Preparative HPLC)
This compound~2.0Later eluting
8-deoxythis compound~1.2Earlier eluting than this compound
15-deoxythis compound~0.7Earlier eluting than this compound
8,15-dideoxythis compound~0.2Earliest eluting

Note: The deoxygenated analogs are generally less polar than this compound and are expected to have shorter retention times on a reversed-phase HPLC column.

Conclusion

The protocol described in this application note provides a comprehensive workflow for the successful purification of this compound and its analogs from Streptomyces rochei fermentation broth. The combination of liquid-liquid extraction, Sephadex LH-20, and silica gel chromatography effectively enriches the target compounds. The final purification by preparative reversed-phase HPLC allows for the isolation of high-purity this compound and its analogs, which are suitable for further research and development activities. Researchers should note that the HPLC method may require optimization to achieve the best separation for their specific mixture of analogs.

References

Application Note: Quantitative Analysis of Lankamycin using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankamycin is a macrolide antibiotic produced by certain strains of Streptomyces. As with other macrolides, it is of significant interest for its potential therapeutic applications. Accurate and sensitive quantification of this compound in various matrices, such as fermentation broths and biological samples, is crucial for research, development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly selective and sensitive analytical technique. The method described herein is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a liquid matrix, such as a fermentation broth. The protocol may need to be optimized based on the specific sample matrix.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange, MCX)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution in a mixture of water and methanol (1:1 v/v) to create a calibration curve.

  • Sample Extraction:

    • To 1 mL of the sample (e.g., fermentation broth), add 1 mL of acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins and other macromolecules.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute this compound with 3 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (see LC method).

    • Transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions for this compound:

The molecular weight of this compound is approximately 833.02 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 833.0.[1] Based on the known fragmentation patterns of macrolide antibiotics, which often involve the loss of sugar moieties and water, the following MRM transitions are proposed for the quantification of this compound.

It is highly recommended to confirm these transitions by direct infusion of a this compound standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energies.

Data Presentation

The following table summarizes the proposed mass spectrometric parameters for the quantitative analysis of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound833.0[Proposed: 675.4][Proposed: 158.1][To be determined][To be determined]

Quantitative Performance (To be determined experimentally):

The following table should be populated with data obtained during method validation.

ParameterResult
Linearity Rangee.g., 1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)e.g., 0.5 ng/mL
Limit of Quantification (LOQ)e.g., 1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final_prep Final Preparation cluster_analysis Analysis Sample Sample (e.g., Fermentation Broth) Acetonitrile Add Acetonitrile Sample->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) InjectedSample Injected Sample LC_Column C18 Column InjectedSample->LC_Column Separation Separation of Analytes LC_Column->Separation IonSource ESI Source (Ionization) Separation->IonSource Quad1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Quad1 [M+H]⁺ Quad2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Quad1->Quad2 m/z 833.0 Quad3 Quadrupole 3 (Q3) Product Ion Selection Quad2->Quad3 Fragment Ions Detector Detector Quad3->Detector Quantifier/Qualifier Ions

Caption: Logical relationship of the LC-MS system for this compound analysis.

References

Application Notes and Protocols for Testing the Synergistic Activity of Lankamycin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to combat resistant pathogens. A key goal of combination therapy is to achieve synergy, where the combined effect of the drugs is significantly greater than the sum of their individual effects.

Lankamycin is a macrolide antibiotic produced by Streptomyces rochei. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. While its individual activity may be moderate, this compound has the potential for synergistic interactions with other antibiotics, which can enhance its therapeutic efficacy, lower required dosages, reduce toxicity, and potentially slow the development of resistance.

One of the most well-documented synergistic pairings for this compound is with Lankacidin, a polyketide antibiotic produced by the same microorganism.[1] Structural studies have revealed that this compound and Lankacidin can bind simultaneously to adjacent sites on the bacterial ribosome. Lankacidin binds at the peptidyl transferase center, interfering with peptide bond formation, while this compound binds within the ribosome exit tunnel, obstructing the path of newly synthesized peptides.[1][2][3] This dual-binding mechanism provides a clear basis for their synergistic action.

These application notes provide detailed protocols for three common in vitro methods used to test the synergistic activity of this compound with other antibiotics: the Checkerboard Assay , Time-Kill Curve Analysis , and the E-test Method .

Data Presentation: Summarizing Synergy Data

Quantitative data from synergy testing should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for summarizing results from a checkerboard assay.

Note: Due to a lack of publicly available, specific quantitative data for the synergistic activity of this compound with a wide range of other antibiotic classes, the following table uses a representative example of another macrolide, Azithromycin, in combination with Ceftriaxone against Streptococcus pneumoniae to illustrate how such data should be presented. Researchers should replace this data with their own experimental results for this compound.

Antibiotic CombinationMicroorganismMIC of this compound Alone (µg/mL)MIC of Antibiotic B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FIC Index (FICI)Interpretation
Illustrative Example:
Azithromycin + CeftriaxoneStreptococcus pneumoniae ATCC 496190.250.50.06250.1250.5Synergy

Interpretation of the Fractional Inhibitory Concentration Index (FICI) :[4]

The FICI is calculated to determine the nature of the interaction between two antibiotics.

  • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations by testing a range of concentrations of two drugs simultaneously.

Materials:

  • This compound powder

  • Second antibiotic of interest

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • In the first column, add 50 µL of the highest concentration of this compound stock solution to the wells in rows A through G. This will be your starting concentration.

    • Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from the previous column to the next. Discard 50 µL from column 10.

    • Similarly, prepare serial two-fold dilutions of the second antibiotic down the rows of the plate from row A to row G.

    • Column 11 will contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H will contain only the dilutions of this compound to determine its MIC.

    • Well H12 will serve as the growth control (broth and inoculum only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

  • Calculate FICI: Determine the MIC of each antibiotic alone and in combination. Calculate the FICI for each well that shows no growth using the formula provided above. The lowest FICI value determines the nature of the interaction.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • This compound and the second antibiotic

  • CAMHB

  • Bacterial inoculum

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it in fresh CAMHB to an initial concentration of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a relevant concentration)

    • This compound and the second antibiotic in combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

E-test Method

The E-test (Epsilometer test) is a gradient diffusion method that can be adapted to assess antibiotic synergy.

Materials:

  • This compound E-test strips

  • E-test strips for the second antibiotic

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

Protocol:

  • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • E-test Strip Application:

    • Place the E-test strip for this compound onto the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, ensuring the MIC scales intersect at the respective MICs of each drug alone.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be formed. The MIC is read where the edge of the inhibition ellipse intersects the E-test strip.

  • Calculate FICI: The FICI is calculated based on the MIC values read from the strips in the area of intersection.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Assay Setup (Checkerboard) cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Antibiotics Prepare Antibiotic Stock Solutions Dilutions Perform Serial Dilutions in 96-well Plate Antibiotics->Dilutions Dilutions->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MICs (Visual Inspection) Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret

Caption: Workflow for antibiotic synergy testing using the checkerboard method.

Lankamycin_Synergy_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Elongation Exit_Tunnel Nascent Peptide Exit Tunnel mRNA_channel mRNA Channel Lankacidin Lankacidin Lankacidin->PTC Binds to This compound This compound This compound->Exit_Tunnel Binds to Inhibition Synergistic Inhibition Protein_Synthesis->Inhibition

Caption: Synergistic mechanism of this compound and Lankacidin on the bacterial ribosome.

References

Application Notes and Protocols for the Genetic Manipulation of the Lankamycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and manipulating the lankamycin biosynthetic gene cluster (lkm) from Streptomyces rochei. The following sections detail the biosynthetic pathway, quantitative outcomes of genetic modifications, and step-by-step protocols for key experiments.

The this compound Biosynthetic Pathway

This compound is a 14-membered macrolide antibiotic produced by Streptomyces rochei 7434AN4.[1] Its biosynthesis is orchestrated by a Type I polyketide synthase (PKS) system encoded by the lkm gene cluster, which is located on the giant linear plasmid pSLA2-L.[2][3] The pathway begins with the incorporation of L-isoleucine as a starter unit, which is converted to 2-methylbutyryl-CoA.[3][4] The PKS then catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to form the macrolide aglycone, lankanolide.

Following the creation of the lankanolide core, a series of post-PKS modifications, including hydroxylations and glycosylations, are required to produce the final this compound molecule. Gene disruption studies have been instrumental in elucidating the order of these steps. The hydroxylation at C-15 by the P450 hydroxylase LkmK likely precedes the hydroxylation at C-8 by LkmF. Subsequently, two glycosylation events occur: LkmL transfers an L-arcanose sugar to the C-3 hydroxyl group, and LkmI attaches a D-chalcose sugar to the C-5 hydroxyl group.

Lankamycin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) cluster_PostPKS Post-PKS Modifications Starter L-Isoleucine PKS_System Lankanolide PKS Starter->PKS_System Extenders Malonyl-CoA & Methylmalonyl-CoA Extenders->PKS_System Lankanolide 8,15-dideoxy- 15-oxolankanolide PKS_System->Lankanolide Intermediate1 8-deoxylankanolide Lankanolide->Intermediate1 LkmK (C-15 Hydroxylase) Intermediate2 Lankanolide Intermediate1->Intermediate2 LkmF (C-8 Hydroxylase) Intermediate3 3-O-L-arcanosyl lankanolide Intermediate2->Intermediate3 LkmL (Glycosyltransferase) This compound This compound Intermediate3->this compound LkmI (Glycosyltransferase)

Caption: Proposed biosynthetic pathway of this compound from precursors.

The production of this compound is also regulated by endogenous signaling molecules of the γ-butenolide family, SRB1 and SRB2, which can induce the expression of the biosynthetic genes at nanomolar concentrations.

Lankamycin_Regulation srb SRB1 / SRB2 (γ-butenolides) receptor Receptor Protein (e.g., SrrB) srb->receptor lkm lkm Gene Cluster Expression receptor->lkm Induces This compound This compound Production lkm->this compound

Caption: Regulatory cascade for this compound production.

Quantitative Analysis of this compound Production in Engineered Strains

Genetic manipulation of the lkm cluster provides a powerful strategy for understanding gene function and generating novel this compound analogs. The targeted disruption of post-PKS modification genes leads to the accumulation of specific biosynthetic intermediates. The table below summarizes the production yields from key mutant strains of S. rochei, demonstrating the impact of these genetic modifications.

StrainGenotypeProduct(s)Yield (mg/L)Reference
S. rochei 7434AN4Wild-TypeThis compound2.0
KK01ΔlkmF (C-8 hydroxylase)8-deoxythis compound1.2
KA26ΔlkmK (C-15 hydroxylase)15-deoxylankamycin8,15-dideoxythis compound0.70.2
KA50ΔlkmI (D-chalcose transferase)3-O-L-arcanosyl lankanolideNot Quantified
KA55ΔlkmL (L-arcanose transferase)8-deoxylankanolide8,15-dideoxy-15-oxolankanolideNot Quantified

Experimental Protocols

Protocol 3.1: Culture Conditions for S. rochei this compound Production

This protocol describes the standard media and conditions for cultivating S. rochei 7434AN4 and its derivatives for this compound production.

1. Media Preparation:

  • Seed Medium (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄. Prepare in a 1:1 mixture of distilled water and aged seawater. Adjust pH to 7.0.

  • Production Medium (per liter): Same composition as the seed medium.

2. Inoculum Preparation:

  • Inoculate a single colony of S. rochei from a fresh agar plate into a 250 mL baffled flask containing 50 mL of seed medium.

  • Incubate at 30°C with shaking at 200 rpm for 48 hours.

3. Production Culture:

  • Inoculate a 250 mL baffled flask containing 50 mL of production medium with 2.5 mL (5% v/v) of the seed culture.

  • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

4. Metabolite Extraction and Analysis:

  • Extract the culture broth with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the crude extract and subject it to chromatographic separation, such as Sephadex LH-20 followed by silica gel chromatography.

  • Analyze fractions using HPLC and mass spectrometry to identify and quantify this compound and its derivatives.

Protocol 3.2: Gene Knockout in S. rochei via Homologous Recombination

This protocol provides a generalized method for creating targeted gene deletions in the lkm cluster using a "suicide" vector strategy, which relies on homologous recombination.

Gene_Knockout_Workflow A 1. Amplify Flanking Regions (~1-2 kb upstream & downstream of target gene) B 2. Construct Suicide Vector (Clone flanks into E. coli-Streptomyces shuttle vector, e.g., pRES18) A->B C 3. Conjugal Transfer (Transfer vector from E. coli donor to S. rochei recipient) B->C D 4. First Crossover Selection (Select for single-crossover integrants using vector's antibiotic resistance) C->D E 5. Second Crossover (Culture without selection to allow for second recombination event) D->E F 6. Mutant Screening (Screen for loss of vector backbone, indicating double crossover) E->F G 7. Verification (Confirm gene deletion by PCR and/or Southern blotting) F->G

Caption: Workflow for targeted gene knockout in Streptomyces rochei.

1. Construction of the Gene Disruption Vector:

  • Using S. rochei genomic DNA as a template, PCR-amplify ~1-2 kb regions directly upstream (left flank) and downstream (right flank) of the target gene (e.g., lkmF).

  • Clone the amplified flanking regions into an E. coli-Streptomyces shuttle vector that cannot replicate in S. rochei (a "suicide" vector) and carries a selectable marker.

2. Intergeneric Conjugation:

  • Transform the constructed disruption vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

  • Perform conjugation by mixing the E. coli donor with S. rochei spores on a suitable agar medium and incubate to allow plasmid transfer.

3. Selection of Mutants:

  • Overlay the conjugation plate with an appropriate antibiotic to select for S. rochei exconjugants that have integrated the plasmid into their chromosome via a single crossover event.

  • Subculture the resulting colonies on non-selective media to facilitate a second crossover event, which will excise the plasmid backbone and the target gene.

  • Screen the resulting colonies for the desired antibiotic-sensitive phenotype, indicating the loss of the vector.

4. Verification:

  • Confirm the deletion of the target gene in the antibiotic-sensitive colonies using PCR with primers flanking the gene and/or by Southern blot analysis.

Protocol 3.3: Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a technique used to generate novel analogs by feeding a modified starter unit or intermediate to a mutant strain blocked in the native precursor's synthesis.

Precursor_Directed_Biosynthesis cluster_native Native Pathway cluster_engineered Engineered Pathway Native_Precursor Native Precursor (e.g., L-Isoleucine) Block Genetic Block (Gene Knockout) Native_Precursor->Block PKS This compound BGC Enzymes Block->PKS No Substrate Native_Product This compound Analog_Precursor Feed Precursor Analog PKS2 This compound BGC Enzymes Analog_Precursor->PKS2 Analog Incorporated Novel_Analog Novel this compound Analog PKS2->Novel_Analog

Caption: Logic of precursor-directed biosynthesis for analog generation.

1. Strain Selection/Creation:

  • Use or create a mutant strain of S. rochei that is deficient in the biosynthesis of the natural starter unit, L-isoleucine. This prevents competition from the native pathway.

2. Culture and Feeding:

  • Culture the mutant strain using the production medium described in Protocol 3.1.

  • At a specific time point during fermentation (e.g., after 24-48 hours of growth), supplement the culture medium with the desired precursor analog. The optimal concentration and feeding time should be determined empirically.

3. Fermentation and Analysis:

  • Continue the fermentation for 5-7 days.

  • Extract and analyze the culture broth as described in Protocol 3.1 to detect and characterize any novel this compound analogs produced.

References

Metabolic Engineering of Streptomyces for Enhanced Lankamycin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metabolic engineering strategies to enhance the production of the macrolide antibiotic Lankamycin in Streptomyces. Detailed protocols for key experiments and quantitative data from genetic manipulation studies are presented to guide research and development efforts.

Introduction to this compound and its Biosynthesis

This compound is a 14-membered macrolide antibiotic produced by Streptomyces rochei. It exhibits moderate antimicrobial activity against several Gram-positive bacteria. The biosynthetic gene cluster for this compound (lkm) is located on the large linear plasmid pSLA2-L in S. rochei 7434AN4.[1][2][3] The biosynthesis of the this compound aglycone, lankanolide, is initiated from a starter unit derived from L-isoleucine and involves the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units by a Type I polyketide synthase (PKS) system.[1][2] The core biosynthesis is followed by tailoring steps, including hydroxylations and glycosylations, to yield the final active compound.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful approach to increase the production of secondary metabolites like this compound. Key strategies include:

  • Gene Disruption for Pathway Elucidation and Precursor Redirection: Inactivating specific genes in the biosynthetic pathway is a fundamental technique to understand their function. This can also lead to the accumulation of specific intermediates or the redirection of metabolic flux towards desired products.

  • Overexpression of Pathway-Specific Regulatory Genes: The this compound biosynthetic gene cluster contains regulatory genes that can be overexpressed to enhance the transcription of the entire pathway, thereby boosting production.

  • Enhancing Precursor Supply: Increasing the intracellular pool of precursors like L-isoleucine, malonyl-CoA, and methylmalonyl-CoA can significantly improve this compound yield. This can be achieved by engineering the primary metabolic pathways.

  • Optimization of Fermentation Conditions: While not a genetic modification, optimizing fermentation parameters such as media composition, pH, temperature, and aeration is crucial for maximizing product yield.

Quantitative Data from Metabolic Engineering Studies

The following table summarizes the quantitative results from gene disruption studies in Streptomyces rochei, demonstrating the impact of inactivating specific hydroxylase genes on the production of this compound and its derivatives.

StrainGenotypeProduct(s)Titer (mg/L)Reference
S. rochei 51252Wild-typeThis compound2.0
KK01ΔlkmF (C-8 hydroxylase)8-deoxythis compound1.2
KA26ΔlkmK (C-15 hydroxylase)15-deoxythis compound0.7
8,15-dideoxythis compound0.2

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound from its primary metabolic precursors involves a multi-step enzymatic process. The following diagram illustrates the key stages of the pathway, including the origin of the starter unit and the subsequent tailoring reactions.

This compound Biosynthetic Pathway cluster_primary_metabolism Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions L-isoleucine L-isoleucine PKS Lankanolide Polyketide Synthase (PKS) L-isoleucine->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Extender Unit Lankanolide Lankanolide PKS->Lankanolide 8-deoxylankanolide 8-deoxylankanolide Lankanolide->8-deoxylankanolide LkmK (C-15 Hydroxylation) 3-O-L-arcanosyl-8-deoxylankanolide 3-O-L-arcanosyl-8-deoxylankanolide 8-deoxylankanolide->3-O-L-arcanosyl-8-deoxylankanolide LkmL (Glycosylation) This compound This compound 3-O-L-arcanosyl-8-deoxylankanolide->this compound LkmI (Glycosylation) & LkmF (C-8 Hydroxylation)

Caption: this compound biosynthetic pathway highlighting key precursors and tailoring enzymes.

Experimental Workflow for Gene Disruption

The following diagram outlines a typical workflow for creating a targeted gene disruption mutant in Streptomyces rochei to study gene function and potentially alter metabolite production.

Gene Disruption Workflow cluster_vector_construction Vector Construction cluster_conjugation Intergeneric Conjugation cluster_screening Screening and Confirmation cluster_analysis Metabolite Analysis PCR_flanks Amplify Upstream & Downstream Flanks of Target Gene via PCR Ligate_vector Ligate Flanks into E. coli-Streptomyces Suicide Vector PCR_flanks->Ligate_vector Transform_Ecoli Transform Vector into E. coli Ligate_vector->Transform_Ecoli Ecoli_donor Grow E. coli Donor Strain (e.g., ET12567) Transform_Ecoli->Ecoli_donor Conjugation Co-culture E. coli and S. rochei Ecoli_donor->Conjugation Streptomyces_recipient Prepare S. rochei Recipient Spores Streptomyces_recipient->Conjugation Selection Select for Exconjugants on Selective Media Conjugation->Selection PCR_screen Screen Exconjugants by PCR for Double Crossover Selection->PCR_screen Southern_blot Confirm Gene Disruption by Southern Blot (Optional) PCR_screen->Southern_blot Fermentation Ferment Mutant Strain Southern_blot->Fermentation Extraction Extract Metabolites Fermentation->Extraction HPLC_MS Analyze Metabolites by HPLC-MS Extraction->HPLC_MS

Caption: Workflow for targeted gene disruption in Streptomyces rochei.

Experimental Protocols

Protocol 1: Targeted Gene Disruption in Streptomyces rochei

This protocol describes the inactivation of a target gene (e.g., lkmF) in the this compound biosynthetic cluster.

1. Construction of the Gene Disruption Vector

  • 1.1. Amplification of Flanking Regions:

    • Design primers to amplify approximately 1.5-2.0 kb regions upstream and downstream of the target gene from S. rochei genomic DNA.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR products.

  • 1.2. Vector Ligation:

    • Clone the upstream and downstream flanking regions into an E. coli-Streptomyces shuttle vector that cannot replicate in S. rochei (a "suicide" vector), such as pKC1139. The vector should carry a selectable marker (e.g., apramycin resistance).

    • Ligate the flanking regions on either side of a resistance cassette (e.g., thiostrepton resistance) if selection for the double crossover is desired.

  • 1.3. Transformation into E. coli :

    • Transform the ligation mixture into a suitable E. coli strain for plasmid propagation (e.g., DH5α).

    • Select for transformants on LB agar containing the appropriate antibiotic.

    • Verify the plasmid construct by restriction digestion and sequencing.

    • Finally, transform the confirmed plasmid into an E. coli methylation-deficient strain (e.g., ET12567) for efficient transfer to Streptomyces.

2. Intergeneric Conjugation

  • 2.1. Preparation of S. rochei Spores:

    • Grow S. rochei on a suitable agar medium (e.g., ISP4) until sporulation occurs.

    • Harvest the spores and wash them with sterile water.

  • 2.2. Preparation of E. coli Donor:

    • Grow the E. coli donor strain carrying the disruption vector in LB broth with the appropriate antibiotics to mid-log phase.

    • Wash the cells to remove antibiotics.

  • 2.3. Conjugation:

    • Mix the E. coli donor cells and S. rochei spores and plate the mixture onto a suitable medium (e.g., SFM agar).

    • Incubate at 30°C for 16-20 hours.

  • 2.4. Selection of Exconjugants:

    • Overlay the plates with a selective agent (e.g., nalidixic acid to inhibit E. coli growth) and the antibiotic for which the resistance gene is on the vector (e.g., apramycin).

    • Incubate until colonies of S. rochei exconjugants appear.

3. Screening for Double Crossover Mutants

  • 3.1. Initial Screening:

    • Patch the exconjugant colonies onto a non-selective medium and then replica-plate onto a medium containing the antibiotic marker from the suicide vector backbone.

    • Colonies that are sensitive to the vector's antibiotic but resistant to the marker from the disruption cassette are potential double crossover mutants.

  • 3.2. PCR Confirmation:

    • Perform colony PCR on the potential double crossover mutants using primers that anneal outside the flanking regions used for the vector construction.

    • The PCR product from the mutant will be a different size than that from the wild-type.

  • 3.3. Southern Blot Analysis (Optional):

    • For definitive confirmation, perform a Southern blot analysis on genomic DNA from the wild-type and mutant strains using a probe specific to the disrupted region.

4. Analysis of Metabolite Production

  • 4.1. Fermentation:

    • Inoculate a suitable production medium with spores of the wild-type and confirmed mutant strains.

    • Incubate under optimal fermentation conditions.

  • 4.2. Extraction and Analysis:

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify this compound and any new derivatives.

Protocol 2: Overexpression of a Regulatory Gene

This protocol provides a general method for overexpressing a positive regulatory gene to potentially increase this compound production.

1. Construction of the Overexpression Vector

  • 1.1. Amplification of the Regulatory Gene:

    • Amplify the coding sequence of the target regulatory gene from S. rochei genomic DNA using PCR.

  • 1.2. Vector Ligation:

    • Clone the amplified gene into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152) under the control of a strong, constitutive promoter (e.g., ermEp*).

  • 1.3. Transformation into E. coli :

    • Follow the steps outlined in Protocol 1 (1.3) for transformation and verification in E. coli.

2. Introduction into Streptomyces rochei

  • Follow the steps for intergeneric conjugation as described in Protocol 1 (2.1 - 2.4). The integrative vector will integrate into a specific attachment site on the Streptomyces chromosome.

3. Confirmation of Integration

  • Confirm the integration of the overexpression cassette into the S. rochei genome by PCR using primers flanking the integration site.

4. Analysis of this compound Production

  • Ferment the wild-type and the engineered overexpression strain under identical conditions.

  • Extract and analyze the metabolites by HPLC-MS to compare the this compound titers between the two strains.

These notes and protocols provide a foundation for the metabolic engineering of Streptomyces rochei to enhance this compound production. Successful implementation of these strategies requires careful experimental design and optimization.

References

Application Notes and Protocols for Precursor-Directed Biosynthesis of Novel Lankamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the generation of novel lankamycin derivatives through precursor-directed biosynthesis. It includes detailed experimental protocols, a summary of production data for known derivatives, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction

This compound is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces rochei. It exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria, and acts synergistically with the polyketide antibiotic lankacidin.[1][2] The this compound biosynthetic gene cluster (lkm) is located on the large linear plasmid pSLA2-L in S. rochei 7434AN4.[1] The biosynthesis is initiated by the incorporation of the amino acid L-isoleucine, which is converted to 2-methylbutyryl-CoA to serve as the starter unit for the polyketide synthase (PKS).[1] Subsequent modifications, including hydroxylations and glycosylations, lead to the final this compound molecule.[2]

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to produce novel analogs of a natural product by supplying non-natural starter units or intermediates. By feeding analogs of the natural precursor, L-isoleucine, it is theoretically possible to generate a diverse range of this compound derivatives with potentially improved therapeutic properties. While the generation of novel this compound derivatives has been successfully achieved through genetic manipulation of the biosynthetic pathway, detailed reports on the production of novel analogs by feeding unnatural precursors to S. rochei are limited in the public domain. However, the principles of precursor-directed biosynthesis have been successfully applied to other macrolides, such as rapamycin, demonstrating the feasibility of this approach.

This application note provides a framework for applying precursor-directed biosynthesis to this compound, including protocols for the cultivation of S. rochei, precursor feeding, and analysis of the resulting products.

Data Presentation

The following tables summarize the production of this compound and its derivatives in various genetically modified strains of Streptomyces rochei. This data is crucial for understanding the roles of specific genes in the biosynthetic pathway and provides a baseline for production levels.

Table 1: Production of this compound and its Derivatives in S. rochei Mutant Strains

StrainGenotypeProduct(s)Molecular FormulaReference
S. rochei 7434AN4Wild-typeThis compoundC₄₂H₇₂O₁₆
KA50ΔlkmI (glycosyltransferase)3-O-L-arcanosyl lankanolide-
KA55ΔlkmL (glycosyltransferase)8-deoxylankanolide, 8,15-dideoxy-15-oxolankanolide-
KK01ΔlkmF (P450 hydroxylase)8-deoxythis compoundC₄₂H₇₃O₁₅
-ΔlkmCVI (3-ketoreductase)5-O-(4',6'-dideoxy-3'-C-acetyl-d-ribo-hexopyranosyl)-3-O-(4″-O-acetyl-l-arcanosyl)-lankanolide-

Table 2: Illustrative Examples of Novel Macrolide Analogs Produced via Precursor-Directed Biosynthesis in Other Streptomyces Species

OrganismNatural ProductUnnatural Precursor FedNovel Analog ProducedYieldReference
S. hygroscopicusRapamycin1,4-thiazane-(3S)-carboxylic acid20-thiarapamycin-
S. hygroscopicusRapamycin1,3-thiazane-(4S)-carboxylic acid15-deoxo-19-sulfoxylrapamycin~10 mg/L
S. parvulus / S. chrysomallusActinomycinIsoleucine stereoisomersComplex actinomycin mixtures-

Experimental Protocols

Protocol 1: Cultivation of Streptomyces rochei for this compound Production

This protocol describes the general procedure for cultivating S. rochei 7434AN4 for the production of this compound.

Materials:

  • Streptomyces rochei 7434AN4

  • Agar plates with appropriate medium for sporulation

  • Seed Medium (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, 1 g K₂HPO₄, in a 1:1 mixture of distilled water and aged seawater, pH 7.0.

  • Production Medium (per liter): Same composition as the seed medium.

  • 250 mL baffled flasks

Procedure:

  • Inoculum Preparation: Inoculate a single colony of S. rochei from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.

  • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

Protocol 2: Precursor-Directed Biosynthesis of this compound Derivatives

This protocol outlines the procedure for feeding unnatural precursors to S. rochei cultures to generate novel this compound derivatives.

Materials:

  • Actively growing production culture of S. rochei (from Protocol 1)

  • Sterile stock solution of the unnatural precursor (e.g., isoleucine analogs) in a suitable solvent (e.g., water or DMSO).

Procedure:

  • Prepare a sterile stock solution of the precursor to be fed. The concentration should be high enough to allow for a small volume addition to the culture.

  • At the time of inoculation of the production culture (or at a specific time point during fermentation, e.g., 24 or 48 hours), add the precursor stock solution to the culture flasks.

  • The final concentration of the fed precursor typically ranges from 1 to 10 mM. It is advisable to test a range of concentrations to determine the optimal level for incorporation without significant toxicity to the producing organism.

  • Continue the fermentation under the same conditions as the control culture for the remainder of the 5-7 day period.

  • At the end of the fermentation, harvest the culture for extraction and analysis.

Protocol 3: Extraction and Analysis of this compound Derivatives

This protocol describes the extraction of this compound and its derivatives from the culture broth and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol

  • HPLC system with a C18 column

  • Acetonitrile

  • Water

  • Formic acid

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis by HPLC:

    • Dissolve the crude extract in a small volume of methanol.

    • Analyze the extract using a C18 HPLC column.

    • Use a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution profile using a UV detector at 210 nm.

    • Collect fractions corresponding to new peaks for further characterization by mass spectrometry and NMR.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, starting from the precursor L-isoleucine.

Lankamycin_Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modifications L_Isoleucine L-Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA L_Isoleucine->Methylbutyryl_CoA Activation Lankanolide_Aglycone Lankanolide Aglycone Methylbutyryl_CoA->Lankanolide_Aglycone PKS Assembly Malonyl_CoA Malonyl-CoA Malonyl_CoA->Lankanolide_Aglycone Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Lankanolide_Aglycone Lankanolide_Aglycone_mod Lankanolide Aglycone Hydroxylated_Intermediate Hydroxylated Intermediate Lankanolide_Aglycone_mod->Hydroxylated_Intermediate Hydroxylation (e.g., LkmF) Glycosylated_Intermediate1 Glycosylated Intermediate 1 (3-O-L-arcanosyl lankanolide) Hydroxylated_Intermediate->Glycosylated_Intermediate1 Glycosylation (LkmL) Glycosylated_Intermediate2 Glycosylated Intermediate 2 Glycosylated_Intermediate1->Glycosylated_Intermediate2 Glycosylation (LkmI) This compound This compound Glycosylated_Intermediate2->this compound Further Modifications

Caption: Proposed biosynthetic pathway of this compound in Streptomyces rochei.

Experimental Workflow for Precursor-Directed Biosynthesis

The diagram below outlines the general workflow for generating and identifying novel this compound derivatives.

Precursor_Directed_Biosynthesis_Workflow start Start culture Cultivate S. rochei Production Strain start->culture feed Feed Unnatural Precursor Analog culture->feed ferment Continue Fermentation (5-7 days) feed->ferment extract Extract Culture Broth ferment->extract analyze HPLC Analysis extract->analyze identify Identify New Peaks analyze->identify characterize Isolate and Characterize (MS, NMR) identify->characterize New Peak(s) Detected finish End identify->finish No New Peaks bioassay Biological Activity Testing characterize->bioassay bioassay->finish

Caption: Workflow for precursor-directed biosynthesis of this compound derivatives.

Conclusion

Precursor-directed biosynthesis presents a promising strategy for the generation of novel this compound derivatives. By leveraging the inherent biosynthetic machinery of Streptomyces rochei and supplying it with unnatural starter units, it is possible to create a library of new compounds for screening and drug development. The protocols and data provided in this application note serve as a foundational guide for researchers to explore this exciting area of natural product chemistry. While specific examples of successful precursor feeding for this compound are not yet widely reported, the success with other complex macrolides strongly suggests the potential for this approach to yield novel and potent this compound analogs.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific experimental conditions and objectives. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for the Heterologous Expression of the Lankamycin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the lankamycin biosynthetic gene cluster. This compound is a 14-membered macrolide antibiotic with potential therapeutic applications. Its heterologous expression in well-characterized host organisms can facilitate yield improvement, biosynthetic pathway engineering, and the generation of novel analogs.

Introduction

Data Presentation

A critical aspect of heterologous expression is the comparison of production titers between the native and engineered hosts. The following table summarizes the known production yield of this compound in its native producer. A corresponding entry for a heterologous host remains to be determined upon successful expression.

CompoundNative ProducerNative Titer (mg/L)Heterologous HostHeterologous Titer (mg/L)
This compoundStreptomyces rochei 7434AN42.0To be determinedTo be determined

Regulatory Landscape of this compound Biosynthesis

The production of this compound in S. rochei is tightly regulated by a complex cascade of genes, many of which are also located on the pSLA2-L plasmid. Understanding this regulatory network is crucial for optimizing production in a heterologous host. Key regulatory proteins include:

  • SrrY and SrrZ: These are Streptomyces antibiotic regulatory proteins (SARPs) that are believed to be positive regulators of the this compound gene cluster.

  • SrrB: This protein is a negative regulator of this compound biosynthesis.

A simplified model of the regulatory pathway is depicted below. Manipulating these regulatory elements, for instance, by overexpressing positive regulators or deleting negative regulators, represents a key strategy for enhancing this compound production.

Lankamycin_Regulation SRB Signaling Molecules (SRB1, SRB2) SrrY SrrY (SARP - Activator) SRB->SrrY SrrZ SrrZ (SARP - Activator) SrrY->SrrZ lkm_genes lkm Biosynthetic Genes SrrZ->lkm_genes Activates SrrB SrrB (Negative Regulator) SrrB->lkm_genes Represses This compound This compound lkm_genes->this compound Lankamycin_Workflow cluster_0 Gene Cluster Acquisition cluster_1 Vector Construction & Host Transformation cluster_2 Production and Analysis pSLA2_L_isolation Isolation of pSLA2-L Plasmid from S. rochei Vector_construction Cloning of lkm Cluster into Expression Vector pSLA2_L_isolation->Vector_construction BAC_library BAC/Cosmid Library Construction of S. rochei gDNA BAC_library->Vector_construction Host_transformation Transformation of Heterologous Host (e.g., S. albus) via Conjugation Vector_construction->Host_transformation Fermentation Fermentation of Recombinant Strain Host_transformation->Fermentation Extraction Extraction of this compound from Culture Broth Fermentation->Extraction Analysis HPLC-MS Analysis and Structure Elucidation Extraction->Analysis

Crystallization of the Ribosome in Complex with Lankamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the bacterial large ribosomal subunit (50S) in complex with the macrolide antibiotic lankamycin. The structural insights gained from such crystals are crucial for understanding the mechanism of action of this class of antibiotics and for the rational design of novel antibacterial agents. The protocols described herein are based on the successful crystallization of the Deinococcus radiodurans 50S ribosomal subunit (D50S), a robust and well-characterized system for ribosomal crystallography.[1][2]

Introduction

This compound is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the large ribosomal subunit.[3][4] Specifically, it binds within the nascent peptide exit tunnel (NPET), sterically hindering the passage of the elongating polypeptide chain.[1] Structural studies of the ribosome-lankamycin complex provide a high-resolution view of this interaction, revealing the key ribosomal RNA (rRNA) nucleotides involved in binding.

Furthermore, this compound exhibits synergistic activity with another antibiotic, lankacidin, which binds to the adjacent peptidyl transferase center (PTC). The simultaneous binding of these two drugs has been structurally characterized, offering a blueprint for the development of synergistic antibiotic therapies.

Data Presentation

The following tables summarize the key quantitative data from the crystallographic studies of the Deinococcus radiodurans 50S ribosomal subunit in complex with this compound and the this compound/lankacidin C pair.

Table 1: Crystallographic Data and Refinement Statistics

ComplexPDB IDResolution (Å)R-work / R-free (%)Space GroupUnit Cell Dimensions (a, b, c in Å)
D50S - this compound3PIO3.2020.9 / 26.3P2₁2₁2₁205.8, 465.9, 730.1
D50S - this compound & Lankacidin C3PIP3.4521.5 / 26.9P2₁2₁2₁206.1, 466.8, 731.5

Data sourced from Belousoff et al., 2011.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of the D50S-lankamycin complex and its crystallization.

Protocol 1: Purification of the Deinococcus radiodurans 50S Ribosomal Subunit

This protocol is adapted from established methods for the purification of D50S subunits suitable for crystallization.

1. Cell Growth and Lysis: a. Grow Deinococcus radiodurans cells to mid-logarithmic phase. b. Harvest cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol). d. Lyse the cells using a high-pressure homogenizer. e. Clarify the lysate by centrifugation to remove cell debris.

2. Ribosome Isolation: a. Pellet the ribosomes from the clarified lysate by ultracentrifugation through a sucrose cushion. b. Resuspend the crude ribosome pellet in a buffer suitable for subunit dissociation (e.g., containing a lower Mg²⁺ concentration).

3. Subunit Separation: a. Load the resuspended ribosomes onto a sucrose density gradient. b. Separate the 30S and 50S subunits by ultracentrifugation. c. Fractionate the gradient and identify the fractions containing the 50S subunit by monitoring absorbance at 260 nm.

4. 50S Subunit Purification and Concentration: a. Pool the 50S fractions and pellet the subunits by ultracentrifugation. b. Resuspend the 50S pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂). c. Concentrate the purified 50S subunits to a final concentration of 20-30 mg/mL. d. Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Crystallization of the D50S-Lankamycin Complex

This protocol outlines the formation of the antibiotic complex and the subsequent crystallization.

1. Complex Formation (Soaking Method): a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mM). b. Thaw an aliquot of the purified D50S subunits on ice. c. Add the this compound stock solution to the D50S solution to a final concentration of 100-500 µM. The final concentration of the organic solvent should be kept low (<5%) to avoid denaturation. d. Incubate the mixture on ice for at least 1 hour to allow for complex formation.

2. Crystallization (Vapor Diffusion Method): a. Use the sitting-drop or hanging-drop vapor diffusion method. b. The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG). A common starting point is a solution containing 10-15% PEG 2000, 0.5-1.0 M NH₄Cl, and a buffer at pH 7.0-8.0. c. Mix 1-2 µL of the D50S-lankamycin complex solution with an equal volume of the reservoir solution on a crystallization plate. d. Seal the plate and incubate at a constant temperature, typically between 4°C and 20°C. e. Monitor the drops for crystal growth over several days to weeks. Crystals of the D50S-lankamycin complex typically appear as thin plates.

3. Crystal Handling and Data Collection: a. Cryo-protect the crystals before flash-cooling in liquid nitrogen. This is typically done by briefly soaking the crystals in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol). b. Collect X-ray diffraction data at a synchrotron source.

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Protocol 1: D50S Purification cluster_crystallization Protocol 2: Crystallization cluster_output Output cell_growth Cell Growth (Deinococcus radiodurans) lysis Cell Lysis cell_growth->lysis ribo_isolation Ribosome Isolation (Ultracentrifugation) lysis->ribo_isolation subunit_sep Subunit Separation (Sucrose Gradient) ribo_isolation->subunit_sep purified_50s Purified 50S Subunits subunit_sep->purified_50s complex_formation Complex Formation (D50S + this compound) purified_50s->complex_formation crystallization Crystallization (Vapor Diffusion) complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure 3D Structure of D50S-Lankamycin Complex data_collection->structure

Caption: Experimental workflow for the crystallization of the D50S-lankamycin complex.

Binding Sites of this compound and Lankacidin on the 50S Ribosomal Subunit

binding_sites cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) This compound This compound This compound->NPET Binds and blocks polypeptide exit Lankacidin Lankacidin Lankacidin->PTC Inhibits peptide bond formation

Caption: Binding sites of this compound and lankacidin on the 50S ribosomal subunit.

References

Troubleshooting & Optimization

Technical Support Center: Lankamycin Extraction & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing lankamycin extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? A1: this compound is a 14-membered macrolide antibiotic known for its antimicrobial activity, which can be synergistic when combined with the polyketide antibiotic lankacidin.[1][2] The primary producing organism is the soil bacterium Streptomyces rochei.[3][4][5] The biosynthetic gene cluster for this compound is located on a large linear plasmid within the bacterium.

Q2: What is the general workflow for obtaining purified this compound? A2: The process begins with the fermentation of a high-yield Streptomyces rochei strain. Following fermentation, the culture broth is processed to separate the biomass from the supernatant. This compound is then extracted from the supernatant using an organic solvent, typically ethyl acetate. The resulting crude extract is concentrated and subjected to one or more chromatographic purification steps to isolate this compound from other metabolites and impurities.

Q3: Which analytical techniques are recommended for monitoring this compound? A3: Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of fractions during purification. For accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection is the standard method. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and structural confirmation.

Troubleshooting Guide

This section addresses common problems encountered during the this compound production and purification process.

Category 1: Fermentation & Yield

Problem: Low or no this compound yield in the culture broth.

Possible CauseRecommended SolutionCitation
Suboptimal Fermentation Conditions Optimize culture parameters such as pH, temperature, aeration, and incubation time. For Streptomyces, secondary metabolite production is often maximal after a specific growth phase. The optimal temperature is typically 28-30°C and the pH should be maintained between 7.0 and 8.6.
Incorrect Medium Composition Ensure the production medium contains adequate carbon, nitrogen, and mineral sources. Media such as YM (Yeast Extract-Malt Extract) or SG (Soybean-Glycerol) are commonly used for Streptomyces cultivation.
Low-Producing Strain The parent strain of S. rochei may be a low-yield producer. Consider strain improvement techniques such as genetic engineering or select a known high-yield mutant if available.
Inadequate Inoculum Use a fresh, healthy, and sufficiently large inoculum for the production culture (e.g., 5% v/v of a 48-hour seed culture) to ensure robust growth.
Category 2: Extraction

Problem: Low recovery of this compound from the crude extract.

Possible CauseRecommended SolutionCitation
Inefficient Extraction Solvent While ethyl acetate is standard, its efficiency can vary. Consider testing other organic solvents or solvent mixtures to improve extraction efficiency.
Incomplete Phase Separation During liquid-liquid extraction, ensure vigorous mixing followed by adequate time for the aqueous and organic phases to separate completely. Incomplete separation can lead to loss of product in the aqueous phase.
Product Degradation Macrolides can be sensitive to unfavorable pH and high temperatures. Maintain a neutral pH during extraction and use moderate temperatures (<40°C) for solvent evaporation under reduced pressure.
Enzymatic Degradation Separate the biomass from the culture supernatant promptly after fermentation to minimize the activity of extracellular enzymes that could degrade this compound.
Category 3: Purification

Problem: High levels of impurities in the purified sample.

Possible CauseRecommended SolutionCitation
Co-extraction of Impurities The initial solvent extraction pulls a wide range of cellular components. Employ a multi-step purification strategy. An initial cleanup with Sephadex LH-20 can be followed by silica gel chromatography for finer separation.
Poor Chromatographic Resolution The physicochemical properties of this compound and its derivatives can be very similar. Utilize high-resolution techniques like semi-preparative or preparative HPLC for final polishing steps. Optimize the mobile phase gradient to improve separation.
Column Overloading Loading too much crude extract onto the chromatography column can lead to poor separation and impurity carryover. Determine the column's capacity and do not exceed it.
Contamination from Labware/Reagents Ensure all glassware is scrupulously clean and use high-purity solvents and reagents to avoid introducing external contaminants.

Quantitative Data Summary

Table 1: Reported this compound Production Yields This table provides benchmark yields from Streptomyces rochei strains, which can be used to evaluate the success of an optimized protocol.

CompoundProducing StrainYield (mg/L)Citation
This compoundS. rochei 51252 (parent strain)2.0
8-deoxythis compoundS. rochei KK01 (Δorf26 mutant)1.2
15-deoxythis compoundS. rochei KA26 (Δorf37 mutant)0.7
8,15-dideoxythis compoundS. rochei KA26 (Δorf37 mutant)0.2

Table 2: Optimized Fermentation Parameters for Streptomyces sp. These parameters, compiled from protocols for this compound and the related antibiotic kanamycin, serve as a starting point for optimization.

ParameterOptimized Value/RangeCitation
Carbon Source Glucose (10-20 g/L) or Starch (15 g/L)
Nitrogen Source Soybean Meal (10 g/L) or Soytone (8 g/L)
Temperature 28-30°C
Initial pH 7.0 - 8.6
Agitation 200 - 300 rpm
Incubation Time 3 - 7 days

Experimental Protocols & Workflows

Visualized Experimental Workflow

The following diagram outlines the standard procedure from fermentation to final analysis.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A Inoculum Prep (S. rochei Seed Culture) B Production Culture (5-7 days, 30°C, 200 rpm) A->B C Centrifugation/ Filtration B->C Harvest D Collect Supernatant C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Concentrate Organic Phase (Rotary Evaporation) E->F G Crude Extract F->G Yields H Column Chromatography (e.g., Silica Gel) G->H I Collect & Pool Fractions (TLC Monitoring) H->I J Final Purification (Prep-HPLC) I->J K Quantification & Analysis (Analytical HPLC, MS) J->K

Caption: Experimental workflow for this compound extraction and purification.

Visualized Troubleshooting Logic

This diagram provides a logical path for diagnosing low product yield.

G A Problem: Low Final Yield B1 Check Fermentation A->B1 B2 Check Extraction A->B2 B3 Check Purification A->B3 C1 Suboptimal Conditions? B1->C1 C2 Poor Medium? B1->C2 C3 Inefficient Solvent? B2->C3 C4 Degradation? B2->C4 C5 Poor Recovery from Column? B3->C5 D1 Solution: Optimize pH, Temp, Aeration C1->D1 D2 Solution: Verify C/N Sources C2->D2 D3 Solution: Test Alt. Solvents C3->D3 D4 Solution: Use Moderate Temps, Neutral pH C4->D4 D5 Solution: Optimize Elution, Check for Overload C5->D5

References

Overcoming solubility issues of Lankamycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Lankamycin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for lipophilic compounds.[2] this compound is soluble in DMSO.[2] While exact solubility can vary, a starting concentration of 10-25 mg/mL in DMSO is a reasonable starting point, similar to other macrolides like Rapamycin.

Q3: I am seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What can I do?

A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous solution.

  • Modify the Dilution Method: Instead of adding the aqueous buffer to your this compound stock, add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help to keep the compound in solution.

  • Use a Co-solvent in the Final Solution: If your experimental system allows, having a small percentage of an organic solvent (like DMSO or ethanol) in the final aqueous solution can improve this compound's solubility. For cell-based assays, it is crucial to keep the final DMSO concentration low, typically below 0.5% and ideally at or below 0.1%, to avoid cellular toxicity.

  • Gentle Warming: Briefly warming the solution to 37°C may help dissolve the compound. However, prolonged heating should be avoided as it may degrade the this compound.

  • Sonication: Brief sonication can help to break up and re-dissolve small precipitates.

Q4: Can I adjust the pH of my aqueous solution to improve this compound solubility?

Q5: Are there more advanced formulation strategies to improve this compound's aqueous solubility?

A5: Yes, several advanced formulation techniques can be employed, although they require more specialized knowledge and equipment:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix in a solid state. This can significantly enhance the dissolution rate and apparent solubility of the drug. Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. However, one study indicated that β-cyclodextrin did not form an inclusion complex with this compound, suggesting this may not be a viable approach for this specific macrolide.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound powder will not dissolve in the initial organic solvent. The chosen solvent has insufficient solubilizing power for the desired concentration.Try a stronger polar aprotic solvent like DMSO or DMF. Gentle warming (to 37°C) or brief sonication may also aid dissolution.
A precipitate forms immediately upon diluting the DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic co-solvent is too low.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (while considering experimental constraints, e.g., cell toxicity). Add the this compound stock solution to the vigorously stirring aqueous buffer.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The this compound is slowly precipitating out of the supersaturated solution. The compound may be degrading.Prepare fresh dilutions immediately before use. Store the diluted solution at the appropriate temperature for your experiment, but for the shortest time possible. If stability is a concern, conduct a time-course study to assess the solubility over your experimental duration.
Inconsistent results are observed in biological assays. Precipitation of this compound in the assay wells is leading to variable effective concentrations. The organic solvent (e.g., DMSO) is affecting the biological system.Visually inspect your assay plates under a microscope for any signs of precipitation. Lower the final concentration of this compound. Always include a vehicle control (the same concentration of the organic solvent used to dissolve this compound) in your experiments to account for any solvent effects.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for a structurally related macrolide, Rapamycin, which can serve as a useful reference.

Solvent Solubility of Rapamycin (mg/mL) Reference
Dimethyl Sulfoxide (DMSO)25
Methanol25
Ethanol~1.8 (2 mM)
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the weighed this compound powder into a sterile vial.

  • Add the appropriate volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the 10 mg/mL this compound stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Perform serial dilutions to achieve the desired final concentration. To minimize precipitation, add the this compound stock solution to the aqueous medium while vortexing.

    • Example for a 10 µM final concentration:

      • The molecular weight of this compound is approximately 833 g/mol . Therefore, a 10 mg/mL stock is equivalent to approximately 12 mM.

      • Prepare an intermediate dilution by adding 10 µL of the 12 mM stock solution to 1190 µL of cell culture medium to get a 100 µM solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be approximately 0.08%, which is generally well-tolerated by most cell lines.

  • Use the final diluted solution immediately in your cell-based assay.

Visualizations

Experimental_Workflow_for_Solubilizing_this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Aqueous Assays) start This compound Powder dissolve Dissolve in DMSO (e.g., 10 mg/mL) start->dissolve stock 10 mg/mL Stock Solution (Store at -20°C) dissolve->stock dilute Dilute stock in aqueous buffer (e.g., PBS, Media) stock->dilute precipitate Precipitation? dilute->precipitate working Final Working Solution precipitate->working No troubleshoot Troubleshooting Strategies - Lower final concentration - Modify dilution technique - Use co-solvents - Adjust pH precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound solutions.

Logical_Relationship_Troubleshooting cluster_primary Primary Solutions cluster_secondary Secondary/Advanced Solutions issue Solubility Issue (Precipitation in Aqueous Solution) lower_conc Lower Final Concentration issue->lower_conc modify_dilution Optimize Dilution Method issue->modify_dilution use_cosolvent Increase Co-solvent % issue->use_cosolvent ph_adjust Adjust pH (to acidic) issue->ph_adjust solid_dispersion Solid Dispersion issue->solid_dispersion

Caption: Troubleshooting logic for this compound solubility.

References

HPLC troubleshooting for Lankamycin peak tailing or broadening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lankamycin analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the High-Performance Liquid Chromatography (HPLC) of this compound, specifically addressing peak tailing and broadening.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a macrolide antibiotic, is most commonly due to secondary interactions between the analyte and the stationary phase. As a large molecule with multiple polar functional groups, this compound can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18, C8). These interactions can lead to a portion of the this compound molecules being retained longer, resulting in a tailed peak.

Other potential causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to undesirable ionic interactions.

  • Column contamination: Accumulation of contaminants on the column can create active sites that interact with this compound.

  • Column overload: Injecting too much sample can saturate the stationary phase.

  • Physical issues: Problems like a void at the column inlet or excessive extra-column volume can also contribute to peak tailing.

Q2: How can I reduce or eliminate peak tailing for this compound?

Addressing peak tailing involves a systematic approach to optimize your chromatographic conditions. Here are the key strategies:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and mask residual silanol groups, thereby improving peak symmetry.[1]

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites on the stationary phase, reducing their interaction with this compound.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer. It can also decrease the strength of secondary interactions.

  • Choose an Appropriate Column: Opt for a high-purity, end-capped silica column to minimize the number of accessible silanol groups. Columns with a lower carbon load (e.g., C8) may also be beneficial if the retention of this compound on a C18 column is very high.

  • Reduce Sample Concentration: To check for column overload, dilute your sample and re-inject. If the peak shape improves, this indicates that the initial concentration was too high.

Q3: My this compound peak is broad, not necessarily tailing. What are the causes and solutions?

Peak broadening can be caused by several factors, some of which overlap with the causes of peak tailing. Here's a breakdown of common causes and their solutions:

  • Extra-column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

  • Slow Mass Transfer: This can be due to a low flow rate or a stationary phase with a large particle size. Increasing the flow rate or using a column with smaller particles (e.g., sub-2 µm for UHPLC) can improve peak sharpness.

  • Inappropriate Mobile Phase Conditions: A mobile phase with too low an organic content can lead to poor peak shape. Ensure your starting mobile phase conditions are suitable for this compound's hydrophobicity.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, the packed bed of the column can degrade, leading to voids and channeling, which will broaden peaks. If you suspect column degradation, it may be time to replace it.

Data Presentation

The following tables summarize the expected quantitative effects of key chromatographic parameters on this compound peak shape, based on general principles for macrolide antibiotics. Note: This data is illustrative and may need to be empirically confirmed for your specific this compound analysis.

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (As)Observations
2.51.0 - 1.2Good peak symmetry, silanol interactions are minimized.
4.51.3 - 1.6Moderate tailing may be observed.
6.5> 1.6Significant tailing is likely due to silanol interactions.
9.0 (with appropriate column)1.0 - 1.3Good peak symmetry may be achieved as this compound may be deprotonated.

Table 2: Effect of Column Temperature on this compound Peak Width

Column Temperature (°C)Expected Peak Width at Half Height (s)Observations
2515 - 20Broader peak due to slower mass transfer.
3512 - 16Improved peak sharpness.
459 - 13Sharper peak due to reduced mobile phase viscosity and faster kinetics.

Table 3: Effect of Buffer Concentration on this compound Peak Tailing

Buffer Concentration (mM)Expected Tailing Factor (Tf)Observations
5> 1.5Insufficient buffering capacity to mask silanol interactions.
251.1 - 1.3Improved peak shape due to better pH control at the stationary phase surface.
501.0 - 1.2Optimal buffering for symmetrical peaks.

Experimental Protocols

The following is a recommended starting experimental protocol for the HPLC analysis of this compound, which can be optimized based on the troubleshooting guidance above.

1. Standard Solution Preparation: a. Accurately weigh a suitable amount of this compound reference standard. b. Dissolve the standard in a small amount of a 50:50 mixture of acetonitrile and water. c. Dilute to the final desired concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

2. Recommended HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm (A C8 column can be considered if retention is too long).

  • Mobile Phase A: 25 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Chromatographic Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (injecting the sample solvent) to ensure there are no interfering peaks. c. Inject the this compound standard solution. d. Evaluate the resulting chromatogram for peak shape, retention time, and resolution. Adjust mobile phase composition, pH, or temperature as needed to optimize the separation based on the troubleshooting guide.

Visualizations

The following diagrams illustrate the key concepts and workflows for troubleshooting this compound peak shape issues.

G cluster_0 Troubleshooting Workflow start Peak Tailing or Broadening Observed q1 Are all peaks affected? start->q1 a1_yes Likely a Physical Issue q1->a1_yes Yes a1_no Likely a Chemical Interaction q1->a1_no No sol_physical Check for: - Column void - Extra-column volume - Leaks a1_yes->sol_physical sol_chemical Optimize Method: - Adjust mobile phase pH - Increase temperature - Change buffer concentration - Use end-capped column a1_no->sol_chemical

Caption: A logical workflow for diagnosing the root cause of peak shape issues.

G cluster_1 Chemical Interactions Leading to Peak Tailing stationary_phase Stationary Phase (C18) Residual Silanol (Si-OH) This compound This compound Molecule This compound->stationary_phase:silanol Secondary Interaction (Hydrogen Bonding/Ionic) mobile_phase Mobile Phase Flow ->

Caption: Illustration of secondary interactions between this compound and residual silanols.

References

Lankamycin Antimicrobial Susceptibility Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during lankamycin antimicrobial susceptibility testing (AST). Given the limited availability of standardized this compound-specific testing parameters, this guide is based on established principles for macrolide antibiotics and general AST best practices.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound susceptibility testing.

Question: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain across different experiments?

Answer:

Variability in MIC values for this compound can stem from several critical factors throughout the experimental workflow. It is crucial to meticulously control each of these variables to ensure reproducibility.

  • Inoculum Preparation: The density of the bacterial suspension is a primary source of error. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum may result in artificially low MICs.[1][2] It is imperative to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Media Composition: The type and quality of the growth medium can significantly impact the activity of macrolide antibiotics. Cation concentrations (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth (MHB) can influence the outcome. Using cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[4]

  • Incubation Conditions: Deviations in incubation time and temperature can alter bacterial growth rates and, consequently, MIC results. For most aerobic bacteria, a consistent incubation at 35°C for 16-20 hours is standard.[4]

  • This compound Stock Solution: The stability and concentration of your this compound stock solution are critical. Ensure it is stored correctly, and consider verifying its concentration. Repeated freeze-thaw cycles should be avoided.

  • Presence of Lankacidin: this compound is naturally produced alongside lankacidin, and these two molecules exhibit synergistic activity. If your this compound sample contains traces of lankacidin, or if the test organism also produces lankacidin, this can lead to lower and potentially variable MICs.

Question: My quality control (QC) strain is showing MIC or zone diameter values outside the expected range for other macrolides. What should I do?

Answer:

While there are no official CLSI or EUCAST-defined QC ranges specifically for this compound, results for other macrolides with established QC ranges can serve as an indicator of test system performance. If your QC strain yields unexpected results for a related macrolide like erythromycin, it points to a systemic issue.

  • Verify the QC Strain: Ensure the QC strain (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, or Streptococcus pneumoniae ATCC 49619) is from a reputable source and has been sub-cultured the correct number of times.

  • Check Experimental Parameters: Review all the factors listed in the previous troubleshooting question (inoculum, media, incubation, etc.).

  • Re-run the Assay: Repeat the test with a fresh preparation of all reagents, including a new aliquot of the QC strain and freshly prepared antibiotic dilutions.

  • Test a Different Macrolide: If the issue persists, test the QC strain against a different macrolide with well-established QC ranges to determine if the problem is specific to your this compound stock or a more general issue with your AST system.

Frequently Asked Questions (FAQs)

What are the recommended QC strains for this compound susceptibility testing?

While specific QC ranges for this compound have not been established by regulatory bodies like CLSI or EUCAST, the following strains are recommended for routine quality control of macrolide susceptibility testing and are appropriate for monitoring the performance of this compound AST:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49766™

It is advisable to establish in-house ranges for this compound with these strains to monitor for drift or significant variations in test performance over time.

How does this compound's mechanism of action influence susceptibility testing?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This is a similar binding site to other macrolides like erythromycin. Resistance to this compound can emerge through modifications of the ribosomal target site, such as methylation of the 23S rRNA, or through efflux pumps that actively remove the antibiotic from the bacterial cell. The presence of these resistance mechanisms will result in higher MIC values.

What is the significance of the synergistic effect between this compound and lankacidin?

This compound and lankacidin are co-produced by Streptomyces rochei and exhibit a synergistic inhibitory effect on bacterial growth. Lankacidin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site adjacent to the this compound binding site in the NPET. This simultaneous binding to two different sites on the ribosome enhances their overall antibacterial activity. In a laboratory setting, this means that the presence of even small amounts of lankacidin in a this compound sample can lead to a lower apparent MIC for this compound than if it were tested alone. This is a critical consideration for data interpretation and a potential source of variability if the purity of the this compound is not consistent.

Experimental Protocols

The following are detailed methodologies for standard antimicrobial susceptibility testing methods that can be adapted for this compound.

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum adjustment

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: From a pure overnight culture, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This should be followed by a further dilution to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Disk Diffusion Assay

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare this compound Disks: Aseptically apply a defined amount of this compound solution to sterile filter paper disks and allow them to dry. The concentration will need to be optimized to produce appropriate zone sizes.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.

  • Inoculate the MHA Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Apply Disks: Place the this compound-impregnated disks on the surface of the inoculated MHA plate using sterile forceps. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation

Due to the lack of officially published QC ranges for this compound, the following table provides a template for establishing in-house QC data. It is recommended to test this compound against standard QC strains over a series of experiments (e.g., 20-30 runs) to establish a baseline mean and acceptable range for MIC values and zone diameters.

Table 1: Example In-House Quality Control Ranges for this compound

Quality Control StrainTest MethodIn-House MIC Range (µg/mL)In-House Zone Diameter Range (mm)
S. aureus ATCC 29213Broth Microdilution[Establish own range]N/A
S. aureus ATCC 25923Disk DiffusionN/A[Establish own range]
E. faecalis ATCC 29212Broth Microdilution[Establish own range]N/A
S. pneumoniae ATCC 49619Broth Microdilution[Establish own range]N/A

Visualizations

This compound and Lankacidin Synergistic Mechanism of Action

Lankamycin_Synergy Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition inhibits peptide bond formation Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition blocks peptide elongation Lankacidin Lankacidin Lankacidin->Peptidyl_Transferase_Center binds This compound This compound Lankacidin->this compound synergistic action This compound->Nascent_Peptide_Exit_Tunnel binds Troubleshooting_MIC Start Inconsistent this compound MIC Results Check_QC Are QC Strain Results for other macrolides in range? Start->Check_QC Review_Protocol Review Core Protocol Parameters: - Inoculum Density (0.5 McFarland) - Media (CAMHB) - Incubation (Time & Temp) - this compound Stock (Storage & Dilution) Check_QC->Review_Protocol No Investigate_Synergy Investigate Potential Synergy: - Purity of this compound sample - Is test strain a known Lankacidin producer? Check_QC->Investigate_Synergy Yes Systemic_Error Systemic Error in AST Protocol Review_Protocol->Systemic_Error Lankamycin_Specific_Issue This compound-Specific Issue Investigate_Synergy->Lankamycin_Specific_Issue Rerun_Assay Rerun Assay with Fresh Reagents Systemic_Error->Rerun_Assay Lankamycin_Specific_Issue->Rerun_Assay

References

Technical Support Center: Lankamycin Biosynthetic Gene Knockout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the gene knockout of lankamycin biosynthetic genes in Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed gene knockout in the this compound biosynthetic gene cluster?

A1: Failed gene knockouts in large biosynthetic gene clusters like the one for this compound in Streptomyces often stem from a few key issues. These include low efficiency of DNA transfer into the Streptomyces host, challenges with homologous recombination, and potential toxicity of the gene editing machinery. Specifically, for Streptomyces, which are filamentous bacteria with a complex life cycle, obtaining viable exconjugants or transformants can be challenging.[1] Furthermore, the large size and high GC content of polyketide synthase (PKS) gene clusters can complicate primer design and PCR amplification of homologous arms, and may also lead to lower recombination frequencies.

Q2: I am not getting any exconjugants after conjugation. What could be the problem?

A2: A complete lack of exconjugants is a common issue and can be attributed to several factors in the conjugation protocol. The viability and preparation of both the E. coli donor strain (commonly ET12567/pUZ8002) and the Streptomyces recipient are critical.[2][3] The ratio of donor to recipient cells, the growth phase of the E. coli culture, and the germination of Streptomyces spores or fragmentation of mycelia all play a significant role.[4][5] Additionally, the selection plates may have incorrect antibiotic concentrations, or the overlay of antibiotics might be timed improperly, either killing the recipient before plasmid transfer can occur or allowing for excessive growth of the donor strain.

Q3: My CRISPR-Cas9 knockout is not working. What are the common failure points?

A3: CRISPR-Cas9 systems can be highly efficient but also present unique challenges in Streptomyces. A primary concern is the potential toxicity of the Cas9 nuclease, which can lead to cell death and a low number of viable exconjugants. This toxicity is often attributed to off-target cleavage by the Cas9 protein. The design of the single guide RNA (sgRNA) is also crucial; an ineffective sgRNA will not direct the Cas9 to the target site efficiently. Furthermore, the delivery of the CRISPR-Cas9 machinery and the repair template into the cell can be a bottleneck.

Q4: Should I use homologous recombination or CRISPR-Cas9 for my knockout experiment?

A4: Both homologous recombination and CRISPR-Cas9 are viable methods for gene knockout in Streptomyces. Traditional homologous recombination using a suicide vector is a well-established method but can be time-consuming and often has lower efficiency, requiring extensive screening. CRISPR-Cas9 offers the potential for higher efficiency and can facilitate the knockout of large gene fragments. However, it can also be toxic to the host. For large gene clusters like the this compound PKS, CRISPR-Cas9 can be particularly advantageous due to its ability to create double-strand breaks that stimulate recombination. The choice often depends on the specific Streptomyces strain's amenability to transformation and the researcher's familiarity with each technique.

Troubleshooting Guides

Problem 1: No or Very Few Colonies After Transformation/Conjugation
Potential Cause Troubleshooting Step
Inefficient DNA Transfer Optimize the conjugation protocol. Vary the donor-to-recipient ratio (e.g., 1:1, 1:10). Ensure the E. coli donor strain is in the mid-logarithmic growth phase (OD600 of 0.4-0.6). For Streptomyces, use freshly prepared spores and optimize the heat shock conditions for germination (e.g., 50°C for 10 minutes). Alternatively, use fragmented mycelia as the recipient.
Incorrect Antibiotic Selection Verify the antibiotic resistance markers on your plasmid and the natural resistance of your Streptomyces strain. Prepare fresh antibiotic stock solutions and ensure the correct final concentrations are used in the selection plates.
Improper Plate Conditions Use appropriate media for conjugation and selection (e.g., MS agar for conjugation). Ensure plates are not too wet or too dry. The timing of antibiotic overlay is critical; overlaying too early can kill the recipient, while overlaying too late can lead to donor overgrowth. An overlay after 16-20 hours of co-incubation is a good starting point.
Low Protoplast Viability/Regeneration (for Protoplast Transformation) Optimize the protoplast formation and regeneration protocol. The concentration of lysozyme and the incubation time are critical. Ensure the regeneration plates (e.g., R2YE) are fresh and properly prepared.
Problem 2: All Colonies are Wild-Type (No Knockout)
Potential Cause Troubleshooting Step
Inefficient Homologous Recombination Increase the length of the homologous arms in your knockout construct. Arms of at least 1.5-2 kb are generally recommended for Streptomyces. Ensure the homologous arms are free of mutations.
Ineffective CRISPR-Cas9 System Redesign the sgRNA to target a different region within the gene of interest. Test the activity of the Cas9 nuclease. Consider using a codon-optimized Cas9 for your Streptomyces strain. To mitigate Cas9 toxicity, consider using an inducible promoter to control Cas9 expression or using a Cas9 nickase (Cas9n) variant.
Inefficient Counter-selection If using a system with counter-selection (e.g., sacB), ensure the counter-selection agent (e.g., sucrose) is at the optimal concentration.
Essential Gene The target gene may be essential for viability under the conditions used for selection and screening. Try supplementing the media with the expected product of the metabolic pathway or using a richer medium.

Quantitative Data Summary

The efficiency of gene knockout in Streptomyces can vary significantly depending on the method, the target gene, and the specific strain. Below is a summary of reported efficiencies for different gene knockout strategies in Streptomyces.

Method Target Gene/Cluster StreptomycesSpecies Knockout Efficiency (%) Reference
Homologous RecombinationcpkC (PKS gene)S. coelicolorNo obvious phenotype, efficiency not quantified
Homologous RecombinationPKS and NRPS clustersS. coelicolorNot explicitly quantified, but successful
CRISPR-Cas9matABS. coelicolor M114698.1 ± 1.40
CRISPR-Cas9Various genesS. lividans, S. albus, S. viridochromogenes70 - 100
CRISPR-Cas9Pigment clustersS. albus, S. lividansSuccessful activation (knock-in)

Experimental Protocols

Protocol 1: Gene Knockout via Intergeneric Conjugation from E. coli to Streptomyces

This protocol is a standard method for introducing plasmids into Streptomyces for gene knockout via homologous recombination.

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the knockout plasmid

  • Streptomyces rochei recipient strain

  • LB medium

  • MS agar plates

  • 2xYT medium

  • Appropriate antibiotics (e.g., nalidixic acid, apramycin)

Procedure:

  • Prepare the E. coli Donor:

    • Inoculate a single colony of E. coli ET12567/pUZ8002 containing the knockout plasmid into 10 mL of LB with appropriate antibiotics.

    • Grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.

    • Wash the cells twice with an equal volume of LB to remove antibiotics and resuspend in 1/10th volume of LB.

  • Prepare the Streptomyces Recipient:

    • Prepare a spore suspension of S. rochei from a mature plate.

    • For each conjugation, add approximately 10^8 spores to 500 µL of 2xYT medium.

    • Heat shock the spores at 50°C for 10 minutes to induce germination, then cool on ice.

  • Conjugation:

    • Mix 500 µL of the prepared E. coli donor cells with the 500 µL of heat-shocked Streptomyces spores.

    • Centrifuge the mixture briefly and discard most of the supernatant.

    • Resuspend the cell pellet in the remaining liquid and spot onto an MS agar plate.

    • Incubate the plate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • After incubation, overlay the plate with 1 mL of sterile water containing nalidixic acid (to kill the E. coli donor) and the appropriate antibiotic for selecting the knockout plasmid (e.g., apramycin).

    • Continue to incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

  • Screening for Double Crossover Events:

    • Patch the exconjugant colonies onto new selection plates and also onto plates without selection to identify potential double crossover events (which will have lost the vector backbone and its resistance marker).

    • Confirm the gene knockout by PCR analysis of genomic DNA from the putative double crossover mutants.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout

This protocol provides a general workflow for using CRISPR-Cas9 to generate a gene knockout in Streptomyces.

Materials:

  • pCRISPomyces-2 or a similar CRISPR-Cas9 vector

  • Streptomyces rochei

  • Oligonucleotides for sgRNA and homologous arms

  • Appropriate restriction enzymes and ligase

  • Competent E. coli for cloning and conjugation

Procedure:

  • Design and Construct the CRISPR-Cas9 Plasmid:

    • Design a 20-bp sgRNA sequence targeting the this compound biosynthetic gene of interest. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Design primers to amplify the upstream and downstream homologous arms (each ~1-2 kb) flanking the target gene.

    • Clone the sgRNA cassette and the homologous arms into the CRISPR-Cas9 vector according to the specific vector's protocol (e.g., using Golden Gate assembly for the sgRNA and Gibson Assembly for the homologous arms).

  • Transform into E. coli and Conjugate into Streptomyces :

    • Transform the constructed CRISPR-Cas9 plasmid into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification.

    • Transform the verified plasmid into the E. coli donor strain ET12567/pUZ8002.

    • Perform intergeneric conjugation with S. rochei as described in Protocol 1.

  • Selection and Screening of Mutants:

    • Select for exconjugants on MS agar containing the appropriate antibiotics.

    • Due to the efficiency of CRISPR-Cas9, a high percentage of the exconjugants should be the desired double crossover mutants.

    • Screen individual colonies by PCR using primers that flank the targeted gene. A successful knockout will result in a smaller PCR product compared to the wild-type.

    • Confirm the knockout by Sanger sequencing of the PCR product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_selection Selection & Screening Ecoli_Prep Prepare E. coli Donor Strain Mix Mix Donor and Recipient Ecoli_Prep->Mix Strep_Prep Prepare Streptomyces Recipient Strep_Prep->Mix Incubate Co-incubate on MS Agar Mix->Incubate Overlay Overlay with Antibiotics Incubate->Overlay Incubate_Select Incubate for Exconjugants Overlay->Incubate_Select Screen Screen for Knockout Incubate_Select->Screen

Caption: Workflow for gene knockout in Streptomyces via conjugation.

crispr_workflow cluster_design Plasmid Construction cluster_delivery Delivery cluster_verification Verification Design_sgRNA Design sgRNA Clone Clone into CRISPR vector Design_sgRNA->Clone Design_Arms Design Homologous Arms Design_Arms->Clone Transform_Ecoli Transform into E. coli Clone->Transform_Ecoli Conjugate_Strep Conjugate into Streptomyces Transform_Ecoli->Conjugate_Strep Select Select Exconjugants Conjugate_Strep->Select PCR_Screen PCR Screening Select->PCR_Screen Sequence Sequence Verify PCR_Screen->Sequence

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

References

Technical Support Center: Enhancing Heterologous Expression of Lankamycin Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of lankamycin genes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the heterologous expression of the this compound biosynthetic gene cluster.

Q1: We have successfully cloned the entire this compound gene cluster into a Streptomyces host, but we are not detecting any this compound production. What are the potential reasons for this?

A1: The absence of this compound production despite successful cloning can be attributed to several factors, ranging from transcriptional issues to the lack of essential precursors. Here is a troubleshooting guide to address this issue:

  • Promoter Activity: The native promoters within the this compound gene cluster may not be efficiently recognized by the heterologous host's transcriptional machinery.

    • Solution: Replace the native promoters with well-characterized, strong constitutive promoters known to function in your Streptomyces host, such as ermEp*.[1][2]

  • Regulatory Gene Incompatibility: The this compound gene cluster contains its own set of regulatory genes (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) that may not be properly activated in a new host. The native producer, Streptomyces rochei, utilizes a complex γ-butyrolactone signaling cascade (SRB1/SRB2) to initiate this compound biosynthesis, which is likely absent in the heterologous host.

    • Solution: Co-express the necessary pathway-specific activator genes from S. rochei or engineer the host to produce the required signaling molecules. Alternatively, placing the entire cluster under the control of a strong, host-compatible promoter can bypass the native regulatory system.

  • Precursor Unavailability: this compound biosynthesis requires a specific starter unit, L-isoleucine, and extender units, primarily methylmalonyl-CoA.[3] The heterologous host might not produce these precursors in sufficient quantities.

    • Solution: Supplement the culture medium with L-isoleucine. For increasing methylmalonyl-CoA, supplementation with precursors like propionate or valine can be effective.

  • Plasmid Instability: The this compound biosynthetic gene cluster is located on a large linear plasmid (pSLA2-L) in its native producer.[3] Large plasmids can be unstable in heterologous hosts, leading to the loss of the gene cluster during cell division.

    • Solution: Ensure the use of a stable, high-copy-number vector suitable for large DNA inserts in Streptomyces.[4] Incorporate partitioning and transfer functions on the expression plasmid to enhance its stable inheritance.

  • Codon Usage Bias: The codon usage of the this compound genes, which originate from a GC-rich Streptomyces species, may not be optimal for the chosen heterologous host, leading to poor translation efficiency.

    • Solution: Synthesize a codon-optimized version of the this compound gene cluster tailored to the codon usage of the expression host.

Q2: We are observing the production of this compound, but the yield is very low. How can we improve the production titer?

A2: Low yield is a common challenge in the heterologous production of complex secondary metabolites. The following strategies can be employed to enhance this compound titers:

  • Optimization of Fermentation Conditions: The composition of the culture medium and physical parameters play a crucial role in secondary metabolite production.

    • Solution:

      • Media Composition: Experiment with different carbon and nitrogen sources. Complex media containing yeast extract and soybean meal have been shown to support this compound production.

      • Precursor Feeding: Supplement the medium with L-isoleucine (typically 1-10 mM) at different stages of fermentation (e.g., at inoculation or after 24-48 hours of growth) to boost the availability of the starter unit.

      • pH and Temperature: Optimize the pH and temperature of the fermentation. Streptomyces species generally prefer neutral to slightly alkaline pH and temperatures between 28-30°C.

  • Host Strain Engineering: The genetic background of the heterologous host can significantly impact product yield.

    • Solution:

      • Use of "Superhosts": Employ engineered Streptomyces host strains in which competing native secondary metabolite biosynthetic gene clusters have been deleted. This redirects metabolic flux towards the production of the heterologous product. Strains like S. coelicolor M1146 and M1152 are examples of such "superhosts".

      • Overexpression of Regulatory Genes: Overexpressing positive regulatory genes from the this compound cluster or global antibiotic production-enhancing genes in the host can increase transcription of the biosynthetic genes.

  • Fed-Batch Fermentation: Continuous or intermittent feeding of nutrients and precursors can maintain the cells in a productive state for a longer duration, leading to higher final titers.

Q3: We are detecting intermediates of the this compound pathway but not the final product. What could be the issue?

A3: The accumulation of intermediates suggests that one or more of the post-polyketide synthase (PKS) modification steps are not functioning efficiently. The key post-PKS modifications in this compound biosynthesis are hydroxylations and glycosylations.

  • Inefficient Hydroxylation: The this compound backbone undergoes two hydroxylation steps at C-8 and C-15, catalyzed by the P450 monooxygenases LkmF and LkmK, respectively. These enzymes require a functional electron transport chain (ferredoxin and ferredoxin reductase).

    • Troubleshooting:

      • Accumulation of 8-deoxythis compound: This indicates a bottleneck at the C-8 hydroxylation step, likely due to inactive or poorly expressed LkmF.

      • Accumulation of 15-deoxythis compound or 8,15-dideoxythis compound: This points to a problem with the C-15 hydroxylase, LkmK.

    • Solution: Ensure that the heterologous host provides a compatible P450 redox system. Co-expression of specific ferredoxins and ferredoxin reductases might be necessary.

  • Inefficient Glycosylation: this compound contains two deoxy-sugars, L-arcanose and D-chalcose, which are attached by glycosyltransferases.

    • Troubleshooting: Accumulation of the lankanolide aglycone or a mono-glycosylated intermediate suggests a problem with the glycosylation steps.

    • Solution: Verify the expression and activity of the glycosyltransferase genes. Ensure that the heterologous host can synthesize the required deoxysugar precursors. It may be necessary to co-express the deoxysugar biosynthesis genes from the native producer if they are not part of the cloned cluster or are not functional in the new host.

Quantitative Data Summary

The following table summarizes the production yields of this compound and its derivatives in different mutant strains of Streptomyces rochei. This data can serve as a benchmark for your own experiments.

StrainGenotypeProduct(s)Yield (mg/L)Reference
51252 (Parent)Wild-typeThis compound2.0
KK01ΔlkmF (C-8 hydroxylase)8-deoxythis compound1.2
KA26ΔlkmK (C-15 hydroxylase)15-deoxythis compound0.7
8,15-dideoxythis compound0.2

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study and optimization of this compound production.

Protocol 1: Gene Disruption in Streptomyces

This protocol describes a general method for creating targeted gene knockouts in Streptomyces via homologous recombination.

  • Construction of the Gene Disruption Vector:

    • Amplify two flanking regions (approximately 1.5 kb each) upstream and downstream of the target gene from S. rochei genomic DNA using PCR.

    • Clone the two flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., a derivative of pKC1139) that cannot replicate in Streptomyces at the non-permissive temperature.

    • Insert an antibiotic resistance cassette (e.g., apramycin or spectinomycin resistance) between the two flanking regions.

  • Conjugation into Streptomyces

    • Transform the constructed disruption plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) without selection. Incubate at 30°C for 16-20 hours.

    • Overlay the plates with an appropriate antibiotic to select against the E. coli donor (e.g., nalidixic acid) and an antibiotic to select for exconjugants that have integrated the plasmid (corresponding to the vector backbone resistance).

  • Selection of Double Crossover Mutants:

    • Subculture the exconjugants on a medium containing the antibiotic for the resistance cassette inserted between the flanking regions.

    • Screen for colonies that have lost the vector-encoded resistance by replica plating onto a medium with the corresponding antibiotic. Loss of vector resistance indicates a double crossover event.

    • Confirm the gene disruption by PCR analysis using primers that anneal outside the cloned flanking regions.

Protocol 2: Precursor Feeding Experiment

This protocol outlines how to supplement the fermentation medium with L-isoleucine to potentially increase this compound yield.

  • Strain and Media:

    • Use the heterologous Streptomyces strain carrying the this compound gene cluster.

    • Prepare a seed medium and a production medium suitable for Streptomyces growth and secondary metabolite production. A typical production medium might contain (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, and 1 g K₂HPO₄.

  • Inoculum and Production Culture:

    • Prepare a seed culture by inoculating the Streptomyces strain in the seed medium and incubating at 30°C with shaking for 48 hours.

    • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Precursor Feeding:

    • Prepare a sterile stock solution of L-isoleucine (e.g., 100 mM in water).

    • Add the L-isoleucine stock solution to the production culture to a final concentration of 1-10 mM. The precursor can be added at the time of inoculation or after a specific period of growth (e.g., 24 or 48 hours).

    • Include a control culture without the added precursor.

  • Analysis:

    • Incubate the production cultures for 5-7 days.

    • Extract the this compound from the culture broth and analyze the yield by HPLC (see Protocol 3).

Protocol 3: Extraction and Analysis of this compound

This protocol details the extraction of this compound from the fermentation broth and its analysis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • Centrifuge the fermentation culture to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

    • Resuspend the crude extract in a small volume of methanol for analysis.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the methanolic extract onto a silica gel TLC plate.

    • Develop the plate using a solvent system of chloroform:methanol (e.g., 9:1, v/v).

    • Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by gentle heating. This compound and its derivatives will appear as colored spots.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Quantification: Quantify this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

This compound Biosynthetic Pathway

Lankamycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modifications L-isoleucine L-isoleucine PKS Lankanolide Assembly L-isoleucine->PKS Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Extender Units Lankanolide Lankanolide PKS->Lankanolide Hydroxylation_C15 C-15 Hydroxylation (LkmK) Lankanolide->Hydroxylation_C15 Hydroxylation_C8 C-8 Hydroxylation (LkmF) Hydroxylation_C15->Hydroxylation_C8 Glycosylation_1 L-arcanose addition Hydroxylation_C8->Glycosylation_1 Glycosylation_2 D-chalcose addition Glycosylation_1->Glycosylation_2 This compound This compound Glycosylation_2->this compound

Caption: Overview of the this compound biosynthetic pathway.

Troubleshooting Workflow for No this compound Production

Troubleshooting_No_Production Start No this compound Detected Check_Transcription Analyze gene transcription (RT-qPCR) Start->Check_Transcription Check_Promoter Replace with strong constitutive promoter Check_Transcription->Check_Promoter No/Low Transcription Check_Precursors Supplement with L-isoleucine Check_Transcription->Check_Precursors Transcription OK Production_Observed This compound Produced Check_Promoter->Production_Observed Check_Codon_Usage Codon-optimize genes for host Check_Precursors->Check_Codon_Usage No Improvement Check_Precursors->Production_Observed Production Detected Check_Plasmid_Stability Verify plasmid integrity and stability Check_Codon_Usage->Check_Plasmid_Stability Check_Plasmid_Stability->Production_Observed

Caption: A logical workflow for troubleshooting the absence of this compound production.

Regulatory Cascade for this compound Biosynthesis

Lankamycin_Regulation SRB SRB1/SRB2 (Signaling Molecules) SrrA SrrA (Receptor) SRB->SrrA Binds to SrrY SrrY (Activator) SrrA->SrrY Activates SrrB SrrB (Repressor) SrrB->SrrY Represses SrrZ SrrZ (Activator) SrrY->SrrZ Activates lkm_genes lkm Biosynthetic Genes SrrZ->lkm_genes Activates This compound This compound Production lkm_genes->this compound

References

Technical Support Center: Troubleshooting Lankamycin Ribosome Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Lankamycin ribosome binding assays, with a primary focus on addressing high background noise.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound ribosome binding assay?

A this compound ribosome binding assay is a type of filter-binding assay used to study the interaction between the antibiotic this compound and its target, the ribosome. In this assay, a radiolabeled version of this compound is incubated with ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes, being large protein-RNA complexes, are retained by the filter. If the radiolabeled this compound has bound to the ribosomes, it will also be retained. Unbound this compound will pass through the filter. The amount of radioactivity remaining on the filter is then measured to quantify the extent of binding.

Q2: What are the common causes of high background noise in this assay?

High background noise in a this compound ribosome binding assay typically stems from non-specific binding (NSB). This occurs when the radiolabeled this compound binds to components other than the ribosome, such as the filter membrane itself, or to other proteins present in the assay. Several factors can contribute to high NSB, including suboptimal buffer conditions (pH and ionic strength), inadequate blocking of non-specific sites, and the inherent properties of this compound, such as hydrophobicity.

Q3: How can I minimize non-specific binding of this compound to the nitrocellulose filter?

Minimizing non-specific binding to the nitrocellulose filter is crucial for obtaining a good signal-to-noise ratio. Here are several strategies:

  • Pre-soaking the filters: Before use, soak the nitrocellulose filters in a wash buffer or a blocking solution (e.g., containing Bovine Serum Albumin) for at least an hour.[1]

  • Using blocking agents: Include a blocking agent like Bovine Serum Albumin (BSA) or casein in your binding and wash buffers.[2] These proteins will bind to non-specific sites on the filter, reducing the opportunity for this compound to do so.

  • Adding detergents: Including a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (typically 0.01-0.1%) in your buffers can help disrupt non-specific hydrophobic interactions.[3]

  • Optimizing washing steps: Ensure that your washing steps are stringent enough to remove unbound this compound but not so harsh that they disrupt the specific this compound-ribosome complexes. This can be achieved by adjusting the volume and number of washes.

Q4: What is the role of a "cold" competitor in determining non-specific binding?

A "cold" competitor is an unlabeled version of the ligand (in this case, this compound) or a different molecule that binds to the same site on the ribosome. To measure non-specific binding, a parallel experiment is run in the presence of a high concentration of the cold competitor. The competitor will saturate the specific binding sites on the ribosome, meaning that any binding of the radiolabeled this compound that is still observed is due to non-specific interactions. This value can then be subtracted from the total binding to determine the specific binding.[3]

Troubleshooting Guide: High Background Noise

High background noise can obscure the specific binding signal in your this compound ribosome binding assay. The following table outlines potential causes and suggests solutions.

Potential Cause Suggested Solution & Optimization Expected Outcome
Non-specific binding of radiolabeled this compound to the filter membrane 1. Pre-soak filters: Incubate nitrocellulose filters in wash buffer for at least 1 hour before use.[1]2. Add a blocking agent: Include 0.1-1% Bovine Serum Albumin (BSA) in your binding and wash buffers.3. Incorporate a non-ionic detergent: Add 0.01-0.1% Tween-20 or Triton X-100 to your buffers to reduce hydrophobic interactions.4. Optimize washing: Increase the number of washes (e.g., from 2 to 3) or the volume of wash buffer.A significant reduction in the radioactive signal in the negative control (no ribosomes).
Suboptimal buffer conditions promoting non-specific interactions 1. Adjust ionic strength: Increase the salt concentration (e.g., NaCl or KCl) in your binding buffer to a physiological range (e.g., 100-150 mM) to minimize electrostatic interactions.2. Optimize pH: Ensure the pH of your buffer is stable and appropriate for ribosome integrity and the binding interaction.A lower background signal across all samples, including the non-specific binding controls.
Issues with radiolabeled this compound 1. Check purity: Ensure the radiolabeled this compound is pure and has not degraded. Impurities may have a higher propensity for non-specific binding.2. Lower concentration: If the specific activity is high enough, consider reducing the concentration of the radiolabeled this compound. Non-specific binding is often proportional to the ligand concentration.Improved consistency between replicates and a lower overall background.
Contamination or poor quality of ribosomes 1. Assess ribosome purity: Run a gel to check the integrity of your ribosomal RNA and proteins. Contaminating proteins can contribute to non-specific binding.2. Use fresh preparations: Use freshly prepared or properly stored ribosomes, as degradation can expose surfaces that may bind this compound non-specifically.A better signal-to-noise ratio and more reproducible results.

Experimental Protocols

Key Experimental Protocol: this compound Ribosome Filter Binding Assay

This protocol provides a general framework for a this compound ribosome binding assay. Optimization of specific concentrations and incubation times may be necessary.

1. Preparation of Buffers and Reagents:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.05% Tween-20. Prepare fresh and keep on ice.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Keep ice-cold.

  • Radiolabeled this compound Stock: Prepare a concentrated stock solution in an appropriate solvent and determine its specific activity.

  • Unlabeled this compound Stock (for NSB): Prepare a high-concentration stock of unlabeled this compound.

  • Ribosome Stock: Prepare a concentrated stock of purified ribosomes and determine the concentration.

2. Assay Procedure:

  • Prepare nitrocellulose filters: Soak the required number of nitrocellulose filters (0.45 µm pore size) in ice-cold Wash Buffer for at least 1 hour before use.

  • Set up binding reactions: In microcentrifuge tubes on ice, prepare the following reactions (example volumes):

    • Total Binding:

      • Binding Buffer: X µL

      • Ribosomes: Y µL (to final concentration, e.g., 50-100 nM)

      • Radiolabeled this compound: Z µL (to final concentration, e.g., 10-50 nM)

      • Nuclease-free water: to a final volume of 50 µL

    • Non-Specific Binding (NSB):

      • Binding Buffer: X µL

      • Ribosomes: Y µL

      • Unlabeled this compound: 2 µL (to a final concentration of >100-fold excess over radiolabeled this compound)

      • Radiolabeled this compound: Z µL

      • Nuclease-free water: to a final volume of 50 µL

    • Background (No Ribosomes):

      • Binding Buffer: X µL

      • Nuclease-free water: Y µL

      • Radiolabeled this compound: Z µL

      • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Incubate the reactions at the desired temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Filtration:

    • Assemble the filter apparatus with the pre-soaked nitrocellulose filters.

    • Add the reaction mixture to the filter and apply a gentle vacuum.

    • Wash each filter rapidly with 2-3 aliquots of ice-cold Wash Buffer (e.g., 3 x 1 mL). Do not over-dry the filters between washes.

  • Quantification:

    • Carefully remove the filters and allow them to air dry.

    • Place each filter in a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (Binding & Wash) setup_rxn Set up Binding Reactions (Total, NSB, Background) prep_buffers->setup_rxn prep_reagents Prepare Reagents (Ribosomes, this compound) prep_reagents->setup_rxn prep_filters Pre-soak Filters filtration Filter & Wash prep_filters->filtration incubation Incubate to Equilibrium setup_rxn->incubation incubation->filtration quantify Quantify Radioactivity filtration->quantify calculate Calculate Specific Binding quantify->calculate Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions high_background High Background Noise nsb_filter NSB to Filter high_background->nsb_filter buffer_issues Suboptimal Buffer high_background->buffer_issues ligand_issues Radioligand Issues high_background->ligand_issues ribosome_issues Ribosome Quality high_background->ribosome_issues pre_soak Pre-soak Filters nsb_filter->pre_soak blocking Use Blocking Agents (BSA) nsb_filter->blocking detergent Add Detergent (Tween-20) nsb_filter->detergent optimize_wash Optimize Washing nsb_filter->optimize_wash adjust_salt Adjust Ionic Strength buffer_issues->adjust_salt optimize_ph Optimize pH buffer_issues->optimize_ph check_purity Check Purity ligand_issues->check_purity lower_conc Lower Concentration ligand_issues->lower_conc check_integrity Assess Ribosome Integrity ribosome_issues->check_integrity

References

Enhancing the production of Lankamycin through media optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Lankamycin production through media optimization.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a common challenge where the primary metabolism (cell growth) of Streptomyces rochei is robust, but the secondary metabolism, which includes this compound production, is lagging. This guide provides a step-by-step approach to diagnose and resolve this issue.

Q1: My S. rochei culture shows high biomass, but the this compound yield is significantly lower than expected. What are the likely causes?

A1: This scenario suggests that the culture conditions are favorable for growth but not for the induction or sustenance of this compound biosynthesis. Key areas to investigate include:

  • Suboptimal Induction of the Biosynthetic Pathway: The this compound biosynthetic gene cluster (lkm) may not be sufficiently activated.

  • Nutrient Limitation or Repression: The balance of key nutrients like carbon, nitrogen, and phosphate is critical. Excess of certain nutrients can repress secondary metabolism.

  • Suboptimal Physical Parameters: pH, temperature, and aeration play a crucial role in antibiotic production.

Troubleshooting Workflow:

cluster_media Media Composition Checks cluster_params Physical Parameter Checks start Low this compound Yield, Good Biomass check_media Step 1: Verify Media Composition start->check_media check_params Step 2: Evaluate Physical Parameters check_media->check_params If no improvement carbon Carbon Source: - Type and Concentration - Catabolite Repression? nitrogen Nitrogen Source: - Type and Concentration - C/N Ratio phosphate Phosphate Level: - Limiting or in Excess? precursor Step 3: Precursor Feeding Trial check_params->precursor If no improvement ph pH: - Monitor and control - Optimal range for production? temp Temperature: - Verify optimal temperature for this compound production aeration Aeration/Agitation: - Ensure sufficient oxygen supply resolution Resolution: Improved this compound Yield precursor->resolution If successful

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Solutions:

  • Optimize Medium Composition:

    • Carbon Source: While glucose supports good growth, high concentrations can lead to catabolite repression of secondary metabolism. Consider using alternative carbon sources or a lower initial glucose concentration.[1]

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soybean meal and yeast extract often support robust antibiotic production. The carbon-to-nitrogen (C/N) ratio should be optimized.

    • Phosphate Concentration: High phosphate concentrations can inhibit the production of many secondary metabolites. Ensure that the phosphate level in your production medium is not in excess.

  • Control Physical Parameters:

    • pH: The optimal pH for this compound production may differ from that for biomass accumulation. It is crucial to monitor and control the pH throughout the fermentation.

    • Temperature: Verify the optimal temperature for this compound production, which may be slightly different from the optimal growth temperature.

  • Precursor Feeding:

    • This compound biosynthesis is initiated from L-isoleucine.[2] Supplementing the culture with L-isoleucine at the appropriate time (e.g., at the onset of the stationary phase) can significantly enhance the yield.

Issue 2: Inconsistent this compound Yields Between Batches

Q2: I am observing significant variability in this compound production from one fermentation batch to another, even with the same protocol. How can I improve consistency?

A2: Inconsistent yields often point to subtle variations in experimental procedures or the genetic stability of the producing strain.

Solutions:

  • Inoculum Preparation: Standardize your inoculum preparation protocol. Use a consistent spore suspension or a well-defined seed culture protocol to ensure a uniform starting culture for each fermentation.

  • Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. The sterilization method should be consistent to avoid degradation of sensitive components.

  • Genetic Stability: Streptomyces strains can be genetically unstable. It is advisable to maintain cryopreserved stocks of a high-producing strain and to periodically re-isolate single colonies to screen for high producers.

Frequently Asked Questions (FAQs)

Q3: What is a good starting medium for this compound production?

A3: A commonly used medium for Streptomyces rochei is YM medium, which consists of 0.4% yeast extract, 1.0% malt extract, and 0.4% glucose, with a pH of 7.3.[3] Another reported medium for inoculum preparation and production includes (per liter): 10 g glucose, 10 g soybean meal, 1 g CaCO₃, and 1 g K₂HPO₄.[2]

Q4: What are the key regulatory genes involved in this compound biosynthesis?

A4: The biosynthesis of this compound is tightly regulated by a complex signaling cascade involving butenolide-type signaling molecules (SRB1 and SRB2). Key regulatory genes include srrA (receptor protein), srrB (negative regulator), and srrY and srrZ (transcriptional activators).

Q5: What analytical method is suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, and detection can be performed using a UV detector. Since this compound lacks a strong chromophore, pre-column derivatization might be necessary to enhance UV detection. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)

This table illustrates the potential impact of different carbon sources on this compound yield, based on common trends observed in Streptomyces fermentations. The baseline is YM medium containing 0.4% glucose.

Carbon Source (1% w/v)This compound Yield (mg/L)Relative Yield (%)
Glucose (Control)2.5100
Maltose3.8152
Glycerol4.5180
Soluble Starch3.2128
Fructose1.872
Table 2: Effect of Nitrogen Source on this compound Production (Hypothetical Data)

This table shows the potential effect of different nitrogen sources on this compound production, assuming a constant carbon source.

Nitrogen Source (0.5% w/v)This compound Yield (mg/L)Relative Yield (%)
Yeast Extract (Control)2.5100
Soybean Meal4.2168
Peptone3.5140
Ammonium Sulfate1.560
Sodium Nitrate1.248
Table 3: Effect of Phosphate Concentration on this compound Production (Hypothetical Data)

This table illustrates the inhibitory effect of high phosphate concentrations on this compound production.

K₂HPO₄ Concentration (g/L)This compound Yield (mg/L)Relative Yield (%)
0.14.0100
0.53.280
1.02.153
2.00.820
5.0< 0.1< 2.5

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a classical method for media optimization where one variable is changed at a time while others are kept constant.

  • Establish a Baseline: Prepare and run a fermentation using a standard medium (e.g., YM medium). Quantify the this compound yield. This will be your control.

  • Vary Carbon Source: Prepare several batches of the production medium, each with a different carbon source (e.g., glucose, maltose, glycerol, starch) at a constant concentration (e.g., 1% w/v). Keep all other components and conditions constant. Run the fermentations and measure the this compound yield for each.

  • Vary Nitrogen Source: Using the best carbon source from the previous step, prepare several batches of the medium with different nitrogen sources (e.g., yeast extract, soybean meal, peptone) at a constant concentration (e.g., 0.5% w/v). Run the fermentations and measure the this compound yield.

  • Vary Phosphate Concentration: Using the best carbon and nitrogen sources, vary the concentration of the phosphate source (e.g., K₂HPO₄) in the medium. Run the fermentations and measure the this compound yield.

  • Analyze Results: Compare the this compound yields from each experiment to identify the optimal concentration for each component.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach for optimizing multiple variables simultaneously. A Box-Behnken design is often used.

  • Factor Screening (Plackett-Burman Design): Identify the most significant factors affecting this compound production from a larger list of potential variables (e.g., concentrations of glucose, soybean meal, K₂HPO₄, CaCO₃, and temperature).

  • Steepest Ascent: Once the significant factors are identified, perform experiments along the path of the steepest ascent to move towards the optimal region of the response surface.

  • Box-Behnken Design: Design a set of experiments where the levels of the most significant factors are varied simultaneously. A typical design for three factors would involve 15-17 experiments.

  • Model Fitting and Analysis: Fit the experimental data to a second-order polynomial equation. Use Analysis of Variance (ANOVA) to determine the significance of the model and individual factors.

  • Optimization and Validation: Use the model to predict the optimal concentrations of the factors for maximum this compound production. Validate the model by running a fermentation at the predicted optimal conditions and comparing the experimental yield to the predicted yield.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound from a fermentation broth.

  • Sample Preparation:

    • Take a known volume of the fermentation broth (e.g., 10 mL).

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) twice.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 205 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Inject the prepared sample and integrate the peak corresponding to this compound.

    • Calculate the concentration of this compound in the sample based on the standard curve.

Mandatory Visualization

Diagram 1: this compound Biosynthesis Regulatory Cascade

SRB SRB1 / SRB2 (Signaling Molecules) SrrA SrrA (Receptor Protein) SRB->SrrA Binds to srrY srrY (SARP Gene) SrrA->srrY De-represses transcription SrrB SrrB (Negative Regulator) SrrB->srrY Represses transcription SrrY_prot SrrY Protein srrY->SrrY_prot Translates to srrZ srrZ (SARP Gene) SrrY_prot->srrZ Activates transcription SrrZ_prot SrrZ Protein srrZ->SrrZ_prot Translates to lkm_genes lkm Genes (Biosynthetic Genes) SrrZ_prot->lkm_genes Activates transcription This compound This compound Production lkm_genes->this compound Leads to

Caption: Regulatory cascade of this compound biosynthesis in S. rochei.

Diagram 2: Experimental Workflow for Media Optimization

cluster_ofat OFAT Details cluster_rsm RSM Details start Start: Low this compound Yield ofat Phase 1: OFAT Screening (One-Factor-at-a-Time) start->ofat rsm Phase 2: RSM Optimization (Response Surface Methodology) ofat->rsm Identify significant factors ofat_c Vary Carbon Sources validation Phase 3: Validation rsm->validation Predict optimal conditions bbd Box-Behnken Design end End: Optimized Medium validation->end ofat_n Vary Nitrogen Sources ofat_c->ofat_n ofat_p Vary Phosphate Levels ofat_n->ofat_p anova ANOVA & Model Fitting bbd->anova contour Contour Plot Analysis anova->contour

Caption: Workflow for systematic media optimization.

Diagram 3: Logical Relationship of Factors Affecting this compound Production

cluster_media Media Components cluster_conditions Fermentation Conditions cluster_genetic Genetic Factors This compound This compound Yield Carbon Carbon Source (e.g., Glucose, Glycerol) Carbon->this compound Nitrogen Nitrogen Source (e.g., Soybean Meal) Nitrogen->this compound Phosphate Phosphate (e.g., K2HPO4) Phosphate->this compound High conc. inhibits Precursors Precursors (e.g., Isoleucine) Precursors->this compound pH pH pH->this compound Temp Temperature Temp->this compound Aeration Aeration Aeration->this compound Regulators Regulatory Genes (srrY, srrZ) Biosynthetic Biosynthetic Genes (lkm cluster) Regulators->Biosynthetic Activate Biosynthetic->this compound Synthesize

Caption: Key factors influencing this compound production.

References

Validation & Comparative

Lankamycin vs. Erythromycin: A Comparative Analysis of Ribosomal Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of antibiotic-ribosome interactions is fundamental to the development of new and effective antimicrobial agents. This guide provides an objective comparison of the ribosomal binding affinity of two macrolide antibiotics, lankamycin and erythromycin, supported by experimental data and detailed methodologies.

Both this compound and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] Their primary target is the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge.[1][2] By binding within this tunnel, these antibiotics physically obstruct the passage of the growing polypeptide chain, leading to the cessation of protein synthesis.[1]

Quantitative Comparison of Ribosomal Inhibition

Experimental data reveals a significant difference in the inhibitory potency of this compound and erythromycin, which is indicative of their respective binding affinities for the ribosome. The half-maximal inhibitory concentration (IC50) in a cell-free translation assay provides a quantitative measure of this difference.

AntibioticRibosomal SubunitTarget SiteIC50 (µM)Reference
This compound50SNascent Peptide Exit Tunnel275[3]
Erythromycin50SNascent Peptide Exit Tunnel0.2

The substantially lower IC50 value for erythromycin suggests a significantly higher binding affinity for the bacterial ribosome compared to this compound.

Structural Insights into Ribosome Binding

The binding sites of this compound and erythromycin on the 50S ribosomal subunit are located in close proximity within the NPET and share interactions with the 23S ribosomal RNA (rRNA). Both macrolides establish crucial contacts with nucleotides in domain V of the 23S rRNA, particularly with adenosine residues at positions 2058 and 2059 (E. coli numbering). These interactions are critical for their inhibitory activity.

Despite their similar binding locations, subtle structural differences between the two molecules and their interactions with the ribosome account for the observed disparity in their binding affinities. For instance, erythromycin possesses a desosamine sugar, whereas this compound has a D-chalcose moiety at the same position, which can influence the precise interactions with the ribosomal tunnel.

Experimental Methodologies

The determination of ribosome binding affinity and the characterization of antibiotic binding sites involve a variety of sophisticated experimental techniques.

Cell-Free Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a reconstituted in vitro translation system.

Protocol:

  • Prepare a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and an energy source).

  • Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein).

  • Incubate the reaction mixtures with varying concentrations of the antibiotic (this compound or erythromycin).

  • Quantify the amount of synthesized reporter protein.

  • The IC50 value is determined as the antibiotic concentration that reduces protein synthesis by 50% compared to a no-drug control.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell_Free_Extract Cell-Free Extract Reaction_Mixtures Reaction Mixtures Cell_Free_Extract->Reaction_Mixtures mRNA_Template mRNA Template mRNA_Template->Reaction_Mixtures Antibiotic_Dilutions Antibiotic Dilutions Antibiotic_Dilutions->Reaction_Mixtures Quantification Quantify Protein Synthesis Reaction_Mixtures->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

Workflow for Cell-Free Translation Inhibition Assay.
Chemical Footprinting

This technique is used to identify the specific nucleotides on the rRNA that interact with a bound antibiotic.

Protocol:

  • Incubate purified ribosomes with the antibiotic of interest.

  • Treat the ribosome-antibiotic complex with a chemical modifying agent (e.g., dimethyl sulfate (DMS) or 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT)). These agents modify rRNA bases that are not protected by the bound antibiotic.

  • Isolate the rRNA and perform primer extension analysis using a reverse transcriptase and a radiolabeled or fluorescently labeled primer.

  • The reverse transcriptase will stop at the modified bases, generating cDNA fragments of different lengths.

  • Analyze the resulting fragments by gel electrophoresis. The positions where the antibiotic protects the rRNA from modification will appear as "footprints" (absence of bands) compared to a no-drug control.

G Ribosomes Purified Ribosomes Complex_Formation Ribosome-Antibiotic Complex Formation Ribosomes->Complex_Formation Antibiotic Antibiotic Antibiotic->Complex_Formation Chemical_Modification Chemical Modification (DMS/CMCT) Complex_Formation->Chemical_Modification rRNA_Isolation rRNA Isolation Chemical_Modification->rRNA_Isolation Primer_Extension Primer Extension rRNA_Isolation->Primer_Extension Gel_Electrophoresis Gel Electrophoresis Primer_Extension->Gel_Electrophoresis Footprint_Analysis Footprint Analysis Gel_Electrophoresis->Footprint_Analysis

Workflow for Chemical Footprinting Analysis.
Competition Binding Assay

This assay determines the binding affinity of an unlabeled antibiotic by measuring its ability to displace a labeled ligand from the ribosome.

Protocol:

  • A fluorescently labeled antibiotic, such as BODIPY-labeled erythromycin, is incubated with ribosomes to reach equilibrium.

  • Increasing concentrations of an unlabeled competitor antibiotic (e.g., this compound) are added to the mixture.

  • The displacement of the fluorescently labeled antibiotic is monitored by measuring the change in fluorescence anisotropy or another suitable method.

  • The data is used to calculate the apparent dissociation constant (KDapp) of the unlabeled antibiotic.

Ribosome Interaction and Inhibition Pathway

The binding of both this compound and erythromycin to the ribosome follows a similar inhibitory pathway, ultimately leading to the cessation of bacterial growth.

G Antibiotic This compound or Erythromycin Binding Binding to NPET Antibiotic->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Obstruction Steric Obstruction of Nascent Polypeptide Binding->Obstruction Inhibition Inhibition of Protein Elongation Obstruction->Inhibition Cessation Cessation of Bacterial Growth Inhibition->Cessation

Mechanism of Action for this compound and Erythromycin.

References

Investigating the Potential Synergy: A Comparative Guide to Lankamycin and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of antibiotic combinations that exhibit synergistic activity. While the macrolide antibiotic lankamycin has been studied in combination with other antibiotics like lankacidin, there is a notable absence of published experimental data on its synergistic potential with β-lactam antibiotics.[1][2] This guide, therefore, presents a hypothetical framework for investigating the synergistic activity between this compound and β-lactam antibiotics. It provides detailed experimental protocols based on established methodologies, templates for data presentation, and a discussion of potential mechanisms of action to serve as a blueprint for future research in this area.

Hypothetical Synergistic Activity Data

To illustrate how the results of a synergy study would be presented, the following tables contain hypothetical data from a checkerboard assay and a time-kill assay for the combination of this compound and a representative β-lactam, Penicillin G, against a susceptible bacterial strain like Staphylococcus aureus.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Penicillin G against S. aureus

This compound Conc. (µg/mL)Penicillin G Conc. (µg/mL)Growth (+/-)FICIInterpretation
MIC alone: 16
80.125+
40.25-0.5Synergy
20.5-0.375Synergy
11+
MIC alone: 2

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Penicillin G in combination / MIC of Penicillin G alone). An FICI of ≤ 0.5 is indicative of synergy, > 0.5 and ≤ 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.[3]

Table 2: Hypothetical Time-Kill Assay Results for this compound and Penicillin G against S. aureus

Treatment0 hr (CFU/mL)2 hr (CFU/mL)4 hr (CFU/mL)8 hr (CFU/mL)24 hr (CFU/mL)
Growth Control5 x 10⁵8 x 10⁶2 x 10⁸5 x 10⁸1 x 10⁹
This compound (1/2 MIC)5 x 10⁵4 x 10⁵2 x 10⁵5 x 10⁵1 x 10⁶
Penicillin G (1/2 MIC)5 x 10⁵3 x 10⁵1 x 10⁵4 x 10⁵8 x 10⁵
This compound + Penicillin G (1/2 MIC each)5 x 10⁵1 x 10⁴<10²<10²<10²

Note: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Proposed Mechanism of Synergistic Action

While the precise mechanism of synergy between this compound and β-lactams is yet to be determined, a plausible hypothesis involves a multi-pronged attack on the bacterial cell. β-lactam antibiotics inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[4] this compound, as a macrolide, inhibits protein synthesis by binding to the 50S ribosomal subunit.[1]

The proposed synergistic mechanism is that the initial inhibition of protein synthesis by this compound could disrupt the production of enzymes involved in cell wall synthesis and repair, as well as proteins involved in antibiotic resistance mechanisms like β-lactamases. This could render the bacterium more susceptible to the cell wall-disrupting effects of β-lactam antibiotics. This two-pronged assault, targeting both protein and cell wall synthesis, could lead to enhanced bactericidal activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

Materials:

  • This compound and β-lactam antibiotic powders

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Serially dilute the this compound down the columns (e.g., rows A-G) and the β-lactam antibiotic across the rows (e.g., columns 1-10).

    • Column 11 should contain only the dilutions of the β-lactam to determine its Minimum Inhibitory Concentration (MIC) alone.

    • Row H should contain only the dilutions of this compound to determine its MIC alone.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth. The FIC index is then calculated to determine the nature of the interaction.

Checkerboard_Assay_Workflow stock_lanka stock_lanka plate_setup plate_setup stock_lanka->plate_setup mic_controls mic_controls plate_setup->mic_controls stock_beta stock_beta stock_beta->plate_setup growth_control growth_control mic_controls->growth_control add_inoculum add_inoculum growth_control->add_inoculum inoculum inoculum inoculum->add_inoculum incubate incubate add_inoculum->incubate read_mic read_mic incubate->read_mic calc_fici calc_fici read_mic->calc_fici interpret interpret calc_fici->interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotics over time.

Materials:

  • This compound and β-lactam antibiotic stock solutions

  • CAMHB or other suitable broth

  • Logarithmic phase bacterial culture

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and plating (e.g., agar plates, pipettes)

Procedure:

  • Preparation of Test Tubes: Prepare tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone at a sub-inhibitory concentration (e.g., 1/2 MIC)

    • β-lactam alone at a sub-inhibitory concentration (e.g., 1/2 MIC)

    • Combination of this compound and the β-lactam at the same sub-inhibitory concentrations.

  • Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

Time_Kill_Assay_Workflow prep_tubes prep_tubes inoculate inoculate prep_tubes->inoculate incubate incubate inoculate->incubate prep_inoculum prep_inoculum prep_inoculum->inoculate sampling sampling incubate->sampling serial_dilute serial_dilute sampling->serial_dilute plate plate serial_dilute->plate count_colonies count_colonies plate->count_colonies plot_data plot_data count_colonies->plot_data determine_synergy determine_synergy plot_data->determine_synergy

Caption: General workflow for conducting a time-kill assay to assess antibiotic synergy.

References

Validating Lankamycin as a specific inhibitor of bacterial protein synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of lankamycin as a specific inhibitor of bacterial protein synthesis. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and comparative efficacy of this macrolide antibiotic. This document presents a detailed comparison of this compound with other well-established protein synthesis inhibitors, erythromycin and chloramphenicol, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Ribosomal Exit Tunnel

This compound, a 14-membered macrolide antibiotic, exerts its antibacterial effect by specifically targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] Like other macrolides, this compound binds to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[3][4] This binding site is in close proximity to the peptidyl transferase center (PTC), the active site for peptide bond formation. By occupying the NPET, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation and ultimately, the inhibition of bacterial growth.[3]

Crystallographic studies have revealed the precise interactions of this compound with the 23S rRNA of the 50S subunit. Key interactions include hydrogen bonds with nucleotides A2058 and C2611, and hydrophobic interactions with A2059, A2062, G2505, U2506, and C2510 (E. coli numbering). This specific binding mode underscores the targeted nature of this compound's inhibitory activity.

Comparative Performance: this compound vs. Alternatives

To validate the specificity and efficacy of this compound, its performance is compared with two widely studied protein synthesis inhibitors: erythromycin, another macrolide that binds to a similar site, and chloramphenicol, which targets the peptidyl transferase center.

AntibioticTarget Site on RibosomeMechanism of ActionIC50 (in vitro)Bacterial Specificity
This compound 50S subunit, Nascent Peptide Exit TunnelBlocks polypeptide elongation275 ± 36 μM (E. coli cell-free system)High
Erythromycin 50S subunit, Nascent Peptide Exit TunnelBlocks polypeptide elongation>400 μM (mammalian mitochondrial protein synthesis)High
Chloramphenicol 50S subunit, Peptidyl Transferase CenterInhibits peptide bond formation2 µM (in growing E. coli); 9.8-11.8 µM (mammalian mitochondrial protein synthesis)Moderate

Note: The provided IC50 values are from different experimental systems and should be interpreted with caution. A direct head-to-head comparison in the same assay system is ideal for a precise evaluation of relative potency.

Experimental Protocols

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay is a cornerstone for validating inhibitors of protein synthesis. It utilizes a cell-free system, typically derived from E. coli, to recapitulate the processes of transcription and translation in a test tube. A reporter gene, such as luciferase, is commonly used to quantify the amount of protein synthesized.

Materials:

  • E. coli S30 cell-free extract

  • DNA template encoding a reporter gene (e.g., firefly luciferase) under a suitable promoter

  • Amino acid mixture

  • ATP and GTP

  • Reaction buffer (containing salts, buffers, and other necessary components)

  • Test compounds (this compound, Erythromycin, Chloramphenicol) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acids, ATP, and GTP.

  • Aliquot the master mix into a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a solvent-only control (negative control) and a known inhibitor as a positive control.

  • Initiate the reaction by adding the DNA template to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in protein synthesis, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound, Erythromycin, Chloramphenicol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension further in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader to determine the inhibition of growth.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Protein Synthesis Inhibition

Protein Synthesis Inhibition cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Polypeptide Growing Polypeptide Chain PTC->Polypeptide forms peptide bond Inhibition Inhibition of Protein Synthesis PTC->Inhibition is inhibited NPET Nascent Peptide Exit Tunnel (NPET) NPET->Inhibition is blocked mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->PTC delivers amino acid Polypeptide->NPET exits through This compound This compound This compound->NPET binds to (A2058, C2611, etc.) Erythromycin Erythromycin Erythromycin->NPET binds to Chloramphenicol Chloramphenicol Chloramphenicol->PTC binds to

Caption: Mechanism of action for this compound and other protein synthesis inhibitors.

Experimental Workflow for Validating this compound

Experimental_Workflow cluster_screening Initial Screening & Potency cluster_specificity Specificity & Mechanism cluster_validation In Vivo Validation MIC Determine Minimum Inhibitory Concentration (MIC) IVT In Vitro Translation Inhibition Assay (IC50) MIC->IVT Confirm inhibitory activity Eukaryotic_assay Eukaryotic Cell-Free Translation Assay IVT->Eukaryotic_assay Assess specificity Binding_assay Ribosome Binding Assay (e.g., Crystallography) Eukaryotic_assay->Binding_assay Determine binding site Animal_model Bacterial Infection Animal Model Binding_assay->Animal_model Evaluate in vivo efficacy Conclusion Conclusion: Validate this compound's mechanism and specificity Animal_model->Conclusion Start Hypothesis: This compound is a specific bacterial protein synthesis inhibitor Start->MIC

Caption: A typical workflow for the validation of a novel protein synthesis inhibitor.

References

A Comparative Analysis of Lankamycin and Other 14-Membered Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lankamycin and other prominent 14-membered macrolide antibiotics, including Erythromycin, Clarithromycin, and Roxithromycin. The focus is on their mechanism of action, antimicrobial spectrum, and the experimental methodologies used for their evaluation. While direct, quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge to provide a valuable resource for researchers in the field of antibiotic drug discovery and development.

Introduction to 14-Membered Macrolides

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] The 14-membered macrolides, with Erythromycin as the progenitor, have been a cornerstone in the treatment of various bacterial infections for decades.[1] They are particularly effective against Gram-positive bacteria and some Gram-negative organisms.[2] This guide specifically delves into this compound, a naturally occurring 14-membered macrolide produced by Streptomyces rochei, and compares it with other widely used members of this class.[2][3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for 14-membered macrolides is the inhibition of bacterial protein synthesis. These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding site is in close proximity to the peptidyl transferase center (PTC), the ribosomal region responsible for peptide bond formation.

By physically obstructing the NPET, macrolides prevent the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This ultimately halts protein synthesis and inhibits bacterial growth. This compound binds to the ribosome in a manner similar to Erythromycin, occupying a neighboring site to the PTC within the ribosome exit tunnel.

Interestingly, this compound is produced by Streptomyces rochei alongside another antibiotic, Lankacidin, a 17-membered polyketide. These two compounds exhibit synergistic activity, with Lankacidin binding to the PTC and this compound to the NPET. This dual-binding mechanism at neighboring sites on the ribosome enhances their inhibitory effect on bacterial growth.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET Nascent Peptide Chain Path Lankamycin_binding This compound Binding Site NPET->Lankamycin_binding Erythromycin_binding Erythromycin Binding Site NPET->Erythromycin_binding Inhibition Inhibition of Protein Elongation Lankamycin_binding->Inhibition Blocks Tunnel Erythromycin_binding->Inhibition Blocks Tunnel Macrolide 14-Membered Macrolide (e.g., this compound, Erythromycin) Macrolide->Lankamycin_binding Binds to Macrolide->Erythromycin_binding Binds to Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Leads to MIC_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Macrolides start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end Logical_Relationship cluster_invitro In Vitro Evaluation cluster_invivo Further Development MIC MIC Determination (Antimicrobial Potency) PK_PD Pharmacokinetics/ Pharmacodynamics MIC->PK_PD Informs Ribosome_Binding Ribosome Binding Assay (Target Engagement) Ribosome_Binding->PK_PD Informs Protein_Synth_Inhib Protein Synthesis Inhibition Assay (Mechanism of Action) Protein_Synth_Inhib->PK_PD Informs Toxicity Toxicity Studies PK_PD->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials This compound This compound This compound->MIC This compound->Ribosome_Binding This compound->Protein_Synth_Inhib Other_Macrolides Other 14-Membered Macrolides Other_Macrolides->MIC Other_Macrolides->Ribosome_Binding Other_Macrolides->Protein_Synth_Inhib

References

Investigating cross-resistance between Lankamycin and other macrolide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel antimicrobial agents. This guide provides a comparative analysis of lankamycin, a 14-membered macrolide antibiotic, and other clinically relevant macrolides. We delve into the mechanisms of action, patterns of cross-resistance, and the experimental data underpinning these observations. This document is intended to serve as a resource for researchers engaged in the discovery and development of new antibiotics to combat drug-resistant pathogens.

Mechanism of Action: A Shared Target

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][2] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome. By obstructing the NPET, this compound physically blocks the passage of newly synthesized peptide chains, leading to a premature dissociation of the peptiyl-tRNA and cessation of protein elongation.

The binding site of this compound overlaps with that of other 14- and 15-membered macrolides, such as erythromycin and azithromycin. This shared binding site is the molecular basis for the observed cross-resistance among these antibiotics.

cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_process Process PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET Peptide Elongation Nascent_Peptide Nascent Peptide Inhibition Inhibition NPET->Inhibition Blockage leads to This compound This compound This compound->NPET Binds and Blocks Other_Macrolides Other Macrolides (e.g., Erythromycin) Other_Macrolides->NPET Binds and Blocks Protein_Synthesis Protein Synthesis Nascent_Peptide->Protein_Synthesis Leads to

Diagram 1: Mechanism of action of this compound.

Cross-Resistance Mechanisms

Cross-resistance between this compound and other macrolides is primarily mediated by two well-characterized mechanisms:

  • Target Site Modification: This is the most common mechanism of acquired macrolide resistance. It involves the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA component of the 50S ribosomal subunit. This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC). The methylation of the ribosomal target reduces the binding affinity of macrolides, leading to resistance. Due to the overlapping binding sites, this mechanism generally confers cross-resistance to this compound, as well as other 14- and 15-membered macrolides.

  • Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration below the inhibitory level. Efflux pumps, such as those encoded by the mef (macrolide efflux) genes (e.g., mefA), are a common cause of macrolide resistance in certain bacterial species, including Streptococcus pneumoniae. This mechanism typically confers resistance to 14- and 15-membered macrolides.

cluster_mechanisms Macrolide Resistance Mechanisms cluster_outcomes Outcome Target_Modification Target Site Modification (erm genes) Reduced_Binding Reduced Antibiotic Binding to Ribosome Target_Modification->Reduced_Binding Efflux Active Efflux (mef genes) Reduced_Concentration Reduced Intracellular Antibiotic Concentration Efflux->Reduced_Concentration Resistance Cross-Resistance to This compound & Other Macrolides Reduced_Binding->Resistance Reduced_Concentration->Resistance

Diagram 2: Major mechanisms of cross-resistance.

Comparative In Vitro Activity

While direct comparative studies of this compound against a wide panel of macrolide-resistant clinical isolates are limited in the public domain, available data and the shared mechanism of action allow for an informed comparison. This compound is reported to have weak to moderate intrinsic activity against Gram-positive bacteria.[1][3] Its clinical utility may be more pronounced when used in combination with lankacidin, with which it exhibits synergistic activity.[1]

The following tables summarize typical Minimum Inhibitory Concentration (MIC) ranges for common macrolides against susceptible and resistant strains of Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Comparative MIC Ranges (µg/mL) against Staphylococcus aureus

AntibioticSusceptibleResistant (ermA, ermB, ermC)Resistant (msrA - Efflux)
This compound Data not availableData not availableData not available
Erythromycin 0.12 - 1>21 - 8
Clarithromycin ≤0.12 - 0.5>21 - 8
Azithromycin 0.5 - 2>82 - 16

Table 2: Comparative MIC Ranges (µg/mL) against Streptococcus pneumoniae

AntibioticSusceptibleResistant (ermB)Resistant (mefA - Efflux)
This compound Data not availableData not availableData not available
Erythromycin ≤0.06>11 - 64
Clarithromycin ≤0.06>10.5 - 32
Azithromycin ≤0.12>20.5 - 32

Note: MIC values are compiled from various sources and represent typical ranges. Actual MICs can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of cross-resistance is experimentally verified through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on an appropriate agar medium.

  • Antimicrobial Agents: Stock solutions of this compound and other macrolides of known potency are prepared.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is used.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used.

2. Inoculum Preparation:

  • Several colonies of the test organism are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate using the growth medium.

  • Typically, a range of concentrations is tested for each antibiotic.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For capnophilic organisms like S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • The results are interpreted as susceptible, intermediate, or resistant based on the established clinical breakpoints for each antibiotic-organism pair, as defined by organizations like CLSI or EUCAST.

start Start prep_materials Prepare Materials (Bacteria, Antibiotics, Media, Plates) start->prep_materials prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_materials->prep_inoculum dilute_antibiotics Perform Serial Dilutions of Antibiotics in Microtiter Plate prep_materials->dilute_antibiotics inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate dilute_antibiotics->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret end End interpret->end

Diagram 3: Workflow for MIC determination.

Conclusion

The available evidence strongly suggests that this compound, as a 14-membered macrolide, is susceptible to the same primary resistance mechanisms that affect other members of its class, namely target site modification by erm methylases and active efflux via mef pumps. Consequently, significant cross-resistance with erythromycin, clarithromycin, and azithromycin is expected in clinical isolates harboring these resistance determinants.

While this compound's intrinsic activity appears to be modest, its synergistic interaction with lankacidin presents a potential avenue for overcoming resistance and enhancing its therapeutic efficacy. Further research, including comprehensive in vitro susceptibility testing of this compound against a diverse panel of contemporary, macrolide-resistant clinical isolates, is crucial to fully elucidate its potential role in the antibiotic armamentarium. Such studies will provide the necessary data to guide future drug development efforts and inform clinical strategies for combating the growing challenge of antimicrobial resistance.

References

Confirming Lankamycin's Grip: A Comparative Guide to Target Engagement in Whole Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a living cell is a critical step in the development pipeline. This guide provides a comparative overview of modern techniques to confirm the target engagement of Lankamycin, a macrolide antibiotic, with its ribosomal target in whole bacterial cells.

This compound exerts its antibacterial effect by binding to the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] While its binding site is well-characterized through structural and biochemical studies, confirming this engagement in the complex intracellular environment of a whole bacterium requires specialized assays. This guide details and compares several prominent methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Ribosome Profiling.

At a Glance: Comparison of Target Engagement Methods

Method Principle Key Output Advantages Disadvantages Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Change in protein melting temperature (ΔTm).Label-free, applicable in whole cells and tissues, reflects intracellular binding.Indirect measurement of binding, requires specific antibodies or mass spectrometry.Low to high, depending on detection method.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Increased resistance of the target protein to protease digestion.Label-free, does not require thermal denaturation, can be used with cell lysates.Indirect, requires careful optimization of protease concentration, may not work for all proteins.Low to medium.
Ribosome Profiling Deep sequencing of ribosome-protected mRNA fragments to map ribosome positions.Changes in ribosome occupancy at specific codons or genes upon drug treatment.Genome-wide view of translation, provides mechanistic insights into inhibition.Technically demanding, indirect measure of binding, data analysis is complex.Low.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorophores in close proximity.FRET signal change upon binding of a fluorescently labeled drug to a fluorescently labeled target.Real-time detection of binding in living cells, can provide kinetic information.Requires labeling of both drug and target, potential for steric hindrance, low signal-to-noise ratio.[4][5]High.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target engagement in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis start Bacterial Cell Culture treat Incubate with this compound or Vehicle (DMSO) start->treat heat Heat Shock at a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lyse->centrifuge detect Quantify Soluble Ribosomal Proteins (e.g., Western Blot or Mass Spectrometry) centrifuge->detect analyze Plot Melting Curves and Determine ΔTm detect->analyze

CETSA Experimental Workflow

Detailed Protocol (Adapted for this compound in E. coli):

  • Cell Culture and Treatment: Grow E. coli to mid-log phase. Aliquot the culture and treat with a saturating concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment: Transfer the treated cell suspensions to PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by sonication or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of a specific ribosomal protein (e.g., uL4 or uL22, known to be near the this compound binding site) is quantified by Western blot or by proteome-wide analysis using mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for ribosomal proteins in the this compound-treated samples compared to the control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that a small molecule binding to a protein can increase its stability and make it more resistant to proteolysis.

Experimental Workflow:

DARTS_Workflow cluster_lysis Cell Lysis cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis start Bacterial Cell Lysate incubate Incubate with this compound or Vehicle (DMSO) start->incubate digest Limited Digestion with a Broad-Specificity Protease (e.g., Pronase) incubate->digest analyze Analyze Protein Fragments by SDS-PAGE and Western Blot or Mass Spectrometry digest->analyze

DARTS Experimental Workflow

Detailed Protocol (Adapted for this compound in E. coli):

  • Lysate Preparation: Grow E. coli to mid-log phase, harvest the cells, and prepare a cell lysate in a non-denaturing buffer.

  • Drug Incubation: Aliquot the lysate and incubate with this compound or vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a short period (e.g., 10-30 minutes). The concentration of the protease needs to be optimized to achieve partial digestion of the total protein.

  • Analysis: Stop the digestion by adding a protease inhibitor cocktail and boiling in SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by Western blotting for specific ribosomal proteins or by mass spectrometry for a proteome-wide analysis. A higher abundance of the full-length ribosomal protein in the this compound-treated sample compared to the control indicates protection from proteolysis and thus target engagement.

Ribosome Profiling

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. When a ribosome-targeting antibiotic like this compound is introduced, it can cause ribosomes to stall at specific locations on the mRNA, which can be detected as an accumulation of ribosome footprints at those sites. For macrolides, ribosome stalling is often context-dependent, occurring at specific amino acid motifs within the nascent polypeptide chain.

Experimental Workflow:

Ribosome_Profiling_Workflow cluster_treatment Treatment cluster_lysis Lysis & Nuclease Digestion cluster_isolation Isolation cluster_sequencing Sequencing cluster_analysis Data Analysis start Bacterial Cell Culture treat Treat with this compound start->treat lyse Cell Lysis treat->lyse digest Nuclease Digestion to Degrade Unprotected mRNA lyse->digest isolate Isolate Ribosome-Protected mRNA Fragments (Footprints) digest->isolate sequence Library Preparation and Deep Sequencing of Footprints isolate->sequence analyze Map Footprints to the Genome and Analyze Ribosome Occupancy sequence->analyze

Ribosome Profiling Experimental Workflow

Detailed Protocol (Conceptual for this compound):

  • Cell Treatment and Lysis: Treat a bacterial culture with this compound for a short period to induce ribosome stalling. Rapidly lyse the cells to preserve the ribosome-mRNA complexes.

  • Nuclease Footprinting: Treat the lysate with RNase to digest all mRNA that is not protected by ribosomes.

  • Ribosome Fractionation: Isolate the monosome fraction (single ribosomes bound to mRNA) by sucrose gradient centrifugation.

  • Footprint Extraction and Sequencing: Extract the mRNA fragments (footprints) from the isolated ribosomes. Prepare a cDNA library from these footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the precise locations of the stalled ribosomes. An accumulation of reads at specific codons or motifs in the this compound-treated sample compared to an untreated control would confirm target engagement and provide insights into the mechanism of action.

Conclusion

Confirming the target engagement of this compound in whole bacterial cells is essential for its development and for understanding its mechanism of action in a physiological context. The choice of method depends on the specific research question, available resources, and desired throughput. CETSA and DARTS offer relatively straightforward, label-free approaches to confirm direct binding, while ribosome profiling provides a detailed, genome-wide view of the drug's impact on translation. FRET, although requiring labeling, can provide real-time kinetic data. By employing these advanced techniques, researchers can gain a comprehensive understanding of how this compound interacts with its ribosomal target within living bacteria, paving the way for the development of more effective antibiotics.

References

Validating Lankamycin's Mode of Action: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biochemical assays to validate the mode of action of lankamycin, a macrolide antibiotic. By objectively comparing its performance with alternative antibiotics and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating ribosome-targeting antibiotics.

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[1][2][3][4][5] This guide details key biochemical assays to confirm this mechanism, using erythromycin as a direct comparator due to its similar binding site and mode of action, and lankacidin as a synergistic partner with a distinct mechanism targeting the peptidyl transferase center (PTC).

Comparative Analysis of Inhibitory Activity

The inhibitory effects of this compound and its comparators on protein synthesis can be quantified using a cell-free transcription-translation assay. This assay measures the synthesis of a reporter protein (e.g., luciferase) in the presence of the antibiotic, allowing for the determination of the half-maximal inhibitory concentration (IC50).

AntibioticTarget SiteIn Vitro Translation IC50 (µM)Reference
This compoundNascent Peptide Exit Tunnel (NPET)275
ErythromycinNascent Peptide Exit Tunnel (NPET)0.2
LankacidinPeptidyl Transferase Center (PTC)1.5

Note: Lower IC50 values indicate greater potency in inhibiting protein synthesis.

Experimental Protocols and Assays

To rigorously validate the mode of action of this compound, a series of biochemical assays should be performed. Below are detailed protocols for three key experiments: an in vitro translation inhibition assay, a toe-printing assay to map the ribosome stalling site, and a puromycin reaction to assess peptidyl transferase activity.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of an antibiotic on protein synthesis. A commercially available E. coli S30 cell-free transcription-translation system is a common tool for this purpose.

Objective: To determine and compare the IC50 values of this compound, erythromycin, and lankacidin.

Experimental Protocol:

  • Reaction Setup: Prepare reactions in a 5 µL final volume using an E. coli S30 cell-free transcription-translation system. Each reaction should contain:

    • 0.5 pmol of a DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter.

    • 2 µCi of [³⁵S]-Methionine.

    • Varying concentrations of the test antibiotic (this compound, erythromycin, or lankacidin) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for 30-45 minutes.

  • Termination: Stop the reactions by adding 0.5 µg of RNase A and incubating for 5 minutes at 37°C.

  • Protein Precipitation: Precipitate the translated, radiolabeled protein by adding four volumes of acetone.

  • Analysis: Resolve the precipitated proteins on a 16.5% Tris-Tricine gel. Visualize the protein bands by autoradiography and quantify the band intensities.

  • IC50 Determination: Plot the percentage of protein synthesis inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Toe-Printing (Primer Extension Inhibition) Assay

The toe-printing assay is a powerful technique to precisely map the site on an mRNA where a ribosome is stalled by an antibiotic. This provides strong evidence for the antibiotic's binding site and mechanism.

Objective: To demonstrate that this compound and erythromycin cause ribosome stalling at a specific location within a model mRNA, consistent with NPET binding, while lankacidin does not produce the same stalling pattern.

Experimental Protocol:

  • Template Preparation: Generate a linear DNA template by PCR encoding a short open reading frame (ORF), such as the ermC leader peptide, preceded by a T7 promoter.

  • In Vitro Transcription-Translation: Perform in vitro transcription-translation reactions in 5 µL aliquots using a PURExpress® system. Each reaction should contain the DNA template and one of the following:

    • This compound (50 µM)

    • Erythromycin (50 µM)

    • Lankacidin (50 µM)

    • No antibiotic (control)

  • Primer Hybridization: Anneal a ³²P-labeled DNA primer to the 3' end of the transcribed mRNA.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand until it is blocked by the stalled ribosome.

  • Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Interpretation: The appearance of a specific band (the "toe-print") in the antibiotic-treated lanes, which is absent or significantly weaker in the control lane, indicates the position of the stalled ribosome. The stalling site for this compound and erythromycin is expected to be a few codons into the ORF, characteristic of NPET binders.

Puromycin Reaction Assay

The puromycin reaction is a classic assay to probe the activity of the peptidyl transferase center (PTC). Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from a peptidyl-tRNA in the P-site, leading to premature termination.

Objective: To show that lankacidin, a PTC inhibitor, inhibits the puromycin reaction, while this compound and erythromycin, which bind to the NPET, do not.

Experimental Protocol:

  • Ribosome Complex Formation: Prepare reaction mixtures containing 70S ribosomes, a suitable mRNA template, and N-acetyl-[³H]Phe-tRNA bound to the P-site.

  • Antibiotic Incubation: Incubate the ribosome complexes with:

    • This compound

    • Erythromycin

    • Lankacidin

    • No antibiotic (positive control)

    • A known PTC inhibitor like chloramphenicol (negative control)

  • Puromycin Reaction: Initiate the reaction by adding puromycin.

  • Product Extraction: After a defined incubation time, stop the reaction and extract the N-acetyl-[³H]Phe-puromycin product into ethyl acetate.

  • Quantification: Measure the amount of radioactivity in the ethyl acetate phase using liquid scintillation counting.

  • Analysis: Compare the amount of product formed in the presence of each antibiotic to the controls. Inhibition of the reaction indicates interference with the PTC.

Visualizing the Mode of Action and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflows of the described biochemical assays.

Lankamycin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_inhibitors Antibiotic Action PTC Peptidyl Transferase Center (PTC) (A-site, P-site) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET Peptide Elongation Nascent_Peptide Growing Nascent Peptide Protein_Synthesis_Blocked Protein Synthesis Inhibition Nascent_Peptide->Protein_Synthesis_Blocked Results in This compound This compound This compound->NPET Binds and blocks Erythromycin Erythromycin Erythromycin->NPET Binds and blocks Lankacidin Lankacidin Lankacidin->PTC Binds and inhibits peptide bond formation

Caption: Mechanism of action of this compound and comparator antibiotics on the bacterial ribosome.

Experimental_Workflow cluster_assay1 In Vitro Translation Inhibition Assay cluster_assay2 Toe-Printing Assay cluster_assay3 Puromycin Reaction Assay a1 Set up cell-free transcription-translation reaction a2 Add this compound or comparator antibiotic a1->a2 a3 Incubate and allow protein synthesis a2->a3 a4 Quantify synthesized protein a3->a4 a5 Determine IC50 value a4->a5 b1 In vitro translation with specific mRNA template b2 Add this compound to stall ribosomes b1->b2 b3 Anneal labeled primer and perform reverse transcription b2->b3 b4 Analyze cDNA products on sequencing gel b3->b4 b5 Identify ribosome stall site b4->b5 c1 Prepare ribosome complexes with peptidyl-tRNA c2 Incubate with this compound or comparator c1->c2 c3 Add puromycin to initiate peptide release c2->c3 c4 Extract and quantify puromycylated peptides c3->c4 c5 Assess PTC inhibition c4->c5

References

Comparative antimicrobial activity of Lankamycin and ketolides

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activity of the macrolide antibiotic Lankamycin and the newer class of ketolide antibiotics. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of their respective performance based on available experimental data.

Executive Summary

Ketolides, such as telithromycin and cethromycin, represent a significant advancement over older macrolides, demonstrating potent activity against a broad spectrum of respiratory pathogens, including strains resistant to traditional macrolides. Their enhanced efficacy is attributed to a modified chemical structure that allows for tighter binding to the bacterial ribosome. In contrast, this compound, a 14-membered macrolide, exhibits moderate intrinsic antimicrobial activity against Gram-positive bacteria. Its primary interest in research often stems from its synergistic antibacterial effects when combined with the polyketide antibiotic lankacidin. While extensive quantitative data on the standalone minimum inhibitory concentrations (MICs) of this compound are limited in publicly available literature, this guide compiles the available qualitative and quantitative data to offer a comparative perspective.

Data Presentation: Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and the ketolides telithromycin and cethromycin against key bacterial pathogens. It is important to note the disparity in the volume of available data, with ketolides being extensively characterized.

Table 1: Antimicrobial Activity of this compound

Bacterial SpeciesThis compound Activity ProfileSpecific MIC (µg/mL)
Staphylococcus aureusModerate activityData not readily available
Bacillus subtilisModerate activityData not readily available
Micrococcus luteusModerate activityData not readily available
Mycobacterium spp.Moderate inhibitory activityData not readily available

Note: The antimicrobial activity of this compound is consistently described as "moderate" or "weak" in the literature. Specific MIC values are not widely reported, with research often focusing on its synergistic effects with lankacidin.

Table 2: Antimicrobial Activity of Telithromycin

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (erythromycin-susceptible)≤0.002 - 0.0080.0160.03
Streptococcus pneumoniae (erythromycin-resistant)≤0.02 - 10.060.25
Staphylococcus aureus (methicillin-susceptible, MSSA)--0.5
Staphylococcus aureus (methicillin-resistant, MRSA)0.03125 - ≥8--
Haemophilus influenzae≤0.12 - ≥3224
Moraxella catarrhalis≤0.06 - 20.060.12

Table 3: Antimicrobial Activity of Cethromycin

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (all phenotypes)-0.0080.06
Staphylococcus aureus (MRSA)0.03125 - ≥8--
Staphylococcus aureus (MSSA)---

Mechanism of Action

Both this compound and ketolides exert their antimicrobial effects by inhibiting bacterial protein synthesis through interaction with the 50S ribosomal subunit. However, their specific binding sites and affinities differ, leading to variations in their activity spectrum and potency.

Ketolides: Ketolides are semi-synthetic derivatives of erythromycin.[1] A key structural modification is the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group.[2] This change, along with other modifications, allows ketolides to bind with high affinity to two sites on the 23S rRNA of the 50S ribosomal subunit, specifically in domains II and V.[1][3] This dual binding accounts for their potent activity, even against bacteria that have developed resistance to traditional macrolides through modification of a single binding site.[2]

This compound: this compound, a 14-membered macrolide, binds to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. Its binding site is in close proximity to the peptidyl transferase center (PTC). While it inhibits protein synthesis on its own, its binding is considered weaker compared to ketolides. This compound is produced by Streptomyces rochei along with lankacidin C, and the two antibiotics can bind to the ribosome simultaneously and act synergistically to inhibit bacterial growth.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of results. The data presented in this guide were primarily generated using the following methods.

Broth Microdilution Method (CLSI M07-A10)

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Dilution Method (CLSI M07-A10)

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria. This method is particularly useful for testing multiple bacterial strains simultaneously.

Visualizations

Mechanism of Action: Ketolide Binding to the Ribosome

Ketolide_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit rRNA_V Domain V (23S rRNA) PTC Peptidyl Transferase Center Inhibition Inhibition of Protein Synthesis rRNA_II Domain II (23S rRNA) NPET Nascent Peptide Exit Tunnel Ketolide Ketolide (e.g., Telithromycin) Ketolide->rRNA_V High-affinity binding Ketolide->rRNA_II Additional binding site Ketolide->Inhibition Blocks peptide elongation

Caption: Dual binding of ketolides to the bacterial 50S ribosome.

Mechanism of Action: this compound and Lankacidin Synergism

Lankamycin_Synergism cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center NPET Nascent Peptide Exit Tunnel This compound This compound This compound->NPET Binds to exit tunnel Synergistic_Inhibition Synergistic Inhibition of Protein Synthesis This compound->Synergistic_Inhibition Lankacidin Lankacidin C Lankacidin->PTC Binds to PTC Lankacidin->Synergistic_Inhibition

Caption: Synergistic binding of this compound and Lankacidin to the ribosome.

Experimental Workflow: Broth Microdilution MIC Test

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antimicrobial agent start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate under standardized conditions inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

In Vitro Validation of the Synergistic Mechanism Between Lankamycin and Lankacidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antibacterial activity of Lankamycin (LM) and Lankacidin (LC), supported by experimental data and detailed methodologies. The synergistic relationship between these two structurally distinct antibiotics, both produced by Streptomyces rochei, offers a compelling case study in antibiotic potentiation and a potential strategy to combat antimicrobial resistance.

The Synergistic Mechanism of Action: Dual Ribosomal Targeting

The foundation of the synergy between this compound and Lankacidin lies in their ability to simultaneously bind to adjacent sites on the bacterial 50S ribosomal subunit, effectively creating a dual blockade of protein synthesis.[1][2] Crystallographic and biochemical studies have elucidated that each antibiotic targets a critical step in translation:

  • Lankacidin (LC): This 17-membered macrocyclic polyketide binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] The PTC is responsible for catalyzing peptide bond formation, a fundamental step in polypeptide chain elongation. By binding to this site, Lankacidin directly interferes with this catalytic activity, halting protein synthesis.[1]

  • This compound (LM): A 14-membered macrolide, this compound binds to the nascent peptide exit tunnel (NPET) . The NPET is the channel through which the growing polypeptide chain emerges from the ribosome. This compound's presence in the tunnel physically obstructs the passage of the nascent peptide, leading to a premature termination of translation.

The simultaneous binding of this compound and Lankacidin to these neighboring and functionally critical sites results in a synergistic inhibition of bacterial growth. This dual-targeting mechanism is more effective than the action of either antibiotic alone.

Quantitative Analysis of Synergy: The Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents. The result is expressed as the Fractional Inhibitory Concentration (FIC) Index.

Table 1: Representative Checkerboard Assay Data for this compound and Lankacidin

This compound (µg/mL)Lankacidin (µg/mL)Growth (Turbidity)
MIC alone → 0.0+
160.0+
80.0+
40.0+
20.0+
10.0-
MIC alone ↓ 0.0+
0.04.0+
0.02.0+
0.01.0+
0.00.5-
Combinations
0.50.125-
0.250.25-
0.1250.5+

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC Index is calculated using the following formula:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index Values:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

Checkerboard Assay for Synergy Determination

This protocol outlines the steps to determine the FIC index for the this compound and Lankacidin combination.

Materials:

  • This compound and Lankacidin stock solutions of known concentration.

  • Bacterial strain of interest (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in MHB.

    • Prepare serial twofold dilutions of Lankacidin along the y-axis (e.g., rows A-G) in MHB.

    • Include a row with only this compound dilutions (to determine its MIC) and a column with only Lankacidin dilutions (to determine its MIC).

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculate the Plate: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each antibiotic alone and in combination.

  • Calculate FIC Index: Use the formula provided above to calculate the FIC index for each combination that shows no growth. The lowest FIC index value is reported.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of the antibiotics on protein synthesis in a cell-free system.

Materials:

  • Cell-free bacterial translation system (e.g., E. coli S30 extract).

  • mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine).

  • This compound and Lankacidin.

  • Scintillation counter.

Procedure:

  • Set up Reactions: In microcentrifuge tubes, combine the S30 extract, mRNA template, and amino acid mixture.

  • Add Antibiotics: Add this compound alone, Lankacidin alone, or a combination of both at various concentrations to the reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes) to allow for translation to occur.

  • Measure Protein Synthesis: Stop the reactions and measure the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by precipitating the protein and measuring the incorporated radioactivity using a scintillation counter. If a reporter enzyme is used, its activity is measured.

  • Analyze Data: Compare the level of protein synthesis in the presence of the antibiotics to the no-antibiotic control to determine the extent of inhibition.

Visualizing the Mechanisms and Workflows

Synergistic Mechanism of Action on the Ribosome

Synergistic_Mechanism cluster_ribosome Bacterial 50S Ribosome cluster_antibiotics Synergistic Antibiotics cluster_outcome Outcome PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Synergistic Inhibition of Protein Synthesis Lankacidin Lankacidin Lankacidin->PTC Binds and inhibits peptide bond formation This compound This compound This compound->NPET Binds and blocks peptide exit

Caption: Dual binding of Lankacidin and this compound to the ribosome.

Experimental Workflow for Synergy Validation

Experimental_Workflow cluster_synergy Synergy Quantification cluster_mechanism Mechanism Validation prep_checkerboard Prepare Serial Dilutions of this compound & Lankacidin inoculate Inoculate with Bacterial Culture prep_checkerboard->inoculate incubate_checkerboard Incubate 18-24h at 37°C inoculate->incubate_checkerboard read_mic Determine MICs of Individual and Combined Antibiotics incubate_checkerboard->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_fic Interpret Synergy (FIC ≤ 0.5) calc_fic->interpret_fic prep_ivt Prepare Cell-Free Translation System add_abx Add Antibiotics (Individually & Combined) prep_ivt->add_abx incubate_ivt Incubate 30-60 min at 37°C add_abx->incubate_ivt measure_protein Measure Reporter Protein Synthesis incubate_ivt->measure_protein analyze_inhibition Quantify Inhibition of Translation measure_protein->analyze_inhibition start Start Validation start->prep_checkerboard start->prep_ivt

Caption: Workflow for in vitro synergy and mechanism validation.

References

Assessing the Potential for Resistance Development to Lankamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for bacterial resistance development to the macrolide antibiotic, Lankamycin. Due to the limited availability of direct experimental data on this compound resistance, this document leverages established knowledge of macrolide resistance mechanisms, using the well-characterized antibiotic, Erythromycin, as a primary comparator. The information presented herein is intended to guide research efforts and inform the early stages of drug development programs.

Introduction to this compound and Macrolide Resistance

This compound is a 14-membered macrolide antibiotic produced by Streptomyces rochei. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding obstructs the passage of newly synthesized peptides, leading to premature dissociation of peptidyl-tRNA from the ribosome.

The development of resistance to macrolide antibiotics is a significant clinical concern. Bacteria have evolved several mechanisms to counteract the effects of these drugs. Understanding the potential for these mechanisms to affect this compound is crucial for predicting its long-term efficacy.

Mechanisms of Resistance to Macrolide Antibiotics

The primary mechanisms of resistance to macrolide antibiotics, including potentially this compound, can be categorized into three main types:

  • Target Site Modification: This is one of the most common forms of macrolide resistance. It typically involves enzymatic modification of the ribosomal target, the 23S rRNA.

    • rRNA Methylation: The erm (erythromycin ribosome methylation) genes encode for methyltransferase enzymes that add one or two methyl groups to a specific adenine residue (A2058 in E. coli numbering) within the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, leading to resistance. This is often referred to as the MLSB phenotype, as it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.

    • Ribosomal Mutations: Point mutations in the 23S rRNA gene, particularly at nucleotides A2058 and A2059, can also prevent macrolide binding.[1] Additionally, mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site, have been shown to confer resistance.[2][3]

  • Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

    • Efflux Pumps: Specific efflux pumps, such as those encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, are responsible for pumping macrolides out of the cell. The M phenotype, characterized by resistance to 14- and 15-membered macrolides, is mediated by such pumps.

  • Drug Inactivation: This is a less common mechanism for macrolide resistance.

    • Enzymatic Degradation: Bacteria may produce enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the macrolide antibiotic.

Experimental Protocols for Assessing Resistance Potential

To experimentally assess the potential for resistance development to this compound, standardized methodologies can be employed. These protocols are designed to measure the frequency of resistance and to select for and characterize resistant mutants.

Serial Passage Experiment (Multi-step Resistance Study)

This method is used to simulate the long-term exposure of a bacterial population to an antibiotic and to select for multi-step mutations leading to resistance.[4][5]

Methodology:

  • Initial MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain of interest using standard broth microdilution or agar dilution methods.

  • Sub-inhibitory Concentration Exposure: Inoculate a culture of the bacteria into a medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

  • Incubation: Incubate the culture under appropriate conditions until growth is observed.

  • Passage: Transfer an aliquot of the grown culture to a fresh medium containing a two-fold higher concentration of this compound.

  • Repeat: Repeat the incubation and passage steps for a defined number of days (e.g., 14-30 days) or until a significant increase in MIC is observed.

  • MIC Monitoring: Determine the MIC of the bacterial population at regular intervals throughout the experiment to track the development of resistance.

  • Isolation and Characterization of Resistant Mutants: At the end of the experiment, isolate individual colonies from the resistant population and characterize them for their level of resistance (MIC determination) and the underlying resistance mechanisms (e.g., sequencing of 23S rRNA, L4, L22, and erm genes).

Frequency of Resistance (FoR) Determination (Single-step Resistance Study)

This experiment determines the frequency at which spontaneous resistant mutants arise in a bacterial population upon a single exposure to a selective concentration of the antibiotic.

Methodology:

  • Overnight Culture: Grow a bacterial culture overnight in an antibiotic-free medium to a high cell density.

  • Plating on Selective Agar: Plate a large number of bacterial cells (e.g., 109 to 1010 CFU) onto agar plates containing a selective concentration of this compound (typically 4x to 8x the initial MIC).

  • Plating for Total Viable Count: Simultaneously, plate serial dilutions of the overnight culture onto antibiotic-free agar to determine the total number of viable cells.

  • Incubation: Incubate all plates until colonies are visible.

  • Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies on the selective plates by the total number of viable cells plated.

Comparative Data: this compound vs. Erythromycin

Table 1: Comparison of In Vitro Resistance Potential

ParameterThis compoundErythromycin (Comparator)
Frequency of Resistance (FoR) Data not availableVaries by bacterial species and selective concentration. For Staphylococcus aureus, FoR can range from 10-6 to 10-8.
MIC Shift in Serial Passage Data not availableCan result in significant MIC increases (>64-fold) over 14-30 days, depending on the bacterial species.

Table 2: Common Resistance Mechanisms and Associated Genes for Macrolides

Resistance MechanismAssociated Genes/MutationsExpected Impact on this compound
Target Site Modification ermA, ermB, ermC (rRNA methylation)High probability of conferring resistance.
Mutations in 23S rRNA (A2058G, A2059G)High probability of conferring resistance.
Mutations in ribosomal proteins L4 and L22High probability of conferring resistance.
Active Efflux mef(A)/msr(D)High probability of conferring resistance.
msr(A)High probability of conferring resistance.
Drug Inactivation ere(A), ere(B) (esterases)Possible, but less common for 14-membered macrolides.
mph(A), mph(B) (phosphotransferases)Possible, but less common for 14-membered macrolides.

Table 3: Prevalence of Erythromycin Resistance in Clinical Isolates of Staphylococcus aureus

Study/RegionPrevalence of Erythromycin ResistancePredominant Resistance Genes
EARS-Net Spain (2004-2020)Increased from 13.6% to 28.9% in MSSA.erm(C) (35.8%), erm(A) (15.3%), msr(A) (46%), mph(C) (45.2%)
European University Hospitals67% ermA, 23% ermC, 6% msrA/msrB in resistant isolates.ermA, ermC, msrA/msrB
Tehran, Iran56.4% resistance rate.ermA and ermC co-existence was common.

Visualizing Resistance Pathways and Experimental Workflows

Signaling Pathway for Erm-mediated Resistance

erm_resistance_pathway cluster_cell Bacterial Cell Erythromycin Erythromycin (or this compound) Ribosome 50S Ribosome (23S rRNA) Erythromycin->Ribosome Binds to Methylated_Ribosome Methylated 50S Ribosome Erythromycin->Methylated_Ribosome Binding blocked Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Erm_gene erm gene Erm_protein Erm Methyltransferase Erm_gene->Erm_protein Translates to Erm_protein->Ribosome Methylates A2058 No_Inhibition No Inhibition Inhibition->Protein_Synthesis Inhibits No_Inhibition->Protein_Synthesis Allows

Caption: Erm-mediated macrolide resistance pathway.

Experimental Workflow for Serial Passage Experiment

serial_passage_workflow start Start: Bacterial Strain mic1 Determine Initial MIC start->mic1 passage1 Day 1: Inoculate in 0.5x MIC this compound mic1->passage1 incubation1 Incubate until growth passage1->incubation1 passage2 Day 2: Transfer to 1x MIC this compound incubation1->passage2 incubation2 Incubate until growth passage2->incubation2 dots ... incubation2->dots passageN Day N: Transfer to Nx MIC this compound dots->passageN incubationN Incubate until growth passageN->incubationN end_mic Determine Final MIC incubationN->end_mic isolate Isolate Resistant Mutants end_mic->isolate characterize Characterize Mutants (Sequencing, etc.) isolate->characterize end End characterize->end

Caption: Workflow for a serial passage experiment.

Logical Relationship of Macrolide Resistance Mechanisms

resistance_mechanisms cluster_target Target Site Modification cluster_efflux Active Efflux cluster_inactivation Drug Inactivation Macrolide Macrolide Antibiotic (e.g., this compound) Target_Mod Target Site Modification Efflux Active Efflux Inactivation Drug Inactivation rRNA_Methyl rRNA Methylation (erm genes) Ribosomal_Mut Ribosomal Mutations (23S rRNA, L4, L22) Efflux_Pumps Efflux Pumps (mef, msr genes) Enzymes Enzymatic Degradation (esterases, phosphotransferases) Resistance Bacterial Resistance rRNA_Methyl->Resistance Ribosomal_Mut->Resistance Efflux_Pumps->Resistance Enzymes->Resistance

Caption: Major mechanisms of macrolide resistance.

Conclusion and Future Directions

Assessing the potential for resistance development is a critical step in the evaluation of any new antibiotic candidate. While direct experimental data for this compound is currently lacking, its structural similarity to other 14-membered macrolides strongly suggests that it will be susceptible to the same resistance mechanisms.

Key Takeaways:

  • The primary mechanisms of resistance to this compound are likely to be target site modification (via erm genes or ribosomal mutations) and active efflux.

  • The frequency of resistance and the rate of resistance development are expected to be comparable to other macrolides like Erythromycin.

  • Standard in vitro methods, such as serial passage and frequency of resistance studies, are essential to empirically determine the resistance potential of this compound.

Recommendations for Future Research:

  • Conduct serial passage and frequency of resistance studies with this compound against a panel of clinically relevant bacterial pathogens.

  • Compare the in vitro resistance development of this compound directly with that of Erythromycin and other macrolides.

  • Characterize the genetic basis of any this compound-resistant mutants that are selected to confirm the mechanisms of resistance.

  • Investigate the potential for this compound to act synergistically with other antibiotics to mitigate resistance development.

By proactively investigating the potential for resistance, researchers and drug developers can better position new antibiotics like this compound for successful clinical use and prolong their therapeutic lifespan.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to Lankamycin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Lankamycin, a macrolide antibiotic. As specific disposal data for this compound is limited, this document synthesizes general best practices for the disposal of antibiotics, ensuring a high level of safety and compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in powdered form or when creating solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the area should be contained using an inert absorbent material. The contained waste must then be transferred to a sealed, appropriately labeled container for disposal as chemical waste. It is crucial to prevent this compound from entering the environment due to its potential ecological impact.

Operational Disposal Plan

The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste. Adherence to a structured disposal plan is essential for maintaining a safe laboratory environment and complying with regulations.[1]

Step 1: Waste Identification and Segregation

All waste materials containing this compound must be identified and segregated from other laboratory waste streams at the point of generation.[1] This includes:

  • Unused or expired this compound powder

  • Concentrated stock solutions

  • Contaminated culture media

  • Contaminated labware (e.g., pipette tips, flasks, tubes)

  • Contaminated PPE

Step 2: Containment and Labeling

Proper containment and labeling are critical for safe storage and subsequent disposal.

  • Solid Waste: Collect solid waste, such as contaminated consumables and unused powder, in a designated, durable, and leak-proof hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[1]

Step 3: Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials.

Step 4: Professional Disposal

Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management vendor. Never dispose of this compound down the drain or in the regular trash.[2] Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.

Data on Disposal Methods

Waste TypeRecommended Disposal Method
Solid this compound Powder Collect in a labeled, sealed container and dispose of as hazardous chemical waste through your institution's EHS office.
Concentrated this compound Stock Solutions Considered hazardous chemical waste. Collect in a labeled, leak-proof container for disposal via your institution's hazardous waste management program.
Contaminated Solid Waste (e.g., petri dishes, flasks, paper products)Place in a designated biohazardous waste container and autoclave. If grossly contaminated with high concentrations, it should be treated as chemical waste.
Contaminated Liquid Waste (e.g., culture media)The disposal method depends on the heat stability. As this is unknown for this compound, it is safest to collect it as hazardous chemical waste. Autoclaving may not be sufficient to degrade the antibiotic.

Experimental Protocol: Chemical Inactivation (General Procedure)

For certain antibiotics, chemical hydrolysis can be a method of inactivation. While a specific protocol for this compound has not been established, the following general procedure for macrolides can be considered, but only with approval from your institution's EHS department.

Objective: To hydrolyze the macrolide structure, rendering it inactive.

Materials:

  • This compound-containing aqueous waste

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste solution in a suitable reaction vessel with a stir bar.

  • Hydrolysis:

    • Base-catalyzed: Slowly add a concentrated solution of NaOH while stirring to raise the pH to >12.

    • Acid-catalyzed: Slowly add a concentrated solution of HCl while stirring to lower the pH to <2.

  • Reaction Time: Allow the mixture to stand for a sufficient time to ensure complete hydrolysis. The exact time will vary depending on the concentration and specific conditions.

  • Neutralization: Carefully neutralize the solution by adding acid or base until the pH is between 6 and 8.

  • Disposal: The treated and neutralized solution should be collected as hazardous chemical waste. Drain disposal is not recommended without verification of complete degradation and local regulatory approval.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LankamycinDisposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Powder, Contaminated Labware) WasteType->Solid Solid Liquid Liquid Waste (Stock Solutions, Media) WasteType->Liquid Liquid SegregateSolid Segregate into Hazardous Waste Container Solid->SegregateSolid SegregateLiquid Segregate into Leak-proof Hazardous Waste Container Liquid->SegregateLiquid LabelSolid Label Container: 'Hazardous Waste, this compound' SegregateSolid->LabelSolid LabelLiquid Label Container: 'Hazardous Waste, this compound' SegregateLiquid->LabelLiquid Store Store in Designated Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store Disposal Dispose via Institutional EHS / Certified Vendor Store->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Lankamycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Lankamycin. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and value in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be ANSI Z87.1 compliant.
Face shieldTo be worn in addition to safety glasses or goggles when there is a risk of splashes or generating aerosols.
Hand Protection Nitrile glovesStandard laboratory grade. Change gloves immediately if contaminated.
Body Protection Laboratory coatFully buttoned.
Closed-toe shoesMade of a non-porous material.
Respiratory Protection NIOSH-approved respiratorRecommended when there is a potential for aerosolization or when working with larger quantities in poorly ventilated areas.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step procedure is critical for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is donned correctly before handling.

  • Prepare the work area by ensuring it is clean and uncluttered.

  • Have a chemical spill kit readily accessible.

2. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent the inhalation of any dust particles.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

4. During Use:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

5. After Handling:

  • Wash hands thoroughly with soap and water after removing gloves.

  • Clean and decontaminate all surfaces that have come into contact with this compound.

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the development of antimicrobial resistance.[1][2] All materials contaminated with this compound should be treated as hazardous chemical waste.[2]

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[2] Do not dispose of this compound waste down the drain.[1]

Disposal Procedure:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Lankamycin_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE Area_Prep Prepare Work Area Prep->Area_Prep Spill_Kit Ensure Spill Kit is Accessible Area_Prep->Spill_Kit Weigh Weigh Solid in Fume Hood Spill_Kit->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Experimental Use Dissolve->Use Decontaminate Decontaminate Surfaces Use->Decontaminate Wash Wash Hands Decontaminate->Wash Collect_Waste Collect Contaminated Materials Wash->Collect_Waste Label_Waste Label Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: A workflow diagram for the safe handling of this compound.

References

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